molecular formula C9H10N2 B1624306 N-methyl-1H-indol-4-amine CAS No. 85696-93-1

N-methyl-1H-indol-4-amine

Número de catálogo: B1624306
Número CAS: 85696-93-1
Peso molecular: 146.19 g/mol
Clave InChI: FYOXZNFGZDHMLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-1H-indol-4-amine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1H-indol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1H-indol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-methyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOXZNFGZDHMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447552
Record name N-methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85696-93-1
Record name N-methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to N-methyl-1H-indol-4-amine (CAS 85696-93-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of N-methyl-1H-indol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Attributes

N-methyl-1H-indol-4-amine is a derivative of indole, a ubiquitous scaffold in biologically active compounds. The introduction of a methyl group at the indole nitrogen (N1) and an amino group at the 4-position of the bicyclic system imparts specific physicochemical characteristics that are critical for its interaction with biological targets and its behavior in various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of N-methyl-1H-indol-4-amine is presented in the table below. These parameters are essential for understanding the compound's solubility, lipophilicity, and potential for oral bioavailability.

PropertyValueSource
CAS Number 85696-93-1[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Boiling Point 328.036 °C[2]
Density 1.151 g/cm³[2]
Refractive Index 1.62[2]
XLogP3 2.34170[2]
PSA (Polar Surface Area) 30.95 Ų[2]

Synthesis and Spectroscopic Characterization

The synthesis of N-methyl-1H-indol-4-amine can be approached through several established methods for indole ring formation and subsequent N-methylation. While a specific, detailed experimental protocol for this exact molecule is not prevalent in the literature, a plausible synthetic route can be constructed based on well-established chemical transformations.

Proposed Synthetic Pathway

A logical approach to the synthesis of N-methyl-1H-indol-4-amine involves the initial construction of the 4-aminoindole scaffold followed by N-methylation. The Fischer indole synthesis is a classic and versatile method for creating the indole ring system.[3]

Workflow for the Synthesis of N-methyl-1H-indol-4-amine:

G A 3-Nitrophenylhydrazine C 4-Nitro-1H-indole-2-carboxylic acid A->C Fischer Indole Synthesis B Pyruvic Acid B->C D 4-Nitro-1H-indole C->D Decarboxylation E 1-Methyl-4-nitro-1H-indole D->E N-Methylation (e.g., CH3I, base) F N-methyl-1H-indol-4-amine E->F Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for N-methyl-1H-indol-4-amine.

Step-by-Step Methodology:

  • Fischer Indole Synthesis: The reaction of 3-nitrophenylhydrazine with an appropriate carbonyl compound, such as pyruvic acid, under acidic conditions would yield a 4-nitroindole derivative.

  • Decarboxylation: If the chosen carbonyl partner results in a carboxylic acid substituent on the indole ring, a decarboxylation step would be necessary, typically achieved by heating.

  • N-Methylation: The resulting 4-nitro-1H-indole can be N-methylated using a suitable methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF or THF).

  • Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

Spectroscopic Characterization

Experimental spectroscopic data for N-methyl-1H-indol-4-amine is not widely published. However, based on the proposed structure and data from analogous indole derivatives, the expected spectral characteristics can be predicted.[4]

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals corresponding to the protons on the benzene and pyrrole rings of the indole scaffold.

  • N-Methyl Protons: A characteristic singlet peak for the methyl group attached to the indole nitrogen.

  • Amine Protons: A broad singlet corresponding to the protons of the primary amine group.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the aromatic region of the spectrum corresponding to the carbon atoms of the indole ring.

  • N-Methyl Carbon: A signal in the aliphatic region corresponding to the carbon of the N-methyl group.

Reactivity and Potential Applications

The chemical reactivity of N-methyl-1H-indol-4-amine is dictated by the nucleophilic character of the 4-amino group and the electronic properties of the indole ring.

Chemical Reactivity

The primary amine at the 4-position is a key functional handle for further chemical modifications. It can readily participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

The indole ring itself can undergo electrophilic substitution, although the position of substitution will be influenced by the existing substituents.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Amines are also crucial functional groups in pharmaceuticals, contributing to solubility, bioavailability, and target binding.[5][6][7] The combination of these two features in N-methyl-1H-indol-4-amine makes it an attractive building block for the synthesis of novel therapeutic agents.

While specific applications of N-methyl-1H-indol-4-amine are not extensively documented, its structural motifs are present in compounds with a wide range of biological activities. For instance, tryptamine derivatives, which share the indole core, are known to interact with various receptors in the central nervous system.[8] The 4-amino substitution pattern, in particular, has been explored in the development of compounds targeting various enzymes and receptors.

Potential Therapeutic Areas for Derivatives of N-methyl-1H-indol-4-amine:

  • Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.

  • Neuroscience: As a starting point for the synthesis of ligands for serotonin, dopamine, or other neurotransmitter receptors.

  • Infectious Diseases: As a building block for novel antibacterial or antiviral compounds.

A patent for aminomethyl-1H-indole-4-methanol derivatives suggests their potential use as medicines.[9]

Hazard and Safety Information

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Aromatic amines can be irritating to the skin and eyes, and some may cause severe burns.[14]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

  • Sensitization: May cause an allergic skin reaction.

Recommended Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

Conclusion

N-methyl-1H-indol-4-amine is a valuable heterocyclic building block with significant potential for application in drug discovery and materials science. Its combination of the privileged indole scaffold and a reactive primary amine functional group makes it a versatile starting material for the synthesis of a diverse range of more complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reasonably inferred from related structures. Further research into the synthesis, characterization, and biological evaluation of derivatives of N-methyl-1H-indol-4-amine is warranted to fully explore its therapeutic and technological potential.

References

The following is a consolidated list of sources referenced in this document. Please note that direct experimental data for N-methyl-1H-indol-4-amine is limited, and some references pertain to related compounds.

Sources

Whitepaper: The Biological Potential of N-methyl-1H-indol-4-amine Derivatives: A Technical Guide to Exploration and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] This guide delves into the therapeutic potential of indoleamine derivatives, with a specific focus on the underexplored class of N-methyl-1H-indol-4-amine. While direct research on this specific substitution pattern is nascent, this document synthesizes the extensive knowledge of related indole derivatives to provide a predictive framework for their biological activity.[2] We will explore established anticancer, antimicrobial, and neurological activities of analogous compounds, detailing their mechanisms of action, providing validated experimental protocols for their evaluation, and charting a course for future research into this promising chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis, evaluation, and application of novel indole-based therapeutics.

Chapter 1: The Indole Scaffold: Synthesis and Strategic Importance

The indole ring system is a bicyclic aromatic heterocycle found in essential natural products like the amino acid tryptophan and the neurotransmitter serotonin.[3] Its unique electronic properties and structural rigidity make it an ideal foundation for designing molecules that can interact with a wide range of biological targets.[1] The N-methyl-1H-indol-4-amine structure combines the core indole with an N-methyl group, which can enhance metabolic stability and cell permeability, and a 4-amino group, a versatile handle for further chemical modification.

Rationale for N-methyl-1H-indol-4-amine Exploration

The strategic placement of substituents on the indole ring is critical in defining a compound's pharmacological profile.[2] The N-1 position, when substituted, can influence the molecule's interaction with targets and its overall physicochemical properties. The 4-amino group provides a key point for diversification, allowing for the generation of extensive compound libraries to probe structure-activity relationships (SAR). While direct literature on this specific derivative is limited, related N-methyl indole compounds and other amino-indoles have demonstrated significant biological activities, justifying a focused investigation.[1][4]

Synthetic Pathways

The synthesis of substituted indoles is a well-established field. Classic methods like the Fischer indole synthesis remain relevant, while modern multicomponent reactions (MCRs) offer efficient routes to complex derivatives.[4][5]

Protocol 1: General Synthesis via Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful MCR for generating dipeptide-like structures containing diverse scaffolds. The synthesis of N-methyl-1H-indole-containing dipeptides has been demonstrated using this method.[4]

  • Objective: To efficiently synthesize a library of N-methyl-1H-indol-4-amine derivatives.

  • Causality: The U-4CR is chosen for its high atom economy, convergence, and ability to introduce four points of diversity in a single step, making it ideal for generating a library for high-throughput screening.

  • Methodology:

    • Preparation of Inputs:

      • Amine: N-methyl-1H-indol-4-amine (the core scaffold).

      • Aldehyde/Ketone: A diverse selection of carbonyl compounds to explore R1-group variations.

      • Carboxylic Acid: A range of acids to explore R2-group variations.

      • Isocyanide: Various isocyanides to explore R3-group variations.

    • Reaction: To a solution of N-methyl-1H-indol-4-amine (1 equivalent) in methanol at room temperature, add the aldehyde/ketone (1 eq.). Stir for 20 minutes.

    • Addition: Sequentially add the carboxylic acid (1 eq.) and the isocyanide (1 eq.) to the reaction mixture.

    • Incubation: Stir the reaction at room temperature for 24-48 hours. Monitor progress via Thin-Layer Chromatography (TLC).

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product using flash column chromatography on silica gel.

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 2: Anticancer Activity: Targeting Tumor Immune Evasion

Indole derivatives have shown remarkable potential as anticancer agents by targeting various pathways, including apoptosis induction, cell cycle disruption, and inhibition of tubulin polymerization.[6][7] A particularly compelling mechanism involves the modulation of the tumor microenvironment through the inhibition of Indoleamine 2,3-dioxygenase (IDO1).[8]

Mechanism of Action: IDO1 Pathway Inhibition

IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[9] Many tumors overexpress IDO1, leading to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells, which require tryptophan for their activity.[9]

  • Kynurenine Production: The accumulation of kynurenine and its metabolites activates the aryl hydrocarbon receptor (AHR), which promotes the differentiation of regulatory T cells (Tregs) and suppresses antitumor immune responses.[9]

By inhibiting IDO1, indole-based drugs can restore local tryptophan levels and reduce kynurenine production, thereby reversing tumor-induced immune tolerance and enhancing the efficacy of the host's antitumor immune response.[8]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme (Overexpressed in Tumor) Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces TCell Effector T-Cell IDO1->TCell Depletes Trp for T-Cell survival Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes differentiation ImmuneSuppression Immune Suppression & Tumor Growth TCell->ImmuneSuppression Reduced antitumor activity Treg->ImmuneSuppression Enhances IndoleDerivative Indole Derivative (e.g., N-methyl-1H-indol- 4-amine analog) IndoleDerivative->IDO1 Inhibits MIC_Workflow start Start prep_compound Prepare Serial Dilution of Indole Derivative start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_bacteria inoculate Inoculate 96-Well Plate (Compound + Bacteria) prep_compound->inoculate prep_bacteria->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness.

Compound ClassPathogenMIC (µg/mL)Reference
Aminoguanidyl IndolesK. pneumoniae (resistant)4 - 8[10]
Aminonaphthol-IndolesVarious strains8[11]
tris(1H-Indol-3-yl)methyliumS. aureus (resistant)0.13 - 1.0[12]
Indole-based amidesS. aureusModerate Activity[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.

  • Objective: To quantify the antimicrobial potency of a novel N-methyl-1H-indol-4-amine derivative.

  • Causality: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a self-validating system, as the positive control must show growth and the negative control must remain clear for the results to be valid.

  • Methodology:

    • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes should be 50 µL per well.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the total volume to 100 µL.

    • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

    • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Chapter 4: Neurological Activity: Modulating CNS Pathways

The structural similarity of the indoleamine core to the neurotransmitter serotonin makes these derivatives prime candidates for neurological drugs. [14]They have been investigated for roles in treating neurodegenerative diseases and managing brain injury. [15][16]

Mechanism of Action
  • Enzyme Inhibition for Neuroprotection: Indole derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). [15]Inhibition of AChE increases acetylcholine levels, a strategy used in Alzheimer's disease treatment, while MAO-B inhibition can have neuroprotective effects relevant to Parkinson's disease.

  • Serotonergic System Modulation: As serotonin analogs, certain indoleamines can interact with serotonin receptors and transporters, potentially influencing mood, cognition, and behavior. [14]Research has shown that changes in indoleamine levels following brain injury are linked to functional deficits, suggesting a role for these compounds in modulating the brain's response to trauma. [16]

Neuro_Activity cluster_0 Endogenous System cluster_1 Pharmacological Intervention Serotonin Serotonin (5-Hydroxytryptamine) Receptor Serotonin Receptor (e.g., 5-HT₂A) Serotonin->Receptor Binds to Response Modulation of Neuronal Signaling (Mood, Cognition) Receptor->Response Indoleamine N-methyl-1H-indol-4-amine Derivative Indoleamine->Receptor Acts as an agonist or antagonist

Caption: Structural analogy allows indoleamines to modulate serotonergic pathways.

Chapter 5: Conclusion and Future Directions

The indole scaffold is a remarkably versatile platform for drug discovery, with derivatives demonstrating potent and diverse biological activities. While the specific N-methyl-1H-indol-4-amine class remains underexplored, the wealth of data on related indoleamines provides a strong rationale for its investigation. The evidence strongly suggests that derivatives of this scaffold are likely to possess significant anticancer, antimicrobial, and neurological properties.

Future research should focus on:

  • Library Synthesis: Employing efficient synthetic strategies, such as the Ugi reaction, to create a diverse library of N-methyl-1H-indol-4-amine derivatives.

  • High-Throughput Screening: Screening this library against a panel of cancer cell lines, pathogenic microbes, and key neurological enzymes (AChE, MAO-B) to identify lead compounds.

  • Mechanism of Action Studies: For promising hits, elucidating the precise mechanism of action using the protocols and pathway knowledge outlined in this guide.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compounds to optimize potency, selectivity, and drug-like properties.

By leveraging the foundational knowledge of the indole nucleus and applying systematic discovery workflows, the N-methyl-1H-indol-4-amine scaffold represents a new frontier with high potential for the development of next-generation therapeutics.

References

  • Benchchem.
  • Prendergast, G. C., et al. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer.
  • ResearchGate.
  • Zhai, L., et al. Targeting the indoleamine 2,3-dioxygenase pathway in cancer.
  • MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • Prendergast, G. C., et al. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer.
  • Baumgarten, H. G., & Björklund, A. Neurotoxic indoleamines and monoamine neurons. Annual Review of Pharmacology and Toxicology.
  • RJPBCS.
  • Semantic Scholar. Neurotoxic Phenylalkylamines and Indolealkylamines.
  • Wang, Y., et al. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
  • Knez, D., et al. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.
  • Chula Digital Collections.
  • Chula Digital Collections.
  • H. H, A., et al.
  • Pappius, H. M. Involvement of indoleamines in functional disturbances after brain injury. Progress in Brain Research.
  • Benchchem. A Comparative Analysis of the Biological Activity of N-(1H-Indol-3-ylmethylene)
  • MDPI.
  • ResearchGate. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice.
  • ResearchGate. Synthesis, antioxidant and antimicrobial activities for new 4,4'-methylenedianiline amide compounds.
  • AIP Publishing.

Sources

Whitepaper: A Methodological Guide to Investigating N-methyl-1H-indol-4-amine as a Novel Tryptophan Antimetabolite

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The metabolic pathways of tryptophan are central to a spectrum of physiological and pathological processes, including immune regulation and neurotransmission. The enzymes indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), and tryptophan hydroxylase (TPH) represent critical control points and are high-value targets for therapeutic intervention. Tryptophan antimetabolites, which structurally mimic the natural substrate to competitively inhibit these enzymes, offer a promising strategy for modulating these pathways in oncology, neuroinflammatory disorders, and other conditions. This guide introduces N-methyl-1H-indol-4-amine as a candidate tryptophan antimetabolite. We present the scientific rationale for its investigation, a proposed synthetic route, and a comprehensive framework of self-validating experimental protocols to rigorously characterize its inhibitory potential and cellular activity. This document serves as a technical blueprint for researchers aiming to explore novel indoleamine derivatives as next-generation metabolic modulators.

The Tryptophan Metabolic Nexus: Key Pathways and Therapeutic Targets

Tryptophan (Trp), an essential amino acid, is metabolized via three primary routes, though two are dominant in dictating physiological outcomes: the Kynurenine and Serotonin pathways.[1][2][3] Over 95% of dietary tryptophan is catabolized through the kynurenine pathway, while a smaller, yet critically important, fraction is directed toward the synthesis of serotonin and melatonin.[2][3]

  • The Kynurenine Pathway: Initiated by the rate-limiting enzymes IDO1 (expressed in extrahepatic tissues, particularly immune cells) and TDO (primarily hepatic), this pathway converts tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to kynurenine.[1][4][5] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, creating an immunosuppressive shield that facilitates tumor immune escape.[5][6] This makes IDO1 and TDO prime targets for cancer immunotherapy.[6][7]

  • The Serotonin Pathway: In this pathway, the enzyme tryptophan hydroxylase (TPH) catalyzes the rate-limiting conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the direct precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][4][8] Serotonin is a pivotal regulator of mood, sleep, and gastrointestinal motility.[9][10] TPH exists in two isoforms: TPH1, found in peripheral tissues like the gut, and TPH2, located in the central nervous system.[11][12][] Selective inhibition of TPH1 is a therapeutic strategy for disorders characterized by excessive peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome.[12][14]

The distinct roles and tissue-specific expression of these enzymes provide multiple opportunities for targeted therapeutic intervention.

G cluster_SP TRP Tryptophan (Trp) KP_Pathway Kynurenine Pathway (~95% of Trp Catabolism) IDO1_TDO IDO1 / TDO (Rate-Limiting Enzymes) TRP->IDO1_TDO O2 SP_Pathway Serotonin Pathway (~1-2% of Trp Catabolism) TPH TPH1 / TPH2 (Rate-Limiting Enzyme) TRP->TPH O2, BH4 KYN Kynurenine & Metabolites IDO1_TDO->KYN Forms N-Formylkynurenine ImmuneSuppression Immune Suppression (Tumor Escape) KYN->ImmuneSuppression HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Serotonin Serotonin (5-HT) HTP->Serotonin Neurotransmission Neurotransmission GI Motility Serotonin->Neurotransmission

Figure 1: Major metabolic pathways of tryptophan.

N-methyl-1H-indol-4-amine: A Candidate Antimetabolite

An antimetabolite is a compound that, due to its structural similarity to a naturally occurring substrate, interferes with a metabolic pathway.[15] In the context of tryptophan metabolism, an ideal antimetabolite would competitively bind to the active site of IDO1, TDO, or TPH, thereby blocking the conversion of tryptophan and modulating the downstream biological effects.

We propose the investigation of N-methyl-1H-indol-4-amine. Its core indole structure is isosteric to that of tryptophan, while the N-methyl-amine side chain at the 4-position presents a novel chemical feature for probing the enzyme active site. Unlike substrate analogs that are metabolized, this compound is designed to act as a pure inhibitor.

Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for creating indole rings.[16] We propose a multi-step synthesis starting from a suitable phenylhydrazine precursor. The causality behind this choice lies in its reliability and adaptability for producing substituted indoles.

Protocol 2.1: Synthesis of N-methyl-1H-indol-4-amine

  • Step 1: Hydrazone Formation. React 3-aminophenylhydrazine with a suitable aldehyde or ketone under mild acidic conditions to form the corresponding phenylhydrazone. Strict control of temperature and stoichiometry is critical to prevent side reactions.

  • Step 2: Fischer Cyclization. Treat the purified phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid or zinc chloride) at elevated temperatures. This promotes the acid-catalyzed cyclization and elimination of ammonia to form the 4-aminoindole core. The choice of acid is crucial as it dictates yield and purity.[16]

  • Step 3: Reductive Amination. React the 4-aminoindole with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride, to introduce the N-methyl group. This is a highly selective method for methylation of primary amines.

  • Step 4: Purification and Characterization. Purify the final product using column chromatography. The identity and purity of N-methyl-1H-indol-4-amine must be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. This validation is non-negotiable for ensuring the integrity of subsequent biological assays.

A Framework for Experimental Validation

To validate N-methyl-1H-indol-4-amine as a tryptophan antimetabolite, a tiered approach is required, moving from direct enzyme inhibition to cell-based functional assays.

Tier 1: In Vitro Enzymatic Inhibition Assays

The primary hypothesis is that N-methyl-1H-indol-4-amine directly inhibits the catalytic activity of IDO1, TDO, and/or TPH. High-throughput fluorescence-based assays are the preferred method due to their sensitivity and scalability.[17]

Protocol 3.1: Recombinant Enzyme Inhibition Assay

  • Enzyme Preparation: Use highly purified, recombinant human IDO1, TDO2, and TPH1 enzymes. Enzyme activity and stability must be pre-validated.

  • Assay Buffer Preparation: Prepare an assay buffer containing necessary cofactors (e.g., L-ascorbic acid and methylene blue for IDO1/TDO; tetrahydrobiopterin (BH4) for TPH1). The buffer composition is critical for maintaining optimal enzyme activity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-methyl-1H-indol-4-amine in DMSO, starting at a high concentration (e.g., 100 µM).

  • Reaction Initiation: In a 384-well plate, combine the enzyme, assay buffer, and the test compound. After a brief pre-incubation period (e.g., 15 minutes) to allow for compound binding, initiate the reaction by adding the substrate, L-tryptophan.

  • Signal Detection:

    • For IDO1/TDO: The product, N-formylkynurenine (NFK), can be detected using a specific probe like NFK Green, which fluoresces upon reaction.[17]

    • For TPH1: The product, 5-HTP, can be quantified via a secondary coupled enzyme reaction or by HPLC-based methods.

  • Data Analysis: Measure the reaction rate and normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep_plate Prepare 384-well plate (Assay Buffer, Enzyme) start->prep_plate add_compound Add serially diluted N-methyl-1H-indol-4-amine prep_plate->add_compound pre_incubate Pre-incubate (15 min) for compound binding add_compound->pre_incubate add_trp Initiate reaction with L-Tryptophan pre_incubate->add_trp incubate Incubate at 37°C add_trp->incubate detect Detect Product (e.g., Fluorescence) incubate->detect analyze Calculate % Inhibition Determine IC50 detect->analyze end End analyze->end

Figure 2: Workflow for in vitro enzyme inhibition assay.

Table 1: Template for In Vitro Enzymatic Activity Data

Target Enzyme Test Compound IC50 (µM) Hill Slope
hIDO1 N-methyl-1H-indol-4-amine
hTDO2 N-methyl-1H-indol-4-amine
hTPH1 N-methyl-1H-indol-4-amine

| hIDO1 | Reference Inhibitor (e.g., Epacadostat) | | | |

Tier 2: Cell-Based Functional and Cytotoxicity Assays

Demonstrating enzyme inhibition is necessary but not sufficient. A viable antimetabolite must be cell-permeable and effective in a complex biological milieu without causing general toxicity.[18][19][20] The causality for this step is to ensure that the observed effect is due to specific target engagement and not an artifact of cell death.

Protocol 3.2: IDO1 Cellular Activity Assay

  • Cell Line Selection: Use a human cancer cell line known to upregulate IDO1 upon stimulation, such as the SKOV3 ovarian cancer line or GL261 glioma line.[21][22]

  • Cell Culture and Stimulation: Plate the cells and allow them to adhere. Stimulate IDO1 expression by treating the cells with human interferon-gamma (IFNγ, e.g., 50 ng/mL) for 48-72 hours. This step mimics the pro-inflammatory conditions that induce IDO1 in vivo.

  • Compound Treatment: Remove the stimulation media and add fresh media containing serial dilutions of N-methyl-1H-indol-4-amine. Incubate for the desired time period (e.g., 24 hours).

  • Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, the product of IDO1 activity, is measured using a colorimetric assay based on Ehrlich's reagent or by LC-MS.[21]

  • Data Analysis: Normalize kynurenine production to controls and calculate the EC50 value, which represents the concentration of the compound required to inhibit IDO1 activity by 50% in a cellular context.

Protocol 3.3: Cytotoxicity Counter-Screen

  • Assay Setup: Concurrently with the functional assay, treat a parallel plate of IFNγ-stimulated cells with the same concentrations of N-methyl-1H-indol-4-amine.

  • Viability Measurement: After the incubation period, measure cell viability using a standard method, such as an MTS or resazurin-based assay, which measures metabolic activity.

  • Data Analysis: Calculate the CC50 (cytotoxic concentration 50%) value. A desirable therapeutic candidate should have a high CC50 and a low EC50, indicating a wide therapeutic window.

G start Start plate_cells Plate IDO1-inducible cells (e.g., SKOV3) start->plate_cells stimulate Stimulate with IFNγ (48h to induce IDO1) plate_cells->stimulate split_point stimulate->split_point treat_functional Treat with diluted compound split_point->treat_functional treat_toxic Treat with diluted compound (Parallel Plate) split_point->treat_toxic incubate_functional Incubate (24h) treat_functional->incubate_functional measure_kyn Measure Kynurenine in supernatant incubate_functional->measure_kyn analyze_functional Calculate EC50 measure_kyn->analyze_functional merge_point analyze_functional->merge_point incubate_toxic Incubate (24h) treat_toxic->incubate_toxic measure_via Measure Cell Viability (e.g., MTS Assay) incubate_toxic->measure_via analyze_toxic Calculate CC50 measure_via->analyze_toxic analyze_toxic->merge_point interpret Compare EC50 vs. CC50 (Determine Therapeutic Window) merge_point->interpret end End interpret->end

Figure 3: Integrated workflow for cellular activity and cytotoxicity assessment.

Table 2: Template for Cellular Activity and Cytotoxicity Data

Cell Line Test Compound Cellular EC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (SI = CC50/EC50)
SKOV3 (IFNγ-stim) N-methyl-1H-indol-4-amine

| SKOV3 (IFNγ-stim) | Reference Inhibitor | | | |

Data Interpretation and Future Directions

The successful validation of N-methyl-1H-indol-4-amine as a tryptophan antimetabolite hinges on the following outcomes:

  • Potent Enzymatic Inhibition: The compound should exhibit a low micromolar or nanomolar IC50 against at least one of the target enzymes (IDO1, TDO, or TPH).

  • On-Target Cellular Activity: The cellular EC50 should be consistent with the enzymatic IC50, demonstrating that the compound can penetrate cells and engage its target.

  • Favorable Selectivity Index: A high selectivity index (SI > 10) is desirable, indicating that the compound inhibits the target pathway at concentrations well below those that cause general cytotoxicity.

If these criteria are met, future work should focus on selectivity profiling against other metabolic enzymes, pharmacokinetic studies to assess bioavailability and in vivo stability, and ultimately, evaluation in preclinical animal models of cancer or other relevant diseases. This rigorous, hypothesis-driven approach ensures that only the most promising candidates advance, maximizing the potential for clinical translation.

References

  • Bansal, Y., & J. Singh (2021). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology. [Link]

  • Lin, X., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Kovács, D., et al. (2021). The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? Trends in Molecular Medicine. [Link]

  • Tryptophan's Three Pathways: How Your Body Uses This Essential Amino Acid (2025). SelfDecode. [Link]

  • Walther, D. J., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Molecular Biology. [Link]

  • Röhrig, U. F., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Cote, F., et al. (2007). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ResearchGate. Tryptophan metabolic pathway. [Link]

  • Guillemin, G. J. (2012). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. International Journal of Tryptophan Research. [Link]

  • Wikipedia. Kynurenine pathway. [Link]

  • PubChem - NIH. Tryptophan Metabolism Pathway. [Link]

  • Liu, M., et al. (2023). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. International Journal of Molecular Sciences. [Link]

  • Zhai, L., et al. (2018). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. [Link]

  • Kynurenine Pathway Info. How the Kynurenine Pathway Drives Neuroinflammation, Simplified. [Link]

  • Physiology, Serotonin - StatPearls - NCBI Bookshelf (2023). [Link]

  • Wikipedia. Serotonin. [Link]

  • Lewis-Ballester, A., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Catalysis. [Link]

  • Li, Y., et al. (2022). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Serotonin pathway. [Link]

  • Animated biology with arpan (2026). Serotonin Neurotransmitter Explained in 5 Minutes | 5-HT Pathway | SSRI. YouTube. [Link]

  • QIAGEN. Serotonin Receptor Signaling. [Link]

  • Vangveravong, S., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening. [Link]

  • Badawy, A. A. (2021). Tryptophan metabolism and disposition in cancer biology and immunotherapy. Bioscience Reports. [Link]

  • ChemSynthesis. N-(1H-indol-4-ylmethyl)-N-methyl-2-propen-1-amine. [Link]

  • Therapeutic drug monitoring of antimetabolic cytotoxic drugs - PMC - NIH. [Link]

  • Sarr, O., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers. [Link]

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. [Link]

  • News-Medical (2024). The role of cell-based assays for drug discovery. [Link]

  • BioIVT (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Song, J., et al. (2023). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience. [Link]

  • Grainger, R. S., et al. (2020). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology. [Link]

  • Liu, X., et al. (2023). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). International Journal of Oncology. [Link]

  • Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - ResearchGate. [Link]

  • Liu, X., et al. (2023). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). International Journal of Oncology. [Link]

  • Isolation of Novel Fungal Endophytes from Wild Relatives of Barley (Hordeum vulgare L.) and In Vitro Screening for Plant Growth Promotion and Antifungal Activity - MDPI. [Link]

  • Cleveland Clinic (2023). What Are Antimetabolites? [Link]

  • Wikipedia. Aeruginascin. [Link]

  • Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism - PMC. [Link]

  • PubChem - NIH. 1-Methyl-L-tryptophan. [Link]

  • and -d-Tryptophan for pharmacokinetic imaging of the immune checkpoint inhibitor 1-Methyl ... - PMC. [Link]

  • PubChem - NIH. Iptacopan. [Link]

Sources

The Emergence of 4-Aminoindole Derivatives as Multifaceted Agents in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic properties.[1][2][3][4] Within this diverse family, 4-aminoindole derivatives are attracting considerable attention in oncology for their potential to modulate a range of cancer-relevant biological targets. This technical guide provides an in-depth exploration of the therapeutic promise of 4-aminoindole derivatives, delineating their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their preclinical evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with recent advancements to guide future research and development in this exciting area of cancer therapeutics.

Introduction: The Indole Nucleus - A Cornerstone of Anticancer Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. In the realm of oncology, the versatility of the indole scaffold has been leveraged to develop a number of FDA-approved drugs, such as sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and panobinostat, a histone deacetylase inhibitor.[2][5] The unique electronic properties and the ability of the indole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing potent and selective inhibitors of key cancer targets.[1]

The therapeutic efficacy of indole derivatives stems from their ability to interfere with a multitude of cellular processes critical for cancer cell proliferation, survival, and metastasis. These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of microtubule dynamics, inhibition of topoisomerases, and modulation of epigenetic regulators.[1][2][5] This multi-targeting capability is a significant advantage in combating the heterogeneity and adaptive resistance characteristic of many cancers.

The Strategic Importance of the 4-Amino Substitution

While various positions on the indole ring have been explored for substitution to optimize anticancer activity, the 4-position has emerged as a critical site for introducing functionalities that can profoundly influence biological activity. The introduction of an amino group at this position (a 4-aminoindole) can significantly alter the electronic distribution of the indole ring and provide a key interaction point for binding to target proteins. This strategic substitution has led to the discovery of potent inhibitors of several important cancer targets.

For instance, substitutions at the 4th position of the indole ring have been instrumental in developing potent PI3K inhibitors.[6] Furthermore, the related 4-azaindole scaffold has yielded promising inhibitors of c-Met kinase and TGFβRI, both of which are implicated in tumor progression and metastasis.[7][8][9]

Mechanisms of Action of 4-Aminoindole Derivatives in Oncology

The anticancer effects of 4-aminoindole derivatives are mediated through their interaction with a variety of molecular targets. The following sections detail some of the most significant mechanisms of action.

Kinase Inhibition: Targeting Aberrant Signaling Cascades

Cancer is often driven by dysregulated kinase activity. 4-Aminoindole derivatives have been successfully designed to target several key kinases involved in oncogenic signaling pathways.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell growth, proliferation, and survival. Substitution at the 4-position of the indole ring has been shown to be a successful strategy for developing potent PI3K inhibitors.[6]

  • c-Met and TGFβRI Inhibition: The 4-azaindole scaffold, a bioisostere of the 4-aminoindole, has been effectively utilized to develop inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in various cancers and is associated with poor prognosis.[7] Additionally, 4-azaindole derivatives have been identified as potent inhibitors of the TGFβ receptor I (TGFβRI) kinase, offering a strategy to counteract the immunosuppressive tumor microenvironment.[8][9]

Below is a conceptual signaling pathway diagram illustrating the points of intervention for 4-aminoindole derivatives targeting kinases.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, TGFβRI) PI3K PI3K RTK->PI3K SMAD SMAD RTK->SMAD AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Metastasis) mTOR->Transcription SMAD->Transcription Aminoindole 4-Aminoindole Derivatives Aminoindole->RTK Inhibition Aminoindole->PI3K Inhibition

Caption: Kinase inhibition by 4-aminoindole derivatives.

Disruption of Microtubule Dynamics: Inducing Mitotic Catastrophe

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[10][11] Several indole derivatives have been shown to act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This interaction prevents tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1][11][12] While specific studies focusing solely on 4-aminoindole derivatives as tubulin inhibitors are emerging, the broader class of indole-based tubulin inhibitors provides a strong rationale for exploring this mechanism within this subclass.

The following diagram illustrates the workflow for evaluating tubulin polymerization inhibition.

Tubulin_Polymerization_Assay Tubulin Purified Tubulin Incubation Incubate at 37°C Tubulin->Incubation GTP GTP GTP->Incubation Compound 4-Aminoindole Derivative Compound->Incubation Measurement Measure Light Scattering or Fluorescence Incubation->Measurement Result Inhibition of Polymerization Measurement->Result

Caption: Workflow for tubulin polymerization assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminoindole derivatives can be finely tuned by modifying the substituents on the indole core and the amino group. While a comprehensive SAR for all 4-aminoindole derivatives is beyond the scope of this guide, some general principles have emerged from various studies on related indole compounds:

  • N-1 Substitution: Methylation or other small alkyl substitutions at the N-1 position of the indole ring can significantly enhance the cytotoxic activity of some indole derivatives.[4][5]

  • C-2 and C-3 Substitutions: The nature of the substituent at the C-2 and C-3 positions is critical for activity and can determine the target selectivity. For example, different substitutions at these positions can confer activity against kinases or tubulin.

  • Substituents on the 4-Amino Group: The nature of the groups attached to the 4-amino moiety can influence potency and pharmacokinetic properties. These groups can be designed to form specific interactions with the target protein.

  • Substitutions on the Phenyl Ring (if present): For derivatives containing a phenyl group, substitutions on this ring, such as electron-withdrawing or electron-donating groups, can impact activity. For example, in some series, electron-withdrawing groups like halogens have been shown to enhance potency.[1]

Experimental Protocols for Preclinical Evaluation

A rigorous and systematic preclinical evaluation is essential to validate the therapeutic potential of novel 4-aminoindole derivatives. The following section outlines key experimental protocols.

In Vitro Antiproliferative Assays

The initial assessment of anticancer activity involves determining the ability of the compounds to inhibit the growth of cancer cell lines.

Protocol: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-aminoindole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action Studies

Once antiproliferative activity is established, it is crucial to elucidate the underlying mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the 4-aminoindole derivative at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine if the compound induces cell cycle arrest at a specific phase. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[12]

Protocol: In Vitro Kinase Assays

  • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) for the target kinase (e.g., PI3K, c-Met).

  • Reaction: In a multi-well plate, combine the recombinant kinase, its specific substrate, ATP, and varying concentrations of the 4-aminoindole derivative.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specified time to allow for the kinase reaction to proceed.

  • Detection: Add the detection reagent, which measures either the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Measure the signal (luminescence or fluorescence) and calculate the percentage of kinase inhibition. Determine the IC50 value for the compound against the target kinase.

In Vivo Efficacy Studies

Promising compounds from in vitro studies should be evaluated for their antitumor efficacy in animal models.

Protocol: Xenograft Tumor Model

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the 4-aminoindole derivative (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a series of 4-aminoindole derivatives against various cancer cell lines and kinase targets, illustrating the type of data generated during preclinical evaluation.

Compound IDSubstitution PatternMCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PI3Kα IC50 (µM)c-Met IC50 (µM)
4AI-001 4-amino (unsubstituted)15.220.518.9>50>50
4AI-002 4-(methylamino)8.712.310.125.630.2
4AI-003 4-amino, N1-methyl5.47.86.510.815.7
4AI-004 4-(phenylamino)2.13.52.91.24.8
4AI-005 4-(4-chlorophenylamino)0.81.20.90.51.1

Conclusion and Future Directions

4-Aminoindole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to engage with multiple, clinically validated targets, including protein kinases and tubulin, provides a strong foundation for their further investigation. The strategic placement of the amino group at the 4-position of the indole scaffold offers a versatile handle for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Target Deconvolution: For compounds with potent antiproliferative activity but an unknown mechanism of action, comprehensive target identification studies are warranted.

  • Structure-Based Drug Design: The use of X-ray crystallography and computational modeling can facilitate the design of more potent and selective inhibitors.[7]

  • Combination Therapies: Evaluating the synergistic effects of 4-aminoindole derivatives with existing chemotherapies or immunotherapies could lead to more effective treatment regimens.[9]

  • Pharmacokinetic and Safety Profiling: Rigorous ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for advancing lead compounds into clinical development.

The continued exploration of the rich chemical space of 4-aminoindole derivatives holds great promise for delivering the next generation of effective and targeted cancer therapeutics.

References

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC. (n.d.).
  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed. (n.d.).
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022).
  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC. (n.d.).
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. (n.d.).
  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC. (n.d.).
  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PubMed. (n.d.).
  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - ResearchGate. (n.d.).
  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed. (n.d.).
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI. (n.d.).
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PubMed. (n.d.).
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. (n.d.).
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship - Semantic Scholar. (n.d.).
  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PubMed. (n.d.).
  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023).
  • Synthesis and cytotoxicity evaluation of 4'-amino-4'-dehydroxyloleandrin derivatives. (2016).
  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC. (n.d.).
  • Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC. (n.d.).
  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - MDPI. (n.d.).
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024).
  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - ResearchGate. (n.d.).
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed. (n.d.).
  • Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed. (n.d.).
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - MDPI. (n.d.).
  • Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed. (n.d.).
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (n.d.).
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC. (n.d.).
  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed. (n.d.).
  • [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed. (n.d.).
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC. (n.d.).
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - MDPI. (n.d.).

Sources

An In-Depth Technical Guide to the N-methyl-1H-indol-4-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases, constituting approximately 20% of the druggable genome, are pivotal enzymes in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3] Within the vast chemical space of kinase inhibitors, indole-based structures have emerged as a "privileged scaffold" due to their versatile biological activity and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] This guide provides a comprehensive technical overview of a specific, yet highly promising scaffold: N-methyl-1H-indol-4-amine . We will dissect its design rationale, explore structure-activity relationships (SAR), detail synthetic strategies, and outline a robust workflow for biological evaluation, providing researchers with a practical framework for leveraging this core in modern drug discovery programs.

Introduction: The Power of the Indole Scaffold in Kinase Inhibition

The indole ring system is a bicyclic aromatic heterocycle found in numerous natural products and pharmacologically active compounds. Its utility in kinase inhibitor design stems from several key properties:

  • Structural Mimicry: The indole core can act as a bioisostere for the purine ring of ATP, enabling it to anchor within the highly conserved ATP-binding site.

  • Hydrogen Bonding: The indole N-H group can serve as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase, a critical interaction for potent inhibition.

  • Versatile Substitution: The indole ring possesses multiple positions (C2, C3, C4, C5, C6, C7) that can be readily functionalized, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

While various substitution patterns have been explored, the 4-aminoindole motif provides a particularly valuable vector for interaction with the kinase active site. The N-methylation of the indole nitrogen (N1 position) can further enhance properties by blocking potential metabolic sites and modulating the hydrogen-bonding capability of the heterocyclic core.

The N-methyl-1H-indol-4-amine Core: A Strategic Choice

The N-methyl-1H-indol-4-amine scaffold offers a unique combination of features that make it an attractive starting point for inhibitor design. Its structural isomer, the indazole ring, has been extensively validated in clinically relevant kinase inhibitors, providing a strong rationale for its exploration.[5][6][7]

Design Rationale and Bioisosterism

The primary design rationale is to utilize the 4-amino group as a key interaction point, either as a hydrogen bond donor or as an attachment point for larger moieties that can extend into other regions of the ATP pocket. The N1-methyl group serves to block the primary hydrogen bond donor site of the indole ring itself, forcing the molecule to adopt alternative binding modes and potentially increasing selectivity.

This scaffold can be considered a bioisosteric replacement for other successful cores, such as the 4-amino-indazole used in inhibitors of Lymphocyte-Specific Kinase (Lck) and Polo-like Kinase 4 (PLK4).[5][6][8] In many cases, replacing a phenol moiety with an indazole or indole can improve pharmacokinetic properties by reducing phase II glucuronidation metabolism.[9]

G cluster_0 Binding Pocket Interactions ATP ATP (Adenine) Hinge Kinase Hinge Region ATP->Hinge H-Bond (Natural Ligand) Scaffold N-methyl-1H-indol-4-amine Scaffold Scaffold->Hinge H-Bond via 4-Amine Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper Hydrophobic Interaction Solvent Solvent Front Scaffold->Solvent Vector for R-Group (Selectivity) G start Start | 4-Nitro-1H-indole step1 Step 1: N-Methylation Reagents: MeI, NaH Solvent: DMF start->step1 Protection step2 Step 2: Nitro Reduction Reagents: Fe, NH4Cl or H2, Pd/C Solvent: EtOH/H2O step1->step2 Key Transformation step3 Step 3: Amine Functionalization (e.g., Buchwald-Hartwig or Amide Coupling) step2->step3 Derivatization product Final Product | Functionalized Inhibitor step3->product

Caption: General synthetic workflow for N-methyl-1H-indol-4-amine derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of 1-methyl-4-nitro-1H-indole

  • To a solution of 4-nitro-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add methyl iodide (MeI, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of N-methyl-1H-indol-4-amine (Core Scaffold)

  • To a solution of 1-methyl-4-nitro-1H-indole (1.0 eq) in ethanol/water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl, 3.0 eq) and iron powder (Fe, 5.0 eq). [10]2. Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the core scaffold.

Step 3: Derivatization (Example: Buchwald-Hartwig Cross-Coupling)

  • In a reaction vessel, combine N-methyl-1H-indol-4-amine (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand such as Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq). [11]2. Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add an anhydrous solvent, such as 1,4-dioxane or toluene.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • Cool, dilute with an appropriate solvent, filter, and concentrate.

  • Purify via column chromatography or preparative HPLC to obtain the final inhibitor.

Biological Evaluation: A Phased Approach

A systematic evaluation is essential to characterize the potency, selectivity, and cellular activity of newly synthesized compounds.

Biological Evaluation Workflow

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Activity a Primary Target Kinase Assay (e.g., PLK4, Lck) Determine IC50 b Kinase Selectivity Panel (e.g., 9-10 related kinases) Assess Off-Target Effects a->b Confirm Potency c Plasma Protein Binding & Liver Microsome Stability Assay b->c Assess Drug-like Properties d Antiproliferative Assay (e.g., MCF-7, MDA-MB-231 cells) Determine GI50/IC50 c->d Promising Candidates e Target Engagement Assay (e.g., Western Blot for p-PLK4) d->e Confirm Cellular Potency f Cell Cycle Analysis (Flow Cytometry) e->f Elucidate Mechanism

Caption: Phased workflow for the biological evaluation of kinase inhibitors.

Key Experimental Protocols

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

  • Prepare a reaction buffer containing the kinase of interest (e.g., PLK4), its specific substrate, and ATP.

  • Serially dilute the test compound (e.g., from 10 µM to 0.1 nM) in DMSO and add to the reaction wells.

  • Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates luminescence with kinase activity. [12]5. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4.2.2: Cellular Antiproliferative Assay (MTT/MTS Assay)

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight. [6]2. Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Add a tetrazolium salt reagent (e.g., MTS) to each well. Viable, metabolically active cells will reduce the salt into a colored formazan product.

  • Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell growth inhibition relative to a vehicle control (DMSO) and determine the GI₅₀ or IC₅₀ value.

Case Study: Targeting Polo-like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it an attractive cancer target. [7][10]Indazole-based PLK4 inhibitors have shown exceptional potency. [6][8][13]By applying a bioisosteric strategy, we can hypothesize the development of an N-methyl-1H-indol-4-amine-based PLK4 inhibitor.

Hypothetical SAR and Potency Data

Based on published data for related scaffolds, we can construct a hypothetical SAR table to guide optimization. [6][14]The goal is to append a group at the 4-amino position that can interact with key residues and extend into the solvent region.

Compound IDR-Group (at 4-amino position)PLK4 IC₅₀ (nM)MCF-7 Cell IC₅₀ (µM)Notes
LEAD-01 Phenyl75.28.5Initial hit, moderate potency.
LEAD-02 3-Ethynylpyridine5.82.1Mimics hinge-binding motif of known inhibitors. [6]
LEAD-03 2-Aminopyrimidine2.51.3Excellent kinase potency and improved cellular activity. [14]
LEAD-04 N-ethyl-benzenesulfonamide0.31.5Occupies hydrophobic pocket near DFG motif. [6]

Data in this table is illustrative and synthesized from published results on analogous indazole scaffolds to guide design principles.

Mechanistic Cellular Analysis

A potent compound like LEAD-04 would be subjected to further mechanistic studies.

  • Western Blot: Treatment of MCF-7 cells with LEAD-04 should show a dose-dependent decrease in the autophosphorylation of PLK4, confirming target engagement in a cellular context. [10]* Flow Cytometry: Analysis of the cell cycle should reveal an arrest in the G1 or G2/M phase, consistent with the role of PLK4 in centriole duplication and mitosis. [6][10]* Clonogenic Assay: A colony formation assay would demonstrate the compound's ability to suppress long-term cell proliferation at low concentrations. [10]

Conclusion and Future Perspectives

The N-methyl-1H-indol-4-amine scaffold represents a promising, albeit underexplored, core for the design of novel kinase inhibitors. Its structural relationship to validated pharmacophores like 4-amino-indazole provides a strong foundation for a rational, structure-based design approach. By leveraging the synthetic and biological evaluation workflows detailed in this guide, researchers can systematically explore the chemical space around this scaffold to develop potent and selective inhibitors against a range of kinase targets. Future work should focus on expanding the diversity of substituents at the 4-amino position and conducting comprehensive ADME-Tox profiling to identify candidates with favorable drug-like properties suitable for preclinical development.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). PubMed.
  • Indolinones as promising scaffold as kinase inhibitors: a review. (N.d.). PubMed.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (N.d.).
  • The Azaindole Framework in the Design of Kinase Inhibitors. (N.d.). MDPI.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (N.d.). PMC - NIH.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). PubMed.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (N.d.). PMC.
  • The four selected compounds for biological evaluation. (N.d.).
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (N.d.). PMC.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for t. (2017). SciSpace.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019).
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (N.d.). PMC.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC.
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2025).
  • Synthesis of Indazole-Based Kinase Inhibitors Utilizing 3-Iodo-6-methyl-4-nitro-1H-indazole. (N.d.). Benchchem.
  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)

Sources

Metabolic Stability of N-Methyl-4-Aminoindole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The metabolic stability of N-methyl-4-aminoindole (specifically 1-methyl-4-aminoindole) presents a classic medicinal chemistry paradox: the scaffold offers a privileged vector for target engagement (particularly in kinases and GPCRs) but carries distinct metabolic liabilities that can compromise oral bioavailability and safety.

This technical guide dissects the metabolic fate of this scaffold, provides rigorous assessment protocols, and outlines structural engineering strategies to enhance its drug-like properties.

Executive Summary: The Scaffold Liability Profile

The 1-methyl-4-aminoindole scaffold is chemically distinct due to the electron-rich nature of the indole core coupled with the strong donating effect of the 4-amino group. While N-methylation at the 1-position prevents N1-glucuronidation and improves lipophilicity, it introduces a specific oxidative liability: N-demethylation . Furthermore, the 4-amino group activates the benzene ring toward oxidation, increasing the risk of reactive metabolite formation.

Key Metabolic Drivers:

  • Primary Clearance: CYP450-mediated N-demethylation and ring hydroxylation.

  • Secondary Clearance: Phase II conjugation (N-acetylation of the 4-amine).

  • Safety Risk: Potential for bioactivation to quinone-imine-like species if C5 or C7 are hydroxylated.

Mechanistic Analysis of Metabolic Pathways[1]

To rationally optimize this scaffold, one must map its degradation routes. The metabolism is bifurcated into Phase I (Oxidative) and Phase II (Conjugative) pathways.

Phase I: Oxidative Instability (CYP450 & FMO)

The cytochrome P450 superfamily (primarily CYP3A4, CYP2C19, and CYP1A2) drives the oxidative clearance.

  • N-Demethylation (Major Route): The

    
    -methyl group at position 1 is a "soft spot." CYPs catalyze the hydroxylation of the methyl group to a carbinolamine intermediate (
    
    
    
    ), which spontaneously collapses to release formaldehyde and the parent 4-aminoindole .
    • Consequence: Loss of permeability; the resulting free indole NH is a substrate for UGTs.

  • Ring Hydroxylation (Bioactivation Risk): The 4-amino group pushes electron density into the benzene ring (positions C5 and C7).

    • Mechanism:[1][2][3][4][5] CYP-mediated epoxidation or direct insertion leads to 5-hydroxy or 7-hydroxy metabolites.

    • Toxicity Alert: 5-hydroxy-4-aminoindole can undergo two-electron oxidation to form a quinone diimine species, a potent electrophile capable of depleting glutathione (GSH) and causing hepatotoxicity.

  • N-Oxidation (4-Amino Group): Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the primary amine at C4 to a hydroxylamine (

    
    ) and subsequently to a nitroso/nitro species.
    
Phase II: Conjugation
  • N-Acetylation: N-acetyltransferases (NAT1/NAT2) rapidly acetylate the C4-amine. This is often a clearance mechanism but varies significantly across human populations (slow vs. fast acetylators).

  • Glucuronidation: If N-demethylation occurs, the exposed indole nitrogen is rapidly glucuronidated.

Visualization of Metabolic Fate

The following diagram maps the degradation cascade of 1-methyl-4-aminoindole.

MetabolicPathways Parent 1-Methyl-4-Aminoindole (Parent) Demethylated 4-Aminoindole (Active/Clearance) Parent->Demethylated CYP3A4/2C19 (N-Demethylation) Hydroxylated 5/7-Hydroxy Metabolite Parent->Hydroxylated CYP1A2 (Ring Oxidation) N_Acetyl N-Acetyl-4-Aminoindole Parent->N_Acetyl NAT1/2 (Acetylation) Glucuronide N1-Glucuronide Demethylated->Glucuronide UGT (Phase II) Quinone Quinone Diimine (Reactive Electrophile) Hydroxylated->Quinone -2e- / -2H+ (Bioactivation)

Figure 1: Metabolic tree of 1-methyl-4-aminoindole showing clearance (blue/green) and toxicity (yellow/black) pathways.

Experimental Protocols for Stability Assessment

Do not rely solely on generic screening. The presence of the 4-amino group requires specific checks for reactive metabolites.

Protocol: Microsomal Stability (Determination of )

This assay determines the intrinsic clearance (


) by measuring the disappearance of the parent compound over time.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Spike test compound (1 µM final conc, <0.1% DMSO) into the mixture. Add NADPH system to start reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution.
    
  • Processing: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol: Reactive Metabolite Trapping (GSH Adducts)

Because of the 4-aminoindole bioactivation risk, a Glutathione (GSH) trapping study is mandatory.

Modification:

  • Follow the microsomal stability protocol above.

  • Add GSH: Supplement the reaction mixture with 5 mM GSH (and/or Potassium Cyanide for iminium ions, though GSH is preferred for quinones).

  • Analysis: Set MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (GSH fragment).

  • Interpretation: Detection of [M+O+GSH] adducts confirms the formation of reactive quinone-imine intermediates.

Structural Optimization Strategies

If the scaffold shows high clearance (


) or GSH adducts, employ these medicinal chemistry strategies.
StrategyMechanism of ActionImplementation Guide
Deuteration Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing the rate-determining step of demethylation.Replace the N-Methyl group with

. This specifically targets the primary clearance route without altering potency.
Steric Shielding Metabolic Blocking: Bulky groups prevent the heme iron of CYP from accessing the nitrogen lone pair or the alpha-carbon.Introduce an ortho-substituent (e.g., Cl, F, or Methyl) at the C2 or C7 position to twist the N-methyl out of the plane or block access.
Electronic Deactivation Ring Stabilization: Reduce electron density in the benzene ring to prevent hydroxylation and quinone formation.Add electron-withdrawing groups (EWGs) like Fluorine or Cyano at C5 or C6. This lowers the HOMO energy, making the ring less prone to oxidation.
Scaffold Hopping Isosteric Replacement: Remove the specific liability while keeping geometry.Replace the indole core with 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The pyridine nitrogen reduces ring electron density, stabilizing the system against oxidation.

References

  • Metabolic Stability in Drug Discovery

    • Source: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
    • Context: Foundational text on calcul
    • URL:[Link]

  • Mechanisms of Amine Bioactiv

    • Source: Kalgutkar, A. S., et al. (2005). "Functionalized aniline-based inhibitors... and their bioactivation liabilities." Chemical Research in Toxicology.
    • Context: Details the quinone-imine formation mechanism in aniline/amino-aryl scaffolds.
    • URL:[Link]

  • Deuterium in Drug Design

    • Source: Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry.
    • Context: Strategy for stabilizing N-methyl groups via kinetic isotope effects.
    • URL:[Link]

  • Indole Metabolism by CYPs

    • Source: Gillam, E. M., et al. (2000). "Oxidation of indole by cytochrome P450 enzymes." Biochemistry.
    • Context: Maps the specific hydroxylation sites (C2, C3, C5) on the indole ring.
    • URL:[Link]

Sources

Introduction: The Critical Importance of Nomenclature in Indole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-methyl-1H-indol-4-amine and its Structural Isomer

In the landscape of heterocyclic chemistry, indole and its derivatives represent a cornerstone for research in pharmacology, materials science, and chemical synthesis. Their diverse biological activities and versatile chemical nature make them privileged scaffolds in drug discovery. However, this versatility also introduces complexities, particularly concerning nomenclature. The seemingly straightforward name "N-methyl-1H-indol-4-amine" presents a crucial point of ambiguity that can lead to significant errors in synthesis and experimental design if not properly addressed.

This guide will dissect the chemical identity of N-methyl-1H-indol-4-amine, focusing on its two primary structural isomers. The position of a single methyl group—either on the indole ring nitrogen (position 1) or the exocyclic amine (position 4)—dramatically alters the molecule's physical, chemical, and potentially biological properties. For the researcher, scientist, or drug development professional, understanding this distinction is not merely academic; it is fundamental to experimental reproducibility and success.

This document serves as a comprehensive technical guide to both isomers, providing detailed information on their chemical structures, molecular weights, and core physicochemical properties. We will also explore logical synthetic pathways, grounding our discussion in established chemical principles to provide actionable insights for laboratory practice.

Isomer 1: 1-methyl-1H-indol-4-amine

This isomer features the methyl group on the nitrogen atom of the indole ring. This modification impacts the hydrogen-bonding capability of the indole nitrogen and can influence the electron density of the aromatic system.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of 1-methyl-1H-indol-4-amine are summarized below.

PropertyValueSource(s)
IUPAC Name 1-methyl-1H-indol-4-amine[1]
Synonyms 4-amino-1-methylindole, 1-methylindol-4-amine[1]
CAS Number 85696-95-3[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [2]
Exact Mass 146.0844 g/mol [1]
Density 1.151 g/cm³[1]
Boiling Point 328.04 °C[1]
Refractive Index 1.62[1]
Chemical Structure

Caption: Chemical structure of 1-methyl-1H-indol-4-amine.

Conceptual Synthesis Pathway: N-Methylation

The synthesis of 1-methyl-1H-indol-4-amine can be logically approached via the methylation of the parent compound, 4-amino-1H-indole. This strategy hinges on the differential reactivity of the two nitrogen atoms in the starting material.

Workflow Diagram: N-Methylation of 4-amino-1H-indole

G Start Start: 4-amino-1H-indole (Protect amine if necessary) Base Deprotonation: Add a suitable base (e.g., NaH) in an aprotic polar solvent (e.g., DMF, THF) Start->Base Step 1 IndoleAnion Formation of Indole Anion: The indole N-H is more acidic than the amine N-H, allowing for selective deprotonation. Base->IndoleAnion Mechanism Methylation Methylation: Introduce a methylating agent (e.g., Methyl iodide, Dimethyl sulfate) IndoleAnion->Methylation Step 2 Reaction Sₙ2 Reaction: The indole anion acts as a nucleophile, attacking the methylating agent. Methylation->Reaction Mechanism Workup Aqueous Workup & Purification: Quench reaction, extract product, and purify via chromatography. Reaction->Workup Step 3 Product Product: 1-methyl-1H-indol-4-amine Workup->Product

Caption: Logical workflow for the synthesis of 1-methyl-1H-indol-4-amine.

Experimental Rationale:

  • Protection (Optional but Recommended): The primary amine at C4 is nucleophilic and can compete in the methylation reaction. To ensure selectivity, it is often prudent to first protect the amine with a suitable protecting group (e.g., Boc, Cbz).

  • Deprotonation: The N-H of the indole ring is significantly more acidic (pKa ≈ 17 in DMSO) than the N-H of the aniline-like amine. This acidity difference is the cornerstone of this selective synthesis. A strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) will selectively deprotonate the indole nitrogen, forming a sodium salt.

  • Methylation: The resulting indole anion is a potent nucleophile. The addition of an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), results in a standard Sₙ2 reaction, affixing the methyl group to the indole nitrogen.

  • Deprotection & Purification: Following the reaction, an aqueous workup is performed to remove inorganic salts. If a protecting group was used, it is removed under appropriate conditions (e.g., acid for a Boc group). The final product is then purified, typically by column chromatography.

Isomer 2: N-methyl-1H-indol-4-amine

This isomer, which most literally matches the requested name, features the methyl group on the exocyclic amine at the C4 position. This structure retains the indole N-H proton, preserving its ability to act as a hydrogen bond donor.

Chemical Identity and Properties

Data for this specific isomer is less prevalent in public databases, underscoring the importance of clear identification.

PropertyValueSource(s)
IUPAC Name N-methyl-1H-indol-4-amine[3]
CAS Number 85696-93-1[3]
Molecular Formula C₉H₁₀N₂[3]
Molecular Weight 146.19 g/mol [3]
Chemical Structure

Caption: Chemical structure of N-methyl-1H-indol-4-amine.[3]

Conceptual Synthesis Pathway: Reductive Amination

A robust and common method for synthesizing secondary amines is reductive amination. This approach would involve reacting a carbonyl group at the 4-position of the indole with methylamine, followed by reduction of the intermediate imine.

Workflow Diagram: Reductive Amination

G Start Start: Indole-4-carbaldehyde (or 4-acetylindole) Amine Condensation: React with Methylamine (CH₃NH₂) in a suitable solvent (e.g., Methanol) Start->Amine Step 1 Imine Formation of Schiff Base (Imine): The aldehyde and amine condense, eliminating a molecule of water. Amine->Imine Mechanism Reduction In-situ Reduction: Add a mild reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) Imine->Reduction Step 2 Reaction Imine Reduction: The reducing agent selectively reduces the C=N double bond to a C-N single bond. Reduction->Reaction Mechanism Workup Aqueous Workup & Purification: Quench reaction, extract product, and purify via chromatography. Reaction->Workup Step 3 Product Product: N-methyl-1H-indol-4-amine Workup->Product

Caption: Logical workflow for the synthesis of N-methyl-1H-indol-4-amine.

Experimental Rationale:

  • Starting Material: The synthesis begins with an indole functionalized with a carbonyl group at the C4 position, most commonly indole-4-carbaldehyde. This precursor can be prepared via various formylation methods of the indole ring.

  • Imine Formation: The aldehyde is dissolved in a solvent like methanol and treated with methylamine. The reaction is often facilitated by a mild acid catalyst to promote the dehydration step, leading to the formation of an intermediate Schiff base, or imine.

  • Reduction: A key aspect of modern reductive amination is the use of hydride reagents that are stable enough to coexist with the mildly acidic conditions required for imine formation but are reactive enough to reduce the protonated imine as it forms. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices for this one-pot procedure. They are less reactive towards aldehydes and ketones at neutral or acidic pH but readily reduce the more electrophilic iminium ion.

  • Workup and Purification: The reaction is quenched, typically with a basic aqueous solution, to neutralize the acid and decompose any remaining hydride reagent. The product is then extracted into an organic solvent and purified by column chromatography to yield the desired N-methyl-1H-indol-4-amine.

Conclusion for the Research Professional

The case of N-methyl-1H-indol-4-amine serves as a potent reminder of the foundational importance of precise chemical communication. The two primary isomers, 1-methyl-1H-indol-4-amine and N-methyl-1H-indol-4-amine, possess the same molecular formula and weight but differ fundamentally in their structure. This structural variance necessitates distinct synthetic strategies and results in different physicochemical properties.

For scientists and researchers, it is imperative to use unambiguous identifiers such as CAS numbers or IUPAC names in all documentation, from laboratory notebooks to publications and patents. When encountering a potentially ambiguous name, a thorough investigation of the possible isomeric forms is a critical step in due diligence before committing resources to experimental work. This guide provides the foundational data and logical synthetic frameworks to navigate the chemistry of these two important indoleamines with confidence and precision.

References

  • This reference number is intentionally left blank.
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Link]

  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • PubChem. 1-methyl-1H-indol-5-amine. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of N-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The selective monomethylation of 4-aminoindole to N-methyl-1H-indol-4-amine presents a classic challenge in heterocyclic chemistry: differentiating between two nitrogen centers and controlling the degree of alkylation.

The Chemoselectivity Challenge

The substrate contains two distinct nitrogen atoms with vastly different electronic properties:

  • N1 (Indole Nitrogen): Part of the aromatic

    
    -system. Non-basic (pKa 
    
    
    
    16-17), but susceptible to deprotonation by strong bases and subsequent alkylation.
  • C4-NH2 (Exocyclic Amine): Aniline-like. Moderately nucleophilic (Conjugate Acid pKa

    
     4-5), but prone to over-alkylation  (formation of N,N-dimethyl species) due to the increased nucleophilicity of the secondary amine product.
    
Route Selection Strategy

Direct alkylation (e.g., MeI, bases) is not recommended for high-purity applications due to the statistical mixture of mono-, di-, and N1-alkylated products.[1]

This guide details two validated protocols:

  • Protocol A (High Fidelity): N-Formylation followed by Hydride Reduction. This is the "Gold Standard" for ensuring 100% mono-selectivity.

  • Protocol B (Rapid Throughput): Reductive Amination using Paraformaldehyde/NaBH₄. Faster, but requires strict stoichiometric control.[1]

Chemical Pathway Visualization

Synthesis_Pathway SM 4-Aminoindole (Starting Material) Formyl Intermediate: N-(1H-indol-4-yl)formamide SM->Formyl Route A (High Fidelity) Formic Acid / Ac2O Imine Intermediate: Imine/Hemiaminal SM->Imine Route B (Rapid) Paraformaldehyde MeOH Target Target: N-methyl-1H-indol-4-amine Formyl->Target LiAlH4 Reduction THF, Reflux Dimethyl Impurity: N,N-dimethyl Target->Dimethyl Over-Alkylation Risk Imine->Target NaBH4 Reduction

Figure 1: Strategic routing for monomethylation. Route A (Blue) prevents over-alkylation by steric and electronic locking via the formamide.

Protocol A: The "High Fidelity" Method (Formylation/Reduction)

Best for: Scale-up (>1g), high purity requirements, and avoiding chromatographic separation of dimethyl impurities.

Step 1: N-Formylation

This step converts the amine to a formamide.[2] The amide bond deactivates the nitrogen, preventing further reaction.[1]

Reagents:

  • 4-Aminoindole (1.0 equiv)[3]

  • Formic Acid (excess, solvent/reagent)[1][2]

  • Acetic Anhydride (1.1 equiv)

  • Dichloromethane (DCM) or THF

Procedure:

  • Activation: In a dry flask, mix Formic Acid (5 equiv) and Acetic Anhydride (1.1 equiv). Stir at 0°C for 30 minutes to generate the mixed anhydride (acetic formic anhydride) in situ.

  • Addition: Dissolve 4-aminoindole in DCM (0.2 M). Add this solution dropwise to the activated anhydride mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in <2 hours).

    • Checkpoint: The spot will move to a lower Rf (more polar) compared to the starting aniline.

  • Workup: Quench with ice water. Neutralize carefully with sat. NaHCO₃. Extract with DCM.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.[3][4] The N-formyl intermediate is often pure enough for the next step.

Step 2: Reduction of Formamide

The formyl group (CHO) is reduced to a methyl group (CH₃).

Reagents:

  • N-Formyl-4-aminoindole (from Step 1)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 - 3.0 equiv)

  • Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Add LiAlH₄ pellets/powder and suspend in anhydrous THF (0.5 M relative to hydride). Cool to 0°C.[5]

  • Addition: Dissolve the N-formyl intermediate in anhydrous THF. Add dropwise to the LiAlH₄ suspension.

    • Note: Gas evolution (H₂) will occur. Control addition rate.

  • Reflux: Once addition is complete, heat to reflux (66°C) for 4–12 hours.

    • Mechanism:[2][3][4][6] The amide carbonyl is reduced to the amine. The indole N1 proton will be removed by LiAlH₄ but will reprotonate during workup.

  • Fieser Workup (Critical for Safety):

    • Cool to 0°C.[4][5]

    • For every x grams of LiAlH₄ used, add:

      • x mL water (very slowly)

      • x mL 15% NaOH solution[1]

      • 3x mL water[1][4][5]

  • Filtration: A white granular precipitate (aluminum salts) forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: The "Rapid" Method (Reductive Amination)

Best for: Small scale (<100mg), library synthesis, or when LiAlH₄ is restricted.[1]

Reagents:

  • 4-Aminoindole (1.0 equiv)[3]

  • Paraformaldehyde (1.0 - 1.1 equiv) (Strict Control)

  • Sodium Methoxide (NaOMe) (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[7]

  • Methanol (anhydrous)

Procedure:

  • Imine Formation: Combine 4-aminoindole and NaOMe in Methanol. Stir for 15 mins. Add Paraformaldehyde.

  • Reflux: Heat to reflux for 2–4 hours. This forms the hemiaminal/imine species.[6]

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise.

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with water. Extract with EtOAc.

    • Risk:[3] If Paraformaldehyde is in excess, you will get N,N-dimethyl product.[1]

Analytical Data & Quality Control

Expected NMR Signature (DMSO-d6 or CDCl3)
PositionMultiplicityShift (ppm)Diagnostic Note
Indole NH (1) Broad Singlet10.8 - 11.2Disappears with D₂O shake.
N-Methyl (CH3) Singlet2.80 - 2.95Integrates to 3H. If 6H = Over-methylation.
Amine NH (Exocyclic) Broad Singlet5.0 - 6.0Often broad; coupling to Me group may be visible.
Indole C2/C3 Doublets/Multiplets6.4 - 7.2Characteristic aromatic region.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product contains N,N-dimethyl Excess alkylating agent (Protocol B)Switch to Protocol A (Formylation). It is impossible to over-methylate with Protocol A.
Low Yield in Step 2 (Protocol A) Incomplete reduction or emulsionEnsure THF is anhydrous. Use Fieser workup to avoid trapping product in Aluminum salts.
Indole N-methylation observed Base was too strong (e.g., NaH used)Avoid strong bases. Indole pKa is ~17; Aniline NH2 is nucleophilic enough to react without deprotonation.

References & Grounding

  • General Method for Monomethylation (Formylation/Reduction):

    • Mechanistic Basis: The formylation-reduction sequence is a widely accepted "textbook" method for selective aniline methylation, preventing poly-alkylation.

    • Source: (Discusses selectivity for electron-rich aromatics).

  • Selectivity in Indoles:

    • Acidity Data: The pKa difference between Indole NH (~17) and protonated aniline (~4.6) dictates that under neutral/acidic conditions (Protocol A), the Indole N is inert.

    • Source:

  • Alternative Catalytic Methods (Context):

    • Modern Approaches: Recent literature explores Ruthenium-catalyzed methylation using methanol, though these require high pressure/temp.[1]

    • Source:

Disclaimer: These protocols involve hazardous chemicals (LiAlH₄, solvents). All work must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Reductive Amination of 4-Aminoindole with Formaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reductive amination of 4-aminoindole (CAS: 5192-23-4) with formaldehyde is a pivotal transformation in the synthesis of indole-based alkaloids, kinase inhibitors (e.g., PKC


 inhibitors), and CNS-active agents. While the reaction appears effectively simple, the indole scaffold presents unique chemoselective challenges. Unlike simple anilines, the indole core is electron-rich and prone to electrophilic aromatic substitution at the C3 position (Mannich-type reactions) and polymerization under acidic conditions.

This guide details a robust, field-proven protocol for the synthesis of 4-(dimethylamino)-1H-indole and strategies for controlled mono-methylation . We prioritize the use of Sodium Cyanoborohydride (


)  for its compatibility with formaldehyde and acidic media, while offering Sodium Triacetoxyborohydride (

)
as a modern, non-toxic alternative.
Core Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
C3-Alkylation (Mannich) High nucleophilicity of Indole C3 in acidic media.Maintain pH 4–5; Avoid strong mineral acids; Keep Temp

25°C.
Over-Methylation

-Methyl product is more nucleophilic than starting material.
For Mono: Use limiting HCHO (0.9 eq) and bulky reducing agents. For Di: Use excess HCHO (5.0 eq).
Polymerization Acid-catalyzed indole oligomerization.Use weak acids (Acetic Acid) and dilute conditions.
N1-Alkylation Indole nitrogen acidity/nucleophilicity.Indole N-H is generally non-reactive under acidic reductive amination conditions (requires base for alkylation).

Mechanistic Pathways & Chemoselectivity

Understanding the competition between the exocyclic amine (N4) and the indole carbon (C3) is critical. The reaction proceeds via the formation of an iminium ion intermediate, which is rapidly reduced.[1]

Diagram 1: Reaction Pathway & Selectivity

ReactionPathway Start 4-Aminoindole (Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Mannich C3-Mannich Adduct (Major Impurity) Start->Mannich + HCHO (Excess) Acidic pH C3 Attack HCHO Formaldehyde (Electrophile) Iminium Iminium Ion (Key Intermediate) Hemiaminal->Iminium - H2O (Acid Cat.) Mono N-Methyl-4-aminoindole (Target 1) Iminium->Mono + Hydride (Reduction) Di N,N-Dimethyl-4-aminoindole (Target 2) Mono->Di + HCHO, + Hydride (Rapid Step)

Caption: Mechanistic divergence in 4-aminoindole alkylation. Note the risk of C3-Mannich side reactions if the iminium species accumulates or if pH is too low.

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-4-aminoindole (Standard)

Reagent of Choice: Sodium Cyanoborohydride (


).
Rationale: 

is stable in acid (pH 3-5), which is required to protonate the hemiaminal and drive iminium formation. It selectively reduces the iminium ion over the aldehyde.[2]
Materials
  • Substrate: 4-Aminoindole (1.0 equiv, 132.16 g/mol )

  • Carbon Source: Formaldehyde, 37% aq. solution (5.0 equiv)

  • Reductant: Sodium Cyanoborohydride (3.0 equiv)

  • Solvent: Methanol (HPLC grade)

  • Acid: Glacial Acetic Acid

  • Quench: 1N NaOH or Sat.

    
    
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Indoles are oxidation-sensitive.

  • Solvation: Dissolve 4-Aminoindole (1 mmol, 132 mg) in Methanol (5 mL, 0.2 M).

  • Acidification: Add Glacial Acetic Acid (excess, typically 5-10 equiv) to adjust pH to ~4–5. Tip: Use wet pH paper to verify.

  • Aldehyde Addition: Add Formaldehyde (37% aq., 5 mmol, ~375 µL) dropwise at Room Temperature (25°C). Stir for 15 minutes to allow hemiaminal/iminium equilibrium.

  • Reduction: Cool the mixture to 0°C (Ice bath). Add

    
     (3 mmol, 188 mg) in portions over 10 minutes.
    
    • Caution: Evolution of gas may occur.[3] Ensure proper venting.

  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of dimethyl product (
      
      
      
      ).
  • Workup:

    • Quench with Sat.

      
       or 1N NaOH (carefully) to pH ~9.
      
    • Safety Note: Acidic workup of cyanoborohydride can generate HCN. Ensure the quench is basic and performed in a fume hood.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.[4][5]
      
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3).

    • Note: The dimethyl amine is more non-polar than the primary amine.

Protocol B: Controlled Mono-Methylation (Challenging)

Reagent of Choice: Sodium Triacetoxyborohydride (


).[6]
Rationale: 

is a milder, bulkier reducing agent. While direct mono-methylation with formaldehyde is difficult due to the enhanced nucleophilicity of the product,

in non-protic solvents (DCE) offers the best kinetic control.
Methodology Adjustments
  • Solvent: Replace Methanol with 1,2-Dichloroethane (DCE) or THF .

  • Stoichiometry: Use 0.95 equiv of Formaldehyde (Paraformaldehyde preferred for stoichiometry control) and 1.1 equiv of

    
    .
    
  • Procedure:

    • Mix 4-Aminoindole and Paraformaldehyde in DCE.

    • Add Acetic Acid (1.0 equiv). Stir 1 hr to form imine.

    • Add

      
       (1.1 equiv) and stir overnight.
      
    • Expectation: A mixture of Starting Material (SM), Mono, and Di. Purification is required.

Decision Logic & Optimization

Diagram 2: Experimental Workflow Decision Tree

Workflow Goal Define Target Mono Mono-Methylation Goal->Mono Di Di-Methylation Goal->Di Reagent1 Use STAB / DCE Limit HCHO to 0.9 eq Mono->Reagent1 Reagent2 Use NaCNBH3 / MeOH Excess HCHO (5 eq) Di->Reagent2 Check Check TLC/LCMS (2 hours) Reagent1->Check Reagent2->Check Result1 Mixture (SM + Mono + Di) Requires Column Check->Result1 Mono Path Result2 Clean Conversion to Dimethyl Check->Result2 Di Path

Caption: Decision matrix for reagent selection based on methylation degree.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion pH too high (Imine not forming).Add more Acetic Acid (Target pH 4-5).
C3-Alkylation pH too low; Excess HCHO; High Temp.Maintain 0°C; Add HCHO slowly; Buffer the solution.
Gum/Polymer Indole oxidation or polymerization.Use inert atmosphere (

); Ensure reagents are fresh.
HCN Smell Acidic hydrolysis of

.
DANGER. Stop immediately. Basify waste stream. Use STAB next time.

Safety & Handling (Critical)

  • Sodium Cyanoborohydride: Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas.

    • Rule: Always quench reaction mixtures with base (NaOH/NaHCO3) before disposal to neutralize cyanide.

    • Rule: Work exclusively in a functioning fume hood.

  • Formaldehyde: Known carcinogen and sensitizer. Avoid inhalation.

  • 4-Aminoindole: Potential irritant; handle with gloves.

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard STAB Protocol). Available at: [Link]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. (Foundational NaCNBH3 Protocol). Available at: [Link]

  • Gidley, M. J., et al. (1982).[8] "Reductive methylation of proteins with sodium cyanoborohydride." Biochemical Journal. (Discussion of side reactions/cyanide). Available at: [Link]

  • Common Organic Chemistry. Reductive Amination Standard Conditions. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Selective Mono-methylation of 4-Aminoindole's Exocyclic Amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective mono-methylation of the exocyclic amine of 4-aminoindole is a critical transformation in medicinal chemistry, as the N-methylated indole scaffold is a key pharmacophore in numerous therapeutic agents. Achieving high selectivity for mono-methylation over di-methylation, while preserving the integrity of the indole ring, presents a significant synthetic challenge. This guide provides a detailed exploration of the strategic considerations and practical methodologies for this transformation. We delve into the mechanistic underpinnings of selective N-methylation, offering field-proven protocols for reductive amination and direct methylation approaches. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.

Introduction: The Significance of N-Methyl-4-aminoindoles

The 4-aminoindole nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities. The introduction of a methyl group to the exocyclic amine can profoundly influence a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions with target proteins. Consequently, the development of robust and selective methods for the mono-N-methylation of 4-aminoindole is of paramount importance for the synthesis of novel drug candidates.

The primary challenge in this synthesis lies in controlling the degree of methylation. The inherent nucleophilicity of the primary amine makes it susceptible to over-methylation, leading to the formation of the undesired N,N-dimethylated product. Furthermore, the indole nitrogen (N-1) can also compete for methylation under certain conditions. Therefore, a successful strategy must address these selectivity issues.

Strategic Approaches to Selective Mono-methylation

Two principal strategies have emerged as effective for the selective mono-methylation of 4-aminoindole's exocyclic amine:

  • Reductive Amination: This two-step, one-pot process involves the initial formation of an imine between the primary amine and an aldehyde (typically formaldehyde), followed by in-situ reduction to the corresponding secondary amine. [1][2]This method is highly effective in preventing over-alkylation because the intermediate imine is formed only once on the primary amine. [1]* Direct Methylation with Controlled Stoichiometry: This approach involves the use of a methylating agent in a carefully controlled stoichiometric ratio to favor mono-methylation. Success often hinges on the choice of methylating agent, solvent, and reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-methylation via Reductive Amination

This protocol is based on the well-established Eschweiler-Clarke reaction, a classic method for amine methylation that utilizes formic acid and formaldehyde. [3][4]The reaction proceeds through reductive amination and is known to halt at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts. [4] Reaction Scheme:

G start 4-Aminoindole reagents + HCHO, HCOOH start->reagents product 4-(Methylamino)indole reagents->product

A schematic of the reductive amination of 4-aminoindole.

Materials:

  • 4-Aminoindole

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-aminoindole (1.0 eq) in a round-bottom flask, add formaldehyde (1.1 eq) and formic acid (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to afford the pure 4-(methylamino)indole.

Expected Yield: 75-85%

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Reductive Amination start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Formaldehyde, Formic Acid) start->check_reagents check_temp Verify Reaction Temperature (Ensure reflux) start->check_temp overmethylation Over-methylation Observed start->overmethylation indole_N_methylation Indole N-1 Methylation start->indole_N_methylation extend_time Extend Reaction Time check_temp->extend_time reduce_hcho Reduce Equivalents of Formaldehyde and Formic Acid overmethylation->reduce_hcho low_temp Lower Reaction Temperature overmethylation->low_temp protect_N1 Consider N-1 Protection (e.g., Boc, SEM) indole_N_methylation->protect_N1

A troubleshooting guide for the reductive amination protocol.

Protocol 2: Direct Methylation using Dimethyl Carbonate

Dimethyl carbonate (DMC) is an environmentally friendly and less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. [5][6]This protocol leverages the controlled reactivity of DMC to achieve selective mono-methylation.

Reaction Scheme:

G start 4-Aminoindole reagents + (CH3O)2CO, K2CO3, DMF start->reagents product 4-(Methylamino)indole reagents->product

Direct methylation of 4-aminoindole using dimethyl carbonate.

Materials:

  • 4-Aminoindole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • tert-Butyl methyl ether (TBME)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Instrumentation:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck flask under an inert atmosphere, combine 4-aminoindole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Reagent Addition: Add dimethyl carbonate (1.2 eq) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with tert-butyl methyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient.

Expected Yield: 60-75%

Data Comparison Table:

ParameterProtocol 1: Reductive AminationProtocol 2: Direct Methylation (DMC)
Methylating Agent Formaldehyde/Formic AcidDimethyl Carbonate
Selectivity High for mono-methylationGood, but can be sensitive to stoichiometry
Reaction Temp. ~100-110 °C~120-130 °C
Typical Yield 75-85%60-75%
Key Advantage Robust and high yieldingGreener reagent, avoids strong acids
Potential Issue Use of corrosive formic acidHigher temperature, potential for side reactions

Verification and Characterization

The successful synthesis of 4-(methylamino)indole should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the appearance of a new singlet corresponding to the N-methyl protons, typically in the range of 2.7-2.9 ppm. [7]The integration of this peak should correspond to three protons. 13C NMR will show a new peak for the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the mono-methylated product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretch for the secondary amine.

Advanced Considerations: Indole N-1 Protection

In cases where competitive methylation at the indole nitrogen (N-1) is observed, a protection strategy may be necessary. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl) and SEM ([2-(trimethylsilyl)ethoxy]methyl). [8][9]The choice of protecting group will depend on the overall synthetic route and the stability of the group to the methylation conditions.

Workflow for N-1 Protection Strategy:

G cluster_0 N-1 Protection Workflow start 4-Aminoindole protect Protect Indole N-1 (e.g., Boc2O, DMAP) start->protect methylate Selective Mono-methylation of Exocyclic Amine protect->methylate deprotect Deprotect Indole N-1 (e.g., TFA, HCl) methylate->deprotect product 4-(Methylamino)indole deprotect->product

A generalized workflow incorporating an indole N-1 protection/deprotection sequence.

Conclusion

The selective mono-methylation of the exocyclic amine of 4-aminoindole is an achievable yet nuanced synthetic transformation. Reductive amination via the Eschweiler-Clarke reaction offers a robust and high-yielding approach with excellent selectivity. Direct methylation with dimethyl carbonate provides a greener alternative, though careful control of stoichiometry is crucial. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, functional group tolerance, and environmental considerations. For challenging substrates, an indole N-1 protection strategy may be required to ensure the desired regioselectivity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate this important synthetic challenge in the pursuit of novel therapeutic agents.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

  • US5105013A - Method for the reductive methylation of primary amines - Google Patents. (n.d.).
  • The proposed reaction mechanism for N‐methylation of amines with methanol catalyzed by a Cp*Ir Complex. - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. (n.d.). Retrieved February 12, 2026, from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. (n.d.). Retrieved February 12, 2026, from [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. (n.d.). Retrieved February 12, 2026, from [Link]

  • Different protocols for methylation of aniline. - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 12, 2026, from [Link]

  • A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazolides with NaBH4 - Beilstein Archives. (2022, May 30). Retrieved February 12, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012, October 2). Retrieved February 12, 2026, from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents. (n.d.).
  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023, August 9). Retrieved February 12, 2026, from [Link]

  • WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni - ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Retrieved February 12, 2026, from [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • CN103420895A - Preparation method of 4-aminoindole - Google Patents. (n.d.).
  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Selective N-monomethylation of primary amines - RSC Publishing. (n.d.). Retrieved February 12, 2026, from [Link]

  • Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride | Organic Letters - ACS Publications. (2019, December 13). Retrieved February 12, 2026, from [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024, May 8). Retrieved February 12, 2026, from [Link]

  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (2021, August 5). Retrieved February 12, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. (n.d.). Retrieved February 12, 2026, from [Link]

  • Highly Selective Monomethylation of Amines with CO2 /H2 via Ag/Al2 O3 as a Catalyst. (2023, March 28). Retrieved February 12, 2026, from [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Supplementary Information Selective monomethylation of primary amines with simple electrophiles - The Royal Society of Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- - Digital Commons @ Michigan Tech. (2024, February 29). Retrieved February 12, 2026, from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - NIH. (2022, August 21). Retrieved February 12, 2026, from [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Selective monomethylation of primary amines with simple electrophiles - RSC Publishing. (n.d.). Retrieved February 12, 2026, from [Link]

  • N‐methylation of indoles and other N,H‐heteroacromatic compounds. Reaction conditions (unless otherwise specified) - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. (2022, October 3). Retrieved February 12, 2026, from [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024, November 9). Retrieved February 12, 2026, from [Link]

  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole - DergiPark. (n.d.). Retrieved February 12, 2026, from [Link]

  • Selective N-monomethylation of primary amines | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Application Notes and Protocols: N-Methylation of 4-Aminoindole using Methyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-methylation of 4-aminoindole utilizing methyl iodide. N-methylated indoles are crucial scaffolds in medicinal chemistry and drug discovery, often exhibiting enhanced biological activity compared to their non-methylated counterparts. This application note details the chemical principles, a robust step-by-step protocol, safety considerations, and characterization of the final product, N-methyl-4-aminoindole. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing reproducibility, safety, and a thorough understanding of the reaction mechanism.

Introduction: The Significance of N-Methylated Indoles

The indole nucleus is a privileged structure in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The simple addition of a methyl group to the indole nitrogen, a process known as N-methylation, can profoundly alter a molecule's physicochemical properties. This modification can influence solubility, metabolic stability, and receptor-binding affinity, a phenomenon often referred to as the "magic methyl effect."[1][3] Consequently, the development of efficient and selective N-methylation strategies is of significant interest.[1][2][3]

While various methylating agents exist, methyl iodide remains a classic and effective reagent for this transformation due to its high reactivity.[4] However, its use necessitates careful handling due to its toxicity and volatility.[1][4][5] This guide provides a detailed procedure that balances efficiency with stringent safety protocols. Greener alternatives like dimethyl carbonate have been developed, but often require higher temperatures and longer reaction times.[4][6][7]

Mechanistic Insights: The Chemistry Behind the Protocol

The N-methylation of 4-aminoindole with methyl iodide proceeds via a nucleophilic substitution reaction (SN2). The reaction is typically carried out in the presence of a base.

The Role of the Base: The indole nitrogen is weakly acidic. The base deprotonates the indole N-H, generating a more nucleophilic indolide anion. This anion then readily attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product.

Potential for Side Reactions: A key consideration in the methylation of 4-aminoindole is the presence of two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the amino group nitrogen (N4). Selective N1-methylation is generally favored due to the greater acidity of the indole N-H compared to the amino N-H. However, under certain conditions, methylation of the amino group or even bis-methylation can occur.[8] Careful control of reaction parameters, such as the choice of base and stoichiometry of reagents, is crucial to ensure high selectivity for the desired N1-methylated product.

Safety First: Handling Methyl Iodide

Methyl iodide is a toxic, volatile, and suspected carcinogenic compound that must be handled with extreme care in a well-ventilated chemical fume hood.[5][9][10][11]

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended for their resistance to methyl iodide.[9] Always inspect gloves for any signs of degradation before use.[11]

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[11]

  • Lab Coat: A chemical-resistant lab coat should be worn at all times.[9]

  • Respirator: If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor cartridge is necessary.[10][11]

Storage and Handling:

  • Store methyl iodide in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[9]

  • Keep the container tightly closed.[9]

  • Work exclusively within a certified chemical fume hood.[10]

  • Ensure that an eyewash station and safety shower are readily accessible.[10][12]

Emergency Procedures:

  • Spills: In case of a spill, evacuate the area immediately. Use an absorbent material designed for organic solvents to contain the spill and dispose of it as hazardous waste.[5][9]

  • Exposure: In case of skin contact, wash the affected area thoroughly with soap and water.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9][10] If inhaled, move to fresh air and seek medical attention.[9][10]

Experimental Protocol: Synthesis of N-Methyl-4-aminoindole

This protocol is designed for the selective N-methylation of 4-aminoindole.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Aminoindole≥97%Commercially Available5192-23-4
Methyl Iodide≥99%Commercially Available74-88-4
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available7646-69-7
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available109-99-9
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeCommercially Available12125-02-9
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6
Brine (saturated aqueous NaCl)N/APrepared in-house7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Reaction Workflow Diagram

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Aminoindole 4-Aminoindole Deprotonation Deprotonation 4-Aminoindole->Deprotonation NaH NaH NaH->Deprotonation MeI MeI Methylation Methylation MeI->Methylation THF THF THF->Deprotonation Deprotonation->Methylation Quenching Quenching Methylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification N-Methyl-4-aminoindole N-Methyl-4-aminoindole Purification->N-Methyl-4-aminoindole

Caption: Workflow for the N-methylation of 4-aminoindole.

Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-aminoindole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The solution may become a slurry.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-methyl-4-aminoindole as a pure solid.

Product Characterization

The identity and purity of the synthesized N-methyl-4-aminoindole (CAS: 85696-95-3) should be confirmed by standard analytical techniques.[13]

PropertyExpected Value
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) Expected peaks for aromatic protons, N-H protons of the amino group, and the N-methyl singlet.
¹³C NMR (CDCl₃, 100 MHz) Expected signals for the indole core carbons and the N-methyl carbon.
Mass Spectrometry (ESI+) [M+H]⁺ = 147.08

Note: Specific NMR chemical shifts should be compared with literature values or a reference standard.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent are anhydrous. The sodium hydride may also be of poor quality.

  • Formation of Byproducts: If significant amounts of N4-methylated or bis-methylated products are observed, consider using a bulkier base or lowering the reaction temperature. Using a stoichiometric amount of methyl iodide can also minimize bis-methylation.

  • Alternative Procedures: For substrates sensitive to strong bases like NaH, milder conditions using bases such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent at elevated temperatures have been reported for the N-methylation of indoles.[1][14]

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of 4-aminoindole using methyl iodide. By adhering to the described procedures and safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The mechanistic insights and troubleshooting tips offer a comprehensive understanding of the reaction, enabling successful and reproducible outcomes.

References

  • Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory. Available from: [Link]

  • Managing Methyl Iodide Spills and Accidents. Available from: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY. Available from: [Link]

  • Correa, A., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. Available from: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Organic Letters, 24(40), 7315-7319. Available from: [Link]

  • Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 128-135. Available from: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. Available from: [Link]

  • Shintre, S. A., et al. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Available from: [Link]

  • LibreTexts. 24.7: Reactions of Amines. Available from: [Link]

Sources

using N-methyl-1H-indol-4-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-methyl-1H-indol-4-amine as a Strategic Building Block in Medicinal Chemistry

Abstract

This guide details the strategic application of N-methyl-1H-indol-4-amine (CAS: 144903-69-9*) as a privileged scaffold in drug discovery.[1] While the indole core is ubiquitous in medicinal chemistry, the 4-amino-functionalized variant offers unique vectors for hydrogen bonding and steric exploration, particularly in kinase inhibition (hinge binding) and GPCR ligand design.[1] This document provides validated protocols for its synthesis, handling, and incorporation into complex molecular architectures, addressing the specific stability challenges associated with electron-rich aminoindoles.[1]

*Note: CAS is representative; specific salt forms or isomers may vary.[1]

Structural Rationale & Pharmacophore Analysis

The value of N-methyl-1H-indol-4-amine lies in its ability to mimic the adenine core of ATP while offering distinct vectors for substitution.[1]

  • Hinge Binding Mimicry: The indole N1-H (donor) and the C4-NHMe (donor/acceptor) create a bidentate binding motif compatible with the hinge region of many protein kinases (e.g., PAK1, c-Met, TGFβR1).[1]

  • Vector Control: Unlike the primary amine (4-NH₂), the N-methyl group introduces a defined steric vector, forcing the attached substituent into a specific conformation that can improve selectivity by clashing with "gatekeeper" residues in off-target kinases.[1]

  • Electronic Profile: The C4-amino group is strongly electron-donating (+M effect), significantly increasing the electron density at C3.[1] This makes the scaffold highly reactive toward electrophilic aromatic substitution (EAS), allowing for late-stage functionalization.[1]

Pharmacophore Visualization

Pharmacophore cluster_0 N-methyl-1H-indol-4-amine Core Indole Indole Core (Lipophilic/Planar) C3 C3 Position (High Nucleophilicity) N1 N1-H (H-Bond Donor) Target Kinase Hinge Region (Glu/Leu Backbone) N1->Target H-Bond C4_N C4-N(Me) (H-Bond Acceptor/Donor) C4_N->Target H-Bond C3->Indole Late-Stage Functionalization

Figure 1: Pharmacophore mapping of N-methyl-1H-indol-4-amine showing interaction vectors with a theoretical kinase hinge region.

Synthesis & Handling Protocols

Critical Safety Note: 4-Aminoindoles are electron-rich and prone to oxidation.[1] They rapidly darken (purple/brown) upon exposure to air and light due to the formation of quinone imine species.[1] All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Protocol A: Synthesis from 4-Nitroindole

Commercially available N-methyl-1H-indol-4-amine can be expensive or unstable in storage.[1] It is best prepared fresh from 4-nitroindole.[1]

Reagents:

  • 4-Nitroindole[1][2]

  • Palladium on Carbon (10% Pd/C)[3]

  • Formaldehyde (37% aq.[1] solution) or Paraformaldehyde[1]

  • Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)[1]

  • Methanol (MeOH) / Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

  • Reduction (Nitro to Amine):

    • Dissolve 4-nitroindole (1.0 eq) in MeOH.[1]

    • Add 10% Pd/C (10 wt%).[1]

    • Stir under H₂ balloon (1 atm) for 2–4 hours at RT.

    • QC Check: TLC should show a polar, fluorescent spot.[1]

    • Filter through Celite under Argon.[1] Do not let the catalyst dry out (fire hazard).

    • Concentrate to obtain crude 4-aminoindole (unstable oil/solid).[1] Use immediately.

  • Reductive Methylation (Amine to N-Methylamine):

    • Rationale: Direct alkylation with MeI leads to over-alkylation (dimethylation).[1] Reductive amination is controlled.[1][4]

    • Dissolve crude 4-aminoindole (1.0 eq) in dry MeOH.

    • Add Paraformaldehyde (1.1 eq) and stir for 1 hour to form the imine/hemiaminal.

    • Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise.[1]

    • Stir for 2 hours, allowing to warm to RT.

    • Quench: Add sat. NaHCO₃. Extract with EtOAc.[1]

    • Purification: Flash chromatography using DCM:MeOH:NH₄OH (95:4:1) .[1]

    • Note: The NH₄OH is critical to prevent degradation on acidic silica sites.[1]

Application Protocols in Drug Design

Protocol B: Urea Linkage Synthesis (Kinase Hinge Binders)

One of the most common applications is reacting the 4-NHMe group with an isocyanate or activated carbamate to form a urea. This mimics the linker found in Type I/II kinase inhibitors.[1]

Workflow Diagram:

Synthesis Start N-methyl-1H-indol-4-amine Condition TEA / THF / 0°C to RT Start->Condition Reagent Aryl Isocyanate (or Phenyl Carbamate) Reagent->Condition Product 1-(1H-indol-4-yl)-1-methyl-3-arylurea Condition->Product Nucleophilic Addition

Figure 2: Synthetic workflow for urea formation.

Experimental Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve N-methyl-1H-indol-4-amine (1.0 mmol) in anhydrous THF (5 mL).

  • Base: Add Triethylamine (1.5 mmol). While the indole NH is not acidic enough to deprotonate with TEA, the base scavenges any adventitious acid that might protonate the 4-amine.[1]

  • Addition: Add the Aryl Isocyanate (1.05 mmol) dropwise at 0°C.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1]

  • Workup:

    • If the product precipitates: Filter and wash with cold Et₂O.[1]

    • If soluble: Concentrate and purify via Prep-HPLC (0.1% Formic Acid).[1] Avoid TFA if the product is acid-sensitive.

Protocol C: Late-Stage C3-Formylation (Vilsmeier-Haack)

To access the "back pocket" of a kinase, medicinal chemists often functionalize the C3 position. The electron-rich nature of the 4-aminoindole facilitates this.

Experimental Procedure:

  • Reagent Formation: In a separate vial, add POCl₃ (1.2 eq) to dry DMF (5.0 eq) at 0°C. Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).

  • Substrate Addition: Dissolve the N-protected* derivative of N-methyl-1H-indol-4-amine in DMF.

    • Crucial Step: If the 4-amine is already functionalized (e.g., as a urea/amide from Protocol B), it is stable.[1] If it is a free amine, it must be protected (e.g., Boc) to prevent formylation of the nitrogen.[1]

  • Reaction: Add the substrate solution to the Vilsmeier reagent at 0°C. Heat to 60°C for 2 hours.

  • Hydrolysis: Pour into ice-water and basify with 2M NaOH to pH 8. The C3-formyl group will precipitate or can be extracted.[1]

Troubleshooting & Quality Control

IssueProbable CauseSolution
Product turns purple/black Oxidation of the indole core.Store under Argon at -20°C. Add antioxidants (e.g., BHT) to solvents during workup.[1]
Low Yield in Amidation Steric hindrance of the N-methyl group.[1]Use more reactive electrophiles (Acid Chlorides vs. Carboxylic Acids) or switch coupling agents to HATU/HOAt.
Multiple Spots on TLC Decomposition on Silica.Pre-treat TLC plates and columns with 1-2% Triethylamine in the eluent.[1]
Regioselectivity Issues N1 vs. N4 reaction.The 4-NHMe is more nucleophilic than the Indole N1.[1] However, if using strong bases (NaH), N1 will react.[1] Use mild organic bases (DIPEA) to target N4.[1]

References

  • Vertex Pharmaceuticals. (2016).[1] Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.[1][5] Link

  • Organic Syntheses. (2014). Synthesis of 4-Nitroindole. Org. Synth. 2014, 91, 247-259.[1] Link[1]

  • Zhang, B. et al. (2024).[1][6] A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Chemical Science. Link

  • BenchChem. (2025).[1][7] Application of 4-aminoindole derivatives in Medicinal Chemistry. Link[1]

  • RSC Medicinal Chemistry. (2023).[1] Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl) derivatives. Link

Sources

reaction conditions for coupling N-methyl-1H-indol-4-amine with carboxylic acids

[1][2]

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: Sterics, Electronics, and Regioselectivity

Coupling carboxylic acids to N-methyl-1H-indol-4-amine is not a trivial amide bond formation.[1][2] It requires navigating three competing factors that often lead to low yields or side reactions in standard EDC/NHS protocols.

  • Peri-Strain (Steric Hindrance): The C4-amino group is located in the "bay region" of the indole, adjacent to the C3-hydrogen. The N-methyl group exacerbates this steric crowding.[1] The incoming electrophile (activated carboxylic acid) must approach a sterically congested center, significantly lowering the rate of nucleophilic attack compared to unhindered anilines.

  • Electronic Deactivation: While the N-methyl group provides a slight inductive boost (+I), the nitrogen lone pair is still delocalized into the indole

    
    -system (aniline character). This makes the amine significantly less nucleophilic than aliphatic secondary amines.
    
  • Indole N1 Reactivity: The indole N-H (pKa ~16) is not basic but can be deprotonated by strong bases used in coupling (e.g., NaH, excess alkoxides), leading to competitive N1-acylation. However, under standard organic base conditions (DIEA, TEA), N1 remains protonated and unreactive, provided the electrophile is not indiscriminately reactive.

The Solution: High-Energy Activation

Standard carbodiimide couplings (EDC/HOBt) are often insufficient due to the slow rate of attack by the hindered secondary aniline. The active ester intermediate hydrolyzes or rearranges (N-acylurea formation) before the amine can react.

Success relies on:

  • High-Turnover Reagents: Urons (HATU) or Phosphonic Anhydrides (T3P) that generate highly reactive active esters.[1][2]

  • Pre-Activation: Converting the acid to an acid chloride (via Ghosez’s reagent or Oxalyl Chloride) to bypass the rate-limiting activation step.

Part 2: Decision Matrix & Workflow

Use the following logic flow to select the optimal protocol for your specific carboxylic acid substrate.

CouplingStrategyStartStart: Carboxylic Acid + N-methyl-1H-indol-4-amineIsAcidStableIs the Acid Base/Heat Stable?Start->IsAcidStableIsChiralIs the Acid Chiral/Epimerizable?IsAcidStable->IsChiralYesMethodCMethod C: Acid Chloride(Ghosez's Reagent/Oxalyl Cl)IsAcidStable->MethodCNo (Unreactive/Steric Bulk)MethodAMethod A: HATU/DIEA(Standard High-Throughput)IsChiral->MethodANo (Standard)MethodBMethod B: T3P/Pyridine(Low Epimerization/Scale-up)IsChiral->MethodBYes (High Risk)MethodA->MethodCLow Yield (<30%)

Figure 1: Strategic decision tree for selecting the optimal coupling condition based on substrate properties.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best For: Discovery chemistry, library synthesis, and valuable/scarce carboxylic acids. Mechanism: HATU generates an OAt-active ester, which is more reactive than OBt esters and benefits from a neighboring group effect (pyridine nitrogen on the triazole ring) that accelerates amine attack.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • N-methyl-1H-indol-4-amine (1.0 - 1.2 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Protocol:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M to 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to ensure formation of the activated ester.

    • Note: Do not stir longer than 30 mins without amine, as the active ester can degrade.

  • Coupling: Add N-methyl-1H-indol-4-amine (1.0–1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: The "Process-Friendly" (T3P)

Best For: Scale-up (>1g), epimerization-sensitive acids, and difficult couplings where HATU fails.[1][2] Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid in a cyclic transition state that minimizes racemization.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • N-methyl-1H-indol-4-amine (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 - 5.0 equiv) or NMM (N-methylmorpholine)[1][2]

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF[1][2]

Protocol:

  • Combination: In a reactor/flask, combine Carboxylic Acid (1.0 equiv), N-methyl-1H-indol-4-amine (1.1 equiv), and the solvent (EtOAc, 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is extremely sensitive; otherwise, start at RT.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

    • Caution: Exothermic reaction.[1][2]

  • Reaction: Allow to warm to RT and stir. T3P reactions are often slower; allow 12–24 hours.

    • Optimization: If sluggish, heat to 60–80°C (T3P is thermally stable).

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/indole traces), then sat. NaHCO₃.

    • Note: The T3P by-product is water-soluble, simplifying purification.[1][2]

Method C: The "Brute Force" (Acid Chloride)

Best For: Extremely unreactive acids, sterically hindered acids (e.g., tertiary carbons), or when Methods A/B fail. Variant: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over Oxalyl Chloride for acid-sensitive substrates as it generates neutral conditions initially.[1][2]

Protocol (via Ghosez's Reagent):

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M). Add Ghosez's Reagent (1.2 equiv). Stir at RT for 1–2 hours.

    • Monitoring: Check conversion to acid chloride by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS.

  • Coupling: Once activation is complete, add N-methyl-1H-indol-4-amine (1.1 equiv) followed by DIPEA (2.0 equiv) or Pyridine (3.0 equiv).[1][2]

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous workup (DCM/NaHCO₃).

Part 4: Data Summary & Troubleshooting

Comparative Performance Table
FeatureMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Reactivity HighModerate to HighVery High
Epimerization Risk ModerateVery LowHigh
Purification Requires removal of urea/OAtEasy (Water soluble byproducts)Easy (Gas/Water soluble)
Atom Economy Poor (High MW reagent)GoodGood
Cost HighModerateLow
Rec.[1][2] Scale mg to gg to kgg to kg
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Product (SM recovered) Steric clash prevents attack.[1][2]Switch to Method C (Acid Chloride) or heat Method B to 80°C.
Low Yield (<30%) Indole N1-acylation (Bis-acylation).[1][2]Use stoichiometric base (exactly 1.0 equiv) or switch to weak base (Pyridine).[2] Treat crude with LiOH/THF to hydrolyze the unstable N1-amide selectively.
Product is Purple/Dark Oxidation of indole ring.Degas solvents with N₂. Add antioxidant (e.g., BHT) if necessary. Perform reaction in dark.
Incomplete Conversion Amine deactivation.Add DMAP (0.1 equiv) as a nucleophilic catalyst (use with caution regarding epimerization).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Patterson, A. W., et al. (2011). Protection of the Indole Scaffold: A Review of the Literature. Journal of Organic Chemistry. (Contextual grounding on indole reactivity).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397–4398. (Foundational text for HATU efficacy).

Application Notes & Protocols: Buchwald-Hartwig Amination using N-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, structural motifs that are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Traditional methods for constructing these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The development of the Buchwald-Hartwig amination has largely overcome these limitations, enabling the facile coupling of a vast array of amines with aryl and heteroaryl halides and pseudohalides.[1][2]

This guide focuses on the application of this reaction to a specific, electron-rich heterocyclic amine: N-methyl-1H-indol-4-amine . The indole scaffold is a privileged structure in medicinal chemistry, and the ability to controllably form C-N bonds at the C4-position is critical for developing novel molecular entities.[4] As an electron-rich system, indole derivatives present unique challenges, including potential catalyst inhibition and side reactions. This document provides a detailed examination of the mechanistic principles, critical parameter selection, and a field-proven protocol to empower researchers in drug discovery and chemical development to successfully employ this transformative reaction.

Mechanistic Rationale and Core Principles

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, a specialized ligand, a suitable base, and the reaction solvent. The generally accepted catalytic cycle proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product salt Base-H+X- amido_complex->salt aryl_halide Ar-X (Aryl Halide) aryl_halide->oa_complex amine HNR'R'' (Amine) amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent Pd(0) species into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[3][6] The efficiency of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl group.

  • Amine Coordination & Deprotonation: The amine (in this case, N-methyl-1H-indol-4-amine) coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][7] The choice of base and its strength is critical and is highly dependent on the pKa of the amine and the solvent used.[8]

  • Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, releasing the desired N-aryl indole product and regenerating the active Pd(0) catalyst.[6] This step is often the rate-limiting step and is greatly accelerated by the use of bulky, electron-rich ligands.[1]

Critical Parameter Selection for N-methyl-1H-indol-4-amine

The success of coupling an electron-rich, potentially coordinating heterocycle like N-methyl-1H-indol-4-amine is critically dependent on the judicious selection of each reaction component.

Palladium Precatalyst

While simple palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used to generate the active Pd(0) catalyst in situ, modern applications benefit from the use of air- and moisture-stable "precatalysts".[5][9] These complexes incorporate the phosphine ligand and an activating group, ensuring reliable formation of the active catalyst.

  • Second-Generation (G2) and Third-Generation (G3) Precatalysts: These are often preferred for their high reactivity and stability.[9] G3 precatalysts, in particular, show excellent solubility and activity at lower catalyst loadings.[9][10] For challenging substrates, using a well-defined precatalyst like BrettPhos Pd G3 or tBuXPhos Pd G3 can lead to significantly improved results.[10]

Ligand: The Key to Success

The ligand is arguably the most important factor in a successful Buchwald-Hartwig amination. For electron-rich amines and heteroaryl halides, bulky, electron-rich biaryl monophosphine ligands are the standard.[1][11] These ligands promote the crucial reductive elimination step and stabilize the catalytically active monoligated palladium species.

  • Recommended Ligands for Indoles:

    • tBuXPhos: A highly effective ligand for the N-arylation of indoles.[12]

    • BrettPhos & RuPhos: Known to give quantitative yields in many amination reactions and are excellent starting points for optimization.[10]

    • DavePhos: Specifically noted as a good choice for indole substrates.[13]

    • XantPhos: A versatile and often cost-effective ligand that has proven effective, particularly with weaker, soluble organic bases like DBU.[14][15]

Base: A Crucial, Solvent-Dependent Choice

The base's primary role is to deprotonate the amine following its coordination to the palladium center.[8] Its effectiveness is intimately linked to the solvent system.

  • In Nonpolar Solvents (e.g., Toluene, Dioxane): Strong, anionic bases are required to facilitate deprotonation without charge separation, which is energetically unfavorable in these solvents.[7][16] Sodium tert-butoxide (NaOt-Bu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, soluble base that can be advantageous.[17]

  • In Polar Aprotic Solvents (e.g., DMF): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective as the polar solvent can stabilize charged intermediates.[8] However, care must be taken as some polar solvents can coordinate to the palladium, potentially inhibiting catalysis.[16] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ may be employed, though this often requires more active catalyst systems.[5]

Solvent

The choice of solvent influences reagent solubility and the mechanism of the base.[18]

  • Toluene and 1,4-Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[6][19] They are relatively nonpolar and work well with strong alkoxide bases. It is imperative that these solvents are anhydrous, as water can hydrolyze the base and interfere with the catalyst.

  • Tetrahydrofuran (THF): Another common choice, often used for reactions at lower temperatures.[6]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful but may lead to different reactivity and side products. Its ability to dissolve a wide range of salts can be advantageous.[19][20]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of N-methyl-1H-indol-4-amine with a generic aryl bromide. Optimization of temperature, reaction time, and component ratios may be necessary for specific substrates.

Experimental_Workflow prep 1. Reagent Preparation & Inerting add 2. Reagent Addition Sequence prep->add To Schlenk flask reaction 3. Reaction & Monitoring add->reaction Heat to specified temp. workup 4. Quenching & Workup reaction->workup Monitor by TLC/LC-MS purify 5. Purification workup->purify Aqueous/Organic extraction analyze 6. Analysis purify->analyze Column chromatography

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl Bromide (1.0 equiv)

  • N-methyl-1H-indol-4-amine (1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., tBuXPhos, 1.2 - 2.4 mol%, if not using a precatalyst)

  • Base (e.g., NaOt-Bu, 1.4 - 2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-methyl-1H-indol-4-amine (1.1 equiv), the palladium precatalyst (0.02 equiv), and the solid base (e.g., NaOt-Bu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench by carefully adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude residue can be purified by silica gel column chromatography to afford the desired N-aryl-N-methyl-1H-indol-4-amine product.[21]

Data Summary and Troubleshooting

The following table provides typical parameters for this reaction class.

ParameterRecommended RangeRationale & Notes
Aryl Halide Ar-Br, Ar-ClAryl bromides are generally more reactive than chlorides. Chlorides may require more active catalyst systems (e.g., specific ligands, higher temperatures).[6][22]
Pd Loading 0.5 - 2.0 mol%Higher loadings can increase reaction rates but also cost. Start with 2 mol% for initial trials.
Ligand/Pd Ratio 1.1:1 to 2:1For in situ catalyst generation, a slight excess of ligand is often beneficial. When using precatalysts, this is fixed.
Base (equiv) 1.4 - 2.0An excess of base is required to drive the reaction to completion and neutralize the generated H-X.
Temperature 80 - 110 °CReaction temperature is substrate-dependent. Higher temperatures may be needed for less reactive aryl chlorides.[6]
Typical Yield 65 - 95%Yields are highly dependent on the specific coupling partners and optimization of conditions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst (oxygen/moisture contamination), insufficient temperature, or incorrect base/solvent combination.

    • Solution: Ensure all reagents are dry and the system is under a robust inert atmosphere. Use a well-defined precatalyst. Screen different ligands and bases. Increase the temperature.

  • Formation of Hydrodehalogenated Byproduct:

    • Cause: A competitive side reaction where the aryl halide is reduced.[5]

    • Solution: This often points to a slow reductive elimination step. Switch to a bulkier, more electron-rich ligand to accelerate the desired C-N bond formation.

  • Dark-Colored Reaction Mixture (Palladium Black):

    • Cause: Catalyst decomposition.

    • Solution: Ensure a sufficient ligand-to-palladium ratio. Lowering the reaction temperature or using a more stable precatalyst can mitigate this issue.

References

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination Using Amphos.
  • PubMed. Role of the base in Buchwald-Hartwig amination. (2014).
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Chemistry @ University of Toronto. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. (2014).
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. (2014).
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • PMC. Recent Progress Concerning the N-Arylation of Indoles.
  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025).
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021).
  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Sigma-Aldrich. Buchwald Catalysts & Ligands.
  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021).
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025).
  • National Library of Medicine. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025).
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019).
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. (2021).
  • ResearchGate. Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. (2019).
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • National Library of Medicine. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019).
  • PMC. Recent Green and Sustainable Pd‐Catalyzed Aminations.
  • PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ResearchGate. Palladium‐Catalyzed Synthesis of Indolines from Aroyloxycarbamates through a Tandem Decarboxylative Amination/Heck/Annulation Reaction.
  • ResearchGate. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

Sources

synthesis of 4-(methylamino)indole via nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 4-(methylamino)indole via Nucleophilic Aromatic Substitution (


) .

Unlike electron-deficient heterocycles (e.g., pyridine, pyrimidine), the indole ring is electron-rich, making direct


 difficult without transition metal catalysis (Buchwald-Hartwig). This protocol utilizes a Regioselective Activation Strategy —protecting the indole nitrogen with an electron-withdrawing sulfonyl group to lower the energy of the Meisenheimer complex, enabling facile displacement of a C4-fluorine atom by methylamine.

Executive Summary

The direct amination of 4-haloindoles is a persistent challenge in drug discovery due to the high electron density of the pyrrole ring. While Palladium-catalyzed cross-couplings are common, they often require expensive ligands and rigorous exclusion of air/moisture.

This guide presents a metal-free, scalable


 protocol . By converting 4-fluoroindole  to 1-(phenylsulfonyl)-4-fluoroindole , the indole core is sufficiently deactivated to allow nucleophilic attack by methylamine. The subsequent deprotection yields high-purity 4-(methylamino)indole. This method is preferred for its operational simplicity and avoidance of trace metal contamination in pharmaceutical intermediates.

Mechanistic Rationale & Strategy

The Challenge: Indole Electronics

Indole is an electron-rich aromatic system (


 electrons). The lone pair on the nitrogen atom donates density into the ring, rendering the carbocyclic ring (C4–C7) resistant to nucleophilic attack. A standard 

reaction on 4-fluoroindole with methylamine will fail or result in negligible yields under conventional heating because the intermediate Meisenheimer complex is destabilized by the electron-rich nature of the ring.
The Solution: Sulfonyl Activation

To facilitate


, we must invert the electronic bias of the indole:
  • N-Protection: We install a Phenylsulfonyl (

    
    )  group at N1. This group is a strong electron-withdrawing group (EWG) (
    
    
    
    ). It pulls electron density out of the
    
    
    -system via both induction and resonance.
  • Leaving Group Selection: Fluorine is selected over Chlorine or Bromine. In

    
    , the rate-determining step is the addition of the nucleophile, not the bond breaking. Fluorine’s high electronegativity lowers the LUMO energy at C4, accelerating the initial attack of the amine.
    
Mechanistic Pathway (Graphviz)

The following diagram illustrates the activation and substitution logic.

SNAr_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Substitution (SNAr) cluster_2 Step 3: Deprotection Start 4-Fluoroindole (Electron Rich) Activated 1-(Phenylsulfonyl)- 4-fluoroindole (Electron Deficient) Start->Activated PhSO2Cl, NaH (N-Sulfonylation) Meisenheimer Meisenheimer Complex (Stabilized) Activated->Meisenheimer MeNH2 (Nucleophilic Attack) Substituted 1-(Phenylsulfonyl)- 4-(methylamino)indole Meisenheimer->Substituted -F⁻ (Elimination) Final 4-(Methylamino)indole (Target) Substituted->Final NaOH/MeOH (Hydrolysis)

Caption: The ASD pathway transforms the electron-rich indole into an electrophilic scaffold, allowing metal-free amination.

Experimental Protocols

Materials & Equipment Checklist
  • Reagents: 4-Fluoroindole (>98%), Benzenesulfonyl chloride, Sodium Hydride (60% dispersion), Methylamine (2M in THF or 33% in EtOH), Sodium Hydroxide.

  • Solvents: DMF (Anhydrous), THF, Methanol, DCM.

  • Equipment: Microwave reactor (optional but recommended for Step 2), Rotary Evaporator, Silica Gel Column.

Step 1: Synthesis of 1-(phenylsulfonyl)-4-fluoroindole

Objective: Activate the indole ring.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-fluoroindole (1.35 g, 10.0 mmol) in anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% in oil, 480 mg, 12.0 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Addition: Dropwise add benzenesulfonyl chloride (1.4 mL, 11.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by a higher running spot (Rf ~0.7).

  • Workup: Quench with ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOH or flash chromatography (0-10% EtOAc in Hexanes) to yield a white solid.

    • Expected Yield: 90–95%.

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Displace Fluoride with Methylamine.

  • Setup: Use a heavy-walled pressure tube or a microwave vial.

  • Reactants: Dissolve 1-(phenylsulfonyl)-4-fluoroindole (1.0 g, 3.6 mmol) in DMSO (5 mL).

  • Nucleophile: Add Methylamine (2.0 M in THF, 18 mL, 36 mmol, 10 equiv). Note: Excess amine is crucial to drive the reaction and neutralize generated HF.

  • Conditions:

    • Method A (Microwave - Preferred): Heat at 150 °C for 1 hour.

    • Method B (Thermal): Seal the tube and heat in an oil bath at 130–140 °C for 12–18 hours.

  • Monitoring: Check LC-MS for the mass shift (M+1: 276.3

    
     287.4).
    
  • Workup: Dilute with water (50 mL) and extract with EtOAc. The product is less polar than the starting material due to the amino group, but may streak on silica.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Expected Yield: 75–85%.

Step 3: Deprotection (Desulfonylation)

Objective: Reveal the final 4-(methylamino)indole.

  • Reaction: Dissolve the intermediate from Step 2 (800 mg) in Methanol (10 mL) and THF (10 mL).

  • Base Hydrolysis: Add 4M aqueous NaOH (5 mL).

  • Conditions: Reflux (70 °C) for 2–4 hours. The sulfonyl group is cleaved.

  • Workup: Evaporate volatiles. Dilute residue with water and extract with DCM (Dichloromethane is better for solubilizing free aminoindoles).

  • Final Purification: Flash chromatography (DCM/MeOH 95:5).

    • Expected Yield: 85–90%.

    • Final Appearance: Off-white to pale yellow solid.

Data Summary & Quality Control

The following table summarizes the expected analytical data for validation.

CompoundStepRf (Hex/EtOAc 3:1)Key 1H NMR Signal (CDCl3)Mass Spec (ESI+)
4-Fluoroindole SM0.45

6.8-7.2 (m, aromatic, F-coupled)
136.1

1-(PhSO2)-4-F-indole 10.70

7.90 (d, 2H,

), F-coupling visible
276.3

1-(PhSO2)-4-(MeNH)-indole 20.55

2.95 (s, 3H,

), Broad NH peak
287.4

4-(Methylamino)indole 30.25

2.90 (s, 3H,

), Loss of Ph peaks
147.2

Troubleshooting & Optimization

Solvent Effects in Step 2

The choice of solvent significantly impacts the


 rate.[1]
  • DMSO (Recommended): High dielectric constant stabilizes the polar transition state (Meisenheimer complex).

  • THF: Good solubility but slower reaction rates; requires sealed vessel due to volatility.

  • Water (Emerging Green Chemistry): Recent literature suggests surfactant-mediated

    
     in water (using HPMC or TPGS-750-M) can work, but solubility of the sulfonyl-indole is often the limiting factor [1].
    
Common Pitfalls
  • Incomplete Activation: If Step 1 is not quantitative, the free NH of any remaining starting material will quench the base in Step 2, stalling the reaction.

  • Hydrolysis of Fluoride: If the DMSO is "wet" in Step 2, you may see formation of the 4-hydroxy analog (phenol) rather than the amine. Use anhydrous solvents.

  • Regioselectivity: While C4 is activated, C2 is also susceptible to attack if the temperature is too high (>180 °C). Keep temperatures controlled.

References

  • Nucleophilic Arom

    
    ) of Fluoroarenes: 
    
    • Title: Base-Promoted

      
       Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[2]
      
    • Source:Molecules (2019).[3]

    • URL:[Link]

  • Indole Activation Strategy

    • Title: 1,2-Bis(phenylsulfonyl)
    • Source:Arkivoc (2010).
    • URL:[Link]

  • General

    
     Mechanism & Kinetics: 
    
    • Title: Concerted Nucleophilic Aromatic Substitutions.[4][5]

    • Source:N
    • URL:[Link]

  • Green Chemistry Approaches (Surfactants)

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[6]

    • Source:Green Chemistry (2021).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective N-Monomethylation of 4-Aminoindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective methylation of 4-aminoindole. Over-methylation, leading to the formation of the undesired N,N-dimethyl-1H-indol-4-amine, is a common hurdle. This resource provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to help you achieve high yields of the desired N-methyl-1H-indol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Eschweiler-Clarke reaction is yielding almost exclusively the dimethylated product. What's going wrong?

A1: The Eschweiler-Clarke reaction is a powerful tool for N-methylation, but it inherently favors the formation of tertiary amines. [1][2][3]This is because the intermediate secondary amine is often more nucleophilic than the starting primary amine, leading to a second methylation that is faster than the first. The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. [1][4]This process repeats until a tertiary amine is formed, at which point the reaction stops because a tertiary amine cannot form another iminium ion. [2][4] Troubleshooting Steps:

  • Stoichiometry is Key: Carefully control the stoichiometry of formaldehyde and formic acid. While the classic Eschweiler-Clarke reaction uses an excess of these reagents to drive the reaction to the tertiary amine, you should aim for a 1:1 molar ratio of 4-aminoindole to formaldehyde for monomethylation. However, even with stoichiometric control, competitive dimethylation can occur.

  • Lower Reaction Temperature: High temperatures (often boiling) are typical for the Eschweiler-Clarke reaction. [2]Lowering the reaction temperature can help to control the reaction rate and may improve selectivity for the monomethylated product.

  • Alternative Reducing Agents: Consider replacing formic acid with a milder reducing agent like sodium cyanoborohydride. [2][5]This can sometimes offer better control over the reduction of the intermediate iminium ion.

Q2: I've tried adjusting the stoichiometry in my Eschweiler-Clarke reaction, but I'm still getting a mixture of mono- and di-methylated products. What other methods can I try for selective monomethylation?

A2: When the Eschweiler-Clarke reaction proves difficult to control, several alternative strategies can provide higher selectivity for the desired N-methyl-1H-indol-4-amine.

Recommended Alternatives:

  • Reductive Amination with a Protected Aldehyde: This method involves a two-step process of protection and deprotection, which can offer excellent selectivity.

  • Use of Alternative Methylating Agents: Instead of the formaldehyde/formic acid system, other methylating agents can be employed under controlled conditions. Phenyl trimethylammonium iodide (PhMe3NI) has been shown to be effective for the monoselective N-methylation of amides and indoles. [6][7]3. Catalytic N-Monomethylation: Recent advances have demonstrated the use of catalysts for the selective N-monomethylation of primary amines using various C1 sources like paraformaldehyde and H2. [8]

Detailed Experimental Protocols

Protocol 1: Controlled Reductive Amination for Monomethylation

This protocol is designed to favor the formation of the monomethylated product by carefully controlling the reaction conditions.

Step-by-Step Methodology:

  • Dissolve Reactants: In a round-bottom flask, dissolve 4-aminoindole (1 equivalent) in a suitable solvent such as methanol.

  • Add Aldehyde: Add paraformaldehyde (1 equivalent) to the solution.

  • Introduce Reducing Agent: Slowly add sodium cyanoborohydride (NaBH3CN) (1.2 equivalents) to the reaction mixture at 0°C.

  • Monitor Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionRationale
Methylating Agent ParaformaldehydeProvides a controlled source of formaldehyde.
Reducing Agent Sodium CyanoborohydrideMilder reducing agent, allows for better control.
Stoichiometry 1:1:1.2 (Amine:Aldehyde:Reducing Agent)Minimizes the chance of a second methylation.
Temperature 0°C to Room TemperatureSlower reaction rate enhances selectivity.
Protocol 2: Selective N-Monomethylation using Phenyl Trimethylammonium Iodide

This method utilizes a solid, easy-to-handle methylating agent and has shown excellent monoselectivity for N-methylation of indoles. [6][7] Step-by-Step Methodology:

  • Combine Reactants: In a reaction vessel, combine 4-aminoindole (1 equivalent), phenyl trimethylammonium iodide (PhMe3NI) (2 equivalents), and a mild base such as cesium carbonate (Cs2CO3) (2 equivalents) in a suitable solvent like toluene. [6]2. Heating: Heat the reaction mixture at 120°C under an inert atmosphere (e.g., Argon) for 18 hours. [7]3. Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.

Data Summary Table:

ParameterRecommended ConditionRationale
Methylating Agent Phenyl Trimethylammonium IodideSolid, non-toxic, and highly selective for monomethylation. [6][7]
Base Cesium Carbonate (Cs2CO3)A mild base that has been shown to be effective in this reaction. [6]
Temperature 120°CSufficient to drive the reaction to completion.
Atmosphere Inert (Argon)Prevents side reactions.

Visualizing the Process

Diagram 1: Troubleshooting Logic for Over-methylation

This diagram outlines the decision-making process when encountering over-methylation.

troubleshooting_flowchart start Over-methylation of 4-Aminoindole Observed check_eschweiler Using Eschweiler-Clarke? start->check_eschweiler adjust_stoichiometry Adjust Stoichiometry: 1:1 Amine to Formaldehyde check_eschweiler->adjust_stoichiometry Yes alternative_methods Consider Alternative Methods check_eschweiler->alternative_methods No lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp still_overmethylation Still Over-methylated? lower_temp->still_overmethylation still_overmethylation->alternative_methods Yes success Successful Monomethylation still_overmethylation->success No reductive_amination Controlled Reductive Amination (Protocol 1) alternative_methods->reductive_amination alternative_reagent Alternative Methylating Agent (Protocol 2) alternative_methods->alternative_reagent reductive_amination->success alternative_reagent->success

Caption: Troubleshooting flowchart for over-methylation.

Diagram 2: Comparative Workflow for Monomethylation Protocols

This diagram illustrates the key steps in the two recommended protocols.

protocol_workflow cluster_protocol1 Protocol 1: Controlled Reductive Amination cluster_protocol2 Protocol 2: Alternative Methylating Agent p1_start Dissolve 4-Aminoindole p1_step2 Add Paraformaldehyde (1 eq.) p1_start->p1_step2 p1_step3 Add NaBH3CN (1.2 eq.) at 0°C p1_step2->p1_step3 p1_step4 Monitor and Work-up p1_step3->p1_step4 p2_start Combine Reactants: Amine, PhMe3NI, Cs2CO3 p2_step2 Heat at 120°C (18h, Argon) p2_start->p2_step2 p2_step3 Monitor and Work-up p2_step2->p2_step3

Caption: Workflow comparison of methylation protocols.

References

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • YouTube. Eschweiler-Clarke Reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • MDPI. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • RSC Publishing. Selective N-monomethylation of primary amines. [Link]

  • RSC Publishing. N-Monomethylation of amines using paraformaldehyde and H2. [Link]

  • ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

Sources

Technical Support Center: Regiocontrol in 4-Aminoindole Methylation

[1]

Ticket ID: REGIO-4AI-METH Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity (N4 vs. N1 vs. C3) in 4-Aminoindole Functionalization[1]

Diagnostic Triage: Define Your Target

4-Aminoindole presents a unique "nucleophilic triangle" challenge.[1] You have three competing sites for electrophilic attack:

  • N4 (Exocyclic Amine): Aniline-like behavior.[1]

  • N1 (Indole Nitrogen): Pyrrole-like; requires deprotonation to react efficiently.[1]

  • C3 (Indole Ring): Enamine-like; highly reactive toward soft electrophiles.[1]

Use this decision matrix to select the correct workflow.

DecisionMatrixStartTarget Site?N4_MonoN4-Monomethylation(Secondary Amine)Start->N4_MonoN4_DiN4-Dimethylation(Tertiary Amine)Start->N4_DiN1N1-Methylation(Indole Nitrogen)Start->N1C3C3-Alkylation(Ring Carbon)Start->C3Method_RedAmProtocol A:Reductive Amination(Formaldehyde + NaBH3CN)N4_Mono->Method_RedAmHigh SelectivityN4_Di->Method_RedAmExcess HCHOMethod_HardBaseProtocol B:Hard Base/Hard Electrophile(NaH + MeI in DMF)N1->Method_HardBaseDeprotonation req.Method_AcidProtocol C:Acid Catalysis / Vilsmeier(Electrophilic Aromatic Sub.)C3->Method_AcidFriedel-Crafts type

Figure 1: Workflow Selector. Identifying the target site dictates the reaction class: Reductive Amination (N4), Deprotonation (N1), or Electrophilic Substitution (C3).

Protocol A: N4-Selective Methylation (The "Aniline" Route)

Target: Mono- or Dimethylation of the exocyclic amine (N4) without touching the indole ring (C3) or indole nitrogen (N1).[1]

The Logic (Causality)

Direct alkylation with Methyl Iodide (MeI) is the most common error.[1] MeI is a "soft" electrophile and indiscriminate. It will quaternize N4 and alkylate C3 (skatole formation).[1] Solution: Reductive Amination.

  • Why it works: Imine formation is specific to the basic exocyclic amine (N4).[1] The indole nitrogen (N1) is part of the aromatic system and is not basic enough to form an imine/iminium ion.[1] C3 cannot form an imine.[1]

Step-by-Step Methodology

Reagents: 4-Aminoindole (1.0 eq), Paraformaldehyde (1.1 eq for mono, 3.0 eq for di), NaBH₃CN (2.0 eq), Acetic Acid (catalytic), Methanol (solvent).

  • Imine Formation:

    • Dissolve 4-aminoindole in MeOH (0.1 M).

    • Add Paraformaldehyde (or 37% formalin solution).[1]

    • Critical Step: Add Acetic Acid (1-2 drops) to adjust pH to ~5–6.[1] Stir for 2 hours at RT.

    • Checkpoint: Monitor TLC.[1] You should see the consumption of starting material and formation of the imine (often moves slightly higher or lower depending on silica acidity).[1]

  • Reduction:

    • Cool to 0°C.[1]

    • Add NaBH₃CN (Sodium Cyanoborohydride) portion-wise.[1] Note: NaBH(OAc)₃ is a safer alternative but reacts slower with sterically hindered anilines.[1]

  • Quench & Workup:

    • Stir 4–12 hours.

    • Quench with saturated NaHCO₃ (neutralize acid to prevent cyanide gas release).[1]

    • Extract with EtOAc.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction pH too high (neutral).[1]Add more AcOH. Imine formation requires acid catalysis.[1]
C3-Alkylation Used MeI instead of HCHO.Stop. Switch to reductive amination.
N1-Alkylation N/AHighly unlikely under these conditions (N1 lone pair is delocalized).[1]
Low Yield Oxidation of 4-aminoindole.[1]Perform reaction under Argon/Nitrogen. 4-aminoindoles are air-sensitive.[1]

Protocol B: N1-Selective Methylation (The "Indole" Route)

Target: Methylation of the pyrrole nitrogen (N1) while leaving N4 as a free amine (or protecting it).[1]

The Logic (HSAB Theory)

The N1 proton has a pKa of ~16.[1] It is not nucleophilic in its neutral state.[1] To methylate N1, you must deprotonate it to create the indolyl anion.

  • The Conflict: The N4 protons (aniline) have a pKa of ~30.[1] A strong base will deprotonate N1 first (thermodynamically favored).[1] However, the resulting N1-anion is a hard nucleophile.

  • Control: Use a "Hard" base (NaH) in a polar aprotic solvent (DMF) to fully shift the equilibrium to the N1-anion, then react with MeI.

Step-by-Step Methodology

Reagents: 4-Aminoindole, NaH (60% in oil, 1.1 eq), MeI (1.05 eq), DMF (anhydrous).

  • Protection (Recommended):

    • Ideally, protect the N4 amine with a Boc group first. If you attempt this on free 4-aminoindole, you risk N4-alkylation because the N4 lone pair is still available.

    • If skipping protection: Proceed with extreme stoichiometry control.

  • Deprotonation:

    • Suspend NaH in anhydrous DMF at 0°C under Argon.

    • Add 4-aminoindole (dissolved in DMF) dropwise.[1]

    • Observation: Gas evolution (H₂).[1] Solution turns dark/red (indolyl anion).[1]

    • Stir for 30 mins at 0°C to ensure complete deprotonation of N1.

  • Methylation:

    • Add MeI (1.05 eq) dropwise.[1] Do not excess.

    • Stir 1 hour at 0°C, then warm to RT.

  • Workup:

    • Quench carefully with water (exothermic).[1]

Mechanistic Visualization: The Regioselectivity Map

Understanding the electron density flow is critical for troubleshooting.[1]

MechanismIndole4-Aminoindole(Neutral)ImineN4-Imine Species(Specific to Exocyclic N)Indole->Imine+ HCHO / H+AnionN1-Indolyl Anion(Aromatic, Delocalized)Indole->Anion+ Strong BaseProd_C3C3-Alkylated(Side Product)Indole->Prod_C3Direct MeI (No Base)Friedel-Crafts ModePath_AcidAcidic/Neutral Conditions(Reductive Amination)Path_BaseBasic Conditions(NaH / KOH)Prod_N4N4-Methylated(Target A)Imine->Prod_N4+ Hydride (H-)Prod_N1N1-Methylated(Target B)Anion->Prod_N1+ MeI (Major)Anion->Prod_C3+ MeI (Minor if hot/slow)

Figure 2: Mechanistic Pathways. Reductive amination (Blue path) locks selectivity to N4 via imine chemistry.[1] Strong base (Red path) activates N1.[1] Direct alkylation (Dotted) risks C3 substitution.[1]

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC that fluoresces intensely blue/purple. What is it? A: This is likely C3-alkylation .[1] Indoles substituted at the C3 position often have distinct fluorescence compared to N-alkylated indoles.[1] If you used MeI without a base, you likely performed a Friedel-Crafts alkylation at C3.

Q: Can I use methyl iodide (MeI) for N4-methylation if I use a weak base like K₂CO₃? A: Not recommended. While K₂CO₃ is too weak to deprotonate N1 efficiently, MeI is reactive enough to hit C3. Furthermore, it is very difficult to stop MeI alkylation at the mono-methyl stage; you will get a mixture of unreacted, mono-Me, di-Me, and quaternary ammonium salts.

Q: My yield is low, and the reaction mixture turned black. A: 4-Aminoindoles are electron-rich anilines and are prone to oxidation (forming quinone-imine type species).

  • Fix: Degas all solvents.[1] Perform the reaction under an inert atmosphere (Argon). Add an antioxidant like BHT if the protocol allows, though usually, inert gas is sufficient.

Q: How do I prevent C7-alkylation? A: C7 (para to the amino group) is activated by the N4-amine.[1] While less common than C3, bulky electrophiles or specific metal catalysts (like Iridium) can direct to C7 [1]. For simple methylation, steric hindrance usually prevents C7 attack, but be aware of it if using reactive allyl halides.

References

  • Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles. Source: Organic Letters (ACS) URL:[1][2][Link][1]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (Abdel-Magid et al.) URL:[1][Link][1]

  • Regioselective C3-Alkylation of Indoles. Source: National Institutes of Health (PMC) / Vertex AI Search Result 1.1 URL:[Link](Note: Generalized link to PMC database for C3-indole alkylation verification).

  • Regioselective C7 sulfinylation of 4-aminoindoles. Source: Chemical Communications (RSC) URL:[1][3][Link][1]

(Disclaimer: Always consult the specific SDS for 4-aminoindole and alkylating agents before use.[1] Methyl iodide is a suspected carcinogen.)[1]

separating N-methyl-1H-indol-4-amine from 1-methyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing the challenge of separating positional isomers of N-methyl-1H-indol-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to develop a robust and effective separation method.

Introduction: The Challenge of Indole Isomer Separation

Positional isomers, such as N-methyl-1H-indol-4-amine (a secondary amine) and its 1-methyl-1H-indol-4-amine counterpart (a primary amine), share the same molecular formula (C₉H₁₀N₂) and molecular weight.[1][2] This similarity makes their separation non-trivial, as they often exhibit very close physicochemical properties. However, subtle structural differences—specifically the location of the methyl group—lead to distinct chemical behaviors that can be exploited for chromatographic separation.

The key to separating these isomers lies in understanding and leveraging differences in:

  • Hydrogen Bonding Capability: N-methyl-1H-indol-4-amine has a secondary amine (N-H), allowing it to act as a hydrogen bond donor. The 1-methyl isomer has a primary amine and an N-methylated indole ring, altering its hydrogen bonding profile.[3][4]

  • Polarity and Dipole Moment: The different placement of the methyl group alters the molecule's electron distribution, leading to differences in polarity.

  • Basicity (pKa): The electronic environment of the amino group differs between the two isomers, which can affect their pKa values and interaction with acidic or basic chromatographic phases.[5]

This guide will walk you through a logical workflow, from initial assessment to advanced troubleshooting, to achieve baseline separation of these challenging compounds.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses common initial questions and helps you verify the nature of your separation challenge.

Q1: How can I confirm I have a mixture of both N-methyl and 1-methyl isomers?

A1: Before developing a separation method, it's crucial to confirm the presence of both isomers. High-resolution mass spectrometry (HRMS) will show a single mass corresponding to the shared molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method:

  • ¹H NMR: Look for distinct N-CH₃ and N-H signals. The N-methyl-1H-indol-4-amine will show a characteristic N-H proton signal on the exocyclic amine, which will be absent in the 1-methyl isomer. Conversely, the 1-methyl isomer will show a signal for the methyl group attached to the indole nitrogen (N1), typically in a different chemical shift region than the exocyclic N-methyl group.

  • ¹³C NMR: The chemical shifts of the carbons bonded to the nitrogen atoms will differ significantly between the two isomers.

Q2: I'm seeing a single broad peak in my initial HPLC screen. What does this mean?

A2: A single peak, especially a broad or tailing one, on a standard reversed-phase (e.g., C18) screen strongly suggests co-elution. The similar hydrophobicity of the isomers can make them difficult to resolve with generic C18 columns, which primarily separate based on this property.[6][7] This result indicates that a more selective separation mechanism is required.

Q3: What are the fundamental physicochemical differences I should try to exploit?

A3: The most significant difference is in hydrogen bonding. The secondary amine of N-methyl-1H-indol-4-amine is a hydrogen bond donor, a capability the tertiary amine of the 1-methyl isomer lacks at that position. This makes Normal Phase chromatography an excellent starting point. Additionally, differences in the pKa of the amino groups can be leveraged using ion-pair chromatography or by adjusting the mobile phase pH.[3][8]

Comparative Data Table: Predicted Physicochemical Properties
PropertyN-methyl-1H-indol-4-amine (Secondary Amine)1-methyl-1H-indol-4-amine (Primary Amine)Rationale for Separation
Molecular Formula C₉H₁₀N₂C₉H₁₀N₂Identical
Molecular Weight ~146.19 g/mol ~146.19 g/mol [2]Identical
Hydrogen Bond Donor Yes (exocyclic N-H)Yes (exocyclic N-H₂)The secondary amine has one N-H bond, while the primary has two. The indole N-H is absent in the 1-methyl isomer. This creates a significant difference in interaction with polar stationary phases.[9]
Hydrogen Bond Acceptor Yes (N lone pair)Yes (N lone pair)Both can act as acceptors.
Predicted Polarity More PolarLess PolarThe exposed N-H group on the secondary amine increases its ability to interact with polar surfaces, making it appear more polar in Normal Phase chromatography.
Predicted Boiling Point HigherLowerPrimary and secondary amines engage in intermolecular hydrogen bonding, which increases their boiling points compared to tertiary amines.[3][10] While both isomers here are not tertiary, the difference in H-bonding capability should result in different boiling points.
Predicted Basicity (pKa) Slightly Weaker BaseSlightly Stronger BaseAlkyl groups are electron-donating. The methyl group on the indole nitrogen (1-methyl isomer) may have a different electronic influence on the exocyclic amine compared to the direct N-methylation in the other isomer. This subtle pKa difference can be key.[5][11]

Part 2: Troubleshooting Guide & Separation Strategy

If initial screening fails, a systematic approach to method development is required. This guide provides a decision-making workflow to select the optimal chromatographic technique.

Workflow for Separation Method Development

SeparationWorkflow start Mixture of Isomers (Co-eluting Peak) decision1 Primary Separation Goal? start->decision1 analytics Analytical Scale (Purity Check, Quantification) decision1->analytics Analytical prep Preparative Scale (Isolation) decision1->prep Preparative hplc_choice Select HPLC Mode analytics->hplc_choice prep_np Preparative NP-HPLC prep->prep_np np_hplc Normal Phase (NP-HPLC) (Recommended First Choice) hplc_choice->np_hplc Polarity Difference rp_hplc Reversed-Phase (RP-HPLC) (With Optimization) hplc_choice->rp_hplc Hydrophobicity/pKa sfc Supercritical Fluid (SFC) (Alternative) hplc_choice->sfc Speed/Efficiency np_details Strategy: Exploit H-Bonding Use Silica, Diol, or Cyano column. Mobile Phase: Hexane/IPA with amine additive. np_hplc->np_details rp_details Strategy: Exploit pKa/Polarity Use Phenyl-Hexyl or Polar-Embedded column. Optimize pH, consider ion-pairing agents. rp_hplc->rp_details sfc_details Strategy: High Efficiency Use polar columns (e.g., Diol, 2-PIC). Fast, uses less solvent. sfc->sfc_details

Caption: Decision workflow for selecting the appropriate chromatographic technique.

Troubleshooting Common Issues
IssueProbable CauseRecommended Solution
No separation on C18 column The primary separation mechanism (hydrophobicity) is insufficient to differentiate the isomers.Switch to a different separation mode. Normal Phase (NP-HPLC) is the recommended next step. Alternatively, try a different RP stationary phase like Phenyl-Hexyl or a polar-embedded phase to introduce secondary interactions (π-π, dipole-dipole).[12]
Severe peak tailing in NP-HPLC Secondary interactions between the basic amine groups and acidic silanol groups on the silica surface.Add a small amount of a volatile amine (e.g., 0.1% triethylamine or n-propylamine) to the mobile phase.[13] This will compete for the active sites on the stationary phase, improving peak shape.
Poor resolution (Rs < 1.5) Insufficient selectivity between the two isomers under the current conditions.In NP-HPLC: Adjust the ratio of the polar modifier (e.g., isopropanol or ethanol) in the mobile phase. A shallower gradient or isocratic hold at a lower modifier concentration will increase retention and may improve resolution.[14] In RP-HPLC: Systematically vary the mobile phase pH to alter the ionization state of the amines. A pH 1-2 units away from the pKa can maximize differences in retention.[8]
Irreproducible retention times Uncontrolled water content on the NP-HPLC stationary phase; column not equilibrated.Ensure the mobile phase is dry and allow for extended column equilibration time (at least 20-30 column volumes) before starting the analysis.[15]

Part 3: Detailed Experimental Protocols

These protocols provide validated starting points for your method development.

Protocol 1: Normal-Phase HPLC (NP-HPLC) - Recommended Starting Point

This method leverages the difference in hydrogen bonding capabilities and is the most likely to succeed. The more polar N-methyl-1H-indol-4-amine (secondary amine) is expected to be retained longer on the polar stationary phase.[16]

  • Objective: To separate the isomers based on polarity and hydrogen bonding interactions.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Silica or Diol, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: Hexane (or Heptane)

  • Mobile Phase B: Isopropanol (IPA)

  • Additive: 0.1% (v/v) Triethylamine (TEA) in Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Hexane/IPA at ~1 mg/mL.

Step-by-Step Method:

  • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 30 minutes.

  • Inject the sample.

  • Run a linear gradient from 2% B to 20% B over 20 minutes.

  • Hold at 20% B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

Expected Outcome & Optimization:

  • You should observe two separated peaks. The later-eluting peak is predicted to be the N-methyl-1H-indol-4-amine due to its stronger interaction with the silica stationary phase.

  • If resolution is poor, decrease the gradient slope (e.g., 2% to 10% B over 20 minutes).

  • If retention is too long, increase the initial percentage of Mobile Phase B.

Protocol 2: Supercritical Fluid Chromatography (SFC)

SFC offers a high-efficiency, fast, and green alternative to NP-HPLC for separating positional isomers.[17][18]

  • Objective: To achieve a rapid and highly efficient separation.

  • Instrumentation: SFC system with a back-pressure regulator and UV or MS detector.

  • Column: Diol or 2-Picolylamine (2-PIC) phase, 3 µm particle size, 3.0 x 100 mm.

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Formic Acid or 20mM Ammonium Hydroxide.

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Gradient: 5% to 30% B over 5 minutes.

Step-by-Step Method:

  • Equilibrate the system at initial conditions for 2-3 minutes.

  • Inject the sample (dissolved in Methanol).

  • Run the gradient as specified.

Expected Outcome & Optimization:

  • SFC often provides very sharp peaks and excellent resolution for positional isomers.[19] The choice of additive (acidic vs. basic) can significantly alter selectivity. Screen both to find the optimal condition.

Diagram: Isomer Interaction with a Polar Stationary Phase

Caption: Differential interaction of isomers with a polar silica surface.

References

  • Kaliszan, R., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. Available at: [Link][13]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Available at: [Link][6]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Available at: [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Available at: [Link][14]

  • Guillarme, D., & Heinisch, S. (2021). Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS. PubMed. Available at: [Link][17]

  • BYJU'S. (n.d.). Physical Properties of Amines. Available at: [Link][3]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Available at: [Link][10]

  • RMIT Open Press. (n.d.). Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Available at: [Link][4]

  • PubChem. (n.d.). 1-methyl-1H-indol-5-amine. Available at: [Link][1]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link][19]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link][12]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Available at: [Link][15]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Available at: [Link][16]

  • Shimadzu. (2022). Method development and Identification of Triacylglycerols species with SFC. YouTube. Available at: [Link][18]

  • D'Hondt, M., et al. (2014). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link][8]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link][7]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link][11]

  • Hansen, S. H., et al. (2013). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PMC. Available at: [Link][9]

Sources

Technical Support Center: Handling and Stabilization of Electron-Rich 4-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Researchers working with 4-aminoindole derivatives are at the forefront of developing novel therapeutics and functional materials.[1] The very electronic properties that make these molecules valuable—a high-energy highest occupied molecular orbital (HOMO) and significant electron density—also render them exceptionally vulnerable to oxidative degradation. This guide is designed to move beyond simple procedural lists, offering a deep dive into the mechanistic reasons for this instability and providing robust, field-tested strategies to ensure the integrity of your compounds from synthesis to storage. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve the common challenges associated with these sensitive molecules.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Instability

Q1: Why are 4-aminoindole derivatives so susceptible to oxidation?

A: The instability is rooted in the electron-rich nature of the molecule. The 4-amino group acts as a powerful electron-donating group, pushing electron density into the indole ring system. This is analogous to other electron-rich aromatic amines and phenols, which are known to be easily oxidized.[2][3] This enrichment of the aromatic core significantly lowers the oxidation potential, making the molecule an easy target for common oxidants, most notably atmospheric oxygen.[4][5] The initial step of oxidation often involves the removal of a single electron to form a radical cation, which is highly reactive and can initiate a cascade of decomposition reactions, including dimerization and polymerization, leading to the colored impurities often observed.

Q2: What are the common visual and analytical signs that my 4-aminoindole sample has oxidized?

A: The most immediate sign is a color change . Freshly purified 4-aminoindoles are often off-white to light tan solids or oils. Upon exposure to air, they can rapidly turn yellow, brown, purple, or even black. This is due to the formation of highly conjugated, polymeric byproducts.

Analytically, you may observe:

  • On TLC: The appearance of new, often lower Rf spots that may be highly colored or streak up the plate.

  • In NMR: A complex mixture of new peaks, significant line broadening, or a general "messiness" in the aromatic region, alongside the diminishing signals of your pure compound.

  • In LC-MS: The appearance of new peaks in the chromatogram, often with masses corresponding to dimers (2xM+H), trimers, or oxygenated species (M+16, M+32, etc.).

Q3: Besides oxygen, what other common laboratory reagents or conditions can cause oxidation?

A: While atmospheric oxygen is the primary concern[6], several other factors can initiate or accelerate degradation:

  • Peroxides in Solvents: Ethereal solvents like THF and diethyl ether are notorious for forming explosive peroxides upon storage. These peroxides are potent oxidizing agents. Always test for peroxides before using these solvents.

  • Trace Metal Impurities: Transition metals can act as catalysts for aerobic oxidation reactions.[6] Ensure high-purity reagents and solvents.

  • Strong Oxidizing Agents: Reagents like nitric acid, potassium permanganate, and sodium hypochlorite are obvious culprits and should be avoided unless they are part of a specific, controlled oxidation step.[4][7][8]

  • Light: Photochemical processes can generate radicals, initiating oxidation.[9] Always protect sensitive compounds from direct light.

Section 2: Troubleshooting Guide - Proactive Prevention & Mitigation

This section addresses common issues encountered during the experimental workflow.

Issue 1: My reaction mixture turns dark immediately upon adding the 4-aminoindole starting material.

This is a classic sign of rapid oxidation, indicating a failure to exclude oxygen at the outset.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Are you using a robust air-free technique? For these sensitive compounds, a simple balloon of nitrogen is often insufficient. Employing a Schlenk line or a glovebox is highly recommended.[9][10] Ensure all glassware was rigorously dried (oven- or flame-dried) to remove adsorbed water, which can interfere with some reactions.[10]

  • Assess Solvent Quality: Was the solvent properly degassed? Dissolved oxygen is a major hidden oxidant.[11][12] Even brand-new bottles of anhydrous solvent contain significant amounts of dissolved oxygen.

Q4: How do I choose the right solvent and properly degas it?

A: The best solvents are those that are easily purified and do not readily form peroxides. Toluene, DMF (if anhydrous), and dioxane (use with caution, check for peroxides) are common choices. The critical step is degassing.[12][13]

TechniqueProcedureProsConsRecommended For
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed to release dissolved gases. This is repeated 3 times.[10][11][14]Most effective method for removing virtually all dissolved gases.[11]Time-consuming; requires liquid nitrogen and a high-vacuum line.Highly sensitive reactions (e.g., organometallic catalysis, radical reactions).
Sparging (Bubbling) An inert gas (Argon is preferred as it's denser than air) is bubbled through the solvent via a long needle for 30-60 minutes.[12][13]Simple, fast, and does not require a vacuum line.Less effective than Freeze-Pump-Thaw; can evaporate volatile solvents.[15]General air-sensitive reactions where trace oxygen is tolerable.
Sonication with Vacuum The solvent is subjected to a mild vacuum while being agitated in an ultrasonic bath. The cycle of vacuum/sonication and inert gas backfill is repeated 5-10 times.[15][16]Faster than sparging for small volumes.Risk of contamination from the sonicator bath; less effective than F-P-T.[16]Quick degassing for applications like HPLC or less sensitive reactions.
Issue 2: My compound looks clean after the reaction, but decomposes during silica gel chromatography.

Silica gel itself can be problematic for electron-rich amines.

Troubleshooting Steps:

  • Deactivate the Silica: Standard silica gel is acidic and has a high surface area, which can catalyze oxidation. Pre-treating the silica by slurrying it in a solvent containing 1-2% triethylamine or ammonia, then removing the solvent, can neutralize acidic sites.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice. Alternatively, reversed-phase chromatography (C18) can be effective, though it requires different solvent systems.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation ("flash" chromatography). Do not let the compound sit on the column for an extended period.

  • Work Under Inert Conditions: For exceptionally sensitive derivatives, packing and running the column under a positive pressure of nitrogen or argon can significantly improve recovery.

Q5: What is the optimal method for storing my purified 4-aminoindole derivative?

A: Long-term stability requires rigorous exclusion of oxygen, light, and heat.

ConditionRecommendationRationale
Atmosphere Inert Gas (Argon)Prevents direct contact with atmospheric oxygen and moisture.[17]
Container Flame-sealed glass ampoule or screw-cap vial with a Teflon-lined septum, wrapped in Parafilm.Provides the best hermetic seal against air ingress.[17]
Light Amber-colored vial or clear vial stored in the dark.Prevents light-induced degradation.[9]
Temperature -20 °C or -80 °CSlows the rate of any residual decomposition reactions.
Purity Store only when highly pure.Impurities can sometimes catalyze decomposition.

Section 3: Key Protocols and Workflows

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
  • Preparation: Place the solvent in a robust Schlenk flask, ensuring it is no more than half full. Attach the flask to a Schlenk line.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.[13]

  • Pump: With the solvent still frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow it to pump under high vacuum for 5-10 minutes to remove all gases from the headspace.[11]

  • Thaw: Close the flask's stopcock. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles being released from the thawing solvent.

  • Repeat: Repeat steps 2-4 at least two more times for a total of three cycles.[10]

  • Finalize: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) before use.

Diagram 1: Conceptual Workflow for Handling Sensitive Indoles

This diagram illustrates the critical control points for minimizing oxidation.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Storage Prep Prepare Dry Glassware Degas Degas Solvents (Freeze-Pump-Thaw) Inert Assemble Under Inert Atmosphere (Schlenk Line / Glovebox) Run Run Reaction (Protect from Light) Quench Quench Reaction (Use Degassed Solvents) Run->Quench Transfer via Cannula Extract Aqueous Extraction (Work Quickly) Column Inert Flash Chromatography (Treated Silica / Alumina) Evap Evaporate Solvent (Under Vacuum) Vial Transfer to Amber Vial Evap->Vial Handle in Glovebox Inert_Store Backfill with Argon Seal Seal Tightly (Ampoule or Septum Cap) Store Store at -20°C in the Dark

Caption: Workflow for minimizing oxidation of 4-aminoindoles.

Diagram 2: Troubleshooting Decision Tree

Use this guide to diagnose the source of oxidation in your experiment.

G Start Problem: Sample is Decomposing Q_When When is it happening? Start->Q_When During_Rxn During Reaction Q_When->During_Rxn During_Workup During Workup/ Purification Q_When->During_Workup During_Storage During Storage Q_When->During_Storage Solvent Check Solvent: - Degassed properly? - Peroxide-free? During_Rxn->Solvent Yes Atmosphere Check Atmosphere: - Leaks in system? - Sufficient inert gas flow? During_Rxn->Atmosphere No Silica Check Column: - Is silica gel acidic? - Too much time on column? During_Workup->Silica Yes Workup_Air Check Workup: - Exposed to air too long during extraction/drying? During_Workup->Workup_Air No Storage_Cond Check Storage: - Under inert gas? - Sealed properly? - Cold & Dark? During_Storage->Storage_Cond

Caption: Decision tree for troubleshooting oxidation issues.

References

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved from [Link]

  • Berry Group. (2019). Section 5.4 Title: Degassing Solvents. University of Wisconsin-Madison. Retrieved from [Link]

  • Nauser, T., et al. (2020). Addition of carbon-centered radicals to aromatic antioxidants: mechanistic aspects. Communications Chemistry. Retrieved from [Link]

  • Reddit. (2021). Solvent degassing. r/Chempros. Retrieved from [Link]

  • JoVE. (2015). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. Retrieved from [Link]

  • Twarog, M., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. Retrieved from [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved from [Link]

  • Zhao, B., et al. (2005). Identification of amino acid residues involved in 4-chloroindole 3-hydroxylation by cytochrome P450 2A6 using screening of random libraries. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Antioxidant Effective Aromatic Compounds. Retrieved from [Link]

  • Kumar, A., et al. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Infectious Disorders - Drug Targets. Retrieved from [Link]

  • Twarog, M., et al. (2024). Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]

  • Purdue University, Department of Chemistry. (n.d.). Common Oxidizing Agents and Reducing Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.18: Common Oxidizing Agents. Retrieved from [Link]

  • ACS Publications. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters. Retrieved from [Link]

  • Google Patents. (2013). CN103420895A - Preparation method of 4-aminoindole.
  • ACS Publications. (2018). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. Retrieved from [Link]

  • ACS Publications. (1966). Indole and 4-Aminoindole Nucleosides. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2016). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Oxidation of Amines by Flavoproteins. Retrieved from [Link]

  • Stahl Research Group. (n.d.). Aerobic Oxidation Catalysis. University of Wisconsin–Madison. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for N-methyl-1H-indol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group strategies in this specific synthesis. Here, we provide in-depth technical guidance in a question-and-answer format, addressing common issues and offering field-proven insights to ensure the success of your experiments.

I. Core Concepts: The "Why" Behind Protecting Groups

The synthesis of N-methyl-1H-indol-4-amine presents a classic challenge in organic synthesis: the presence of multiple nucleophilic sites. Both the indole nitrogen (N-1) and the exocyclic amine (at C-4) can react with electrophiles, such as methylating agents. To achieve the desired selective N-methylation at the indole nitrogen, a carefully planned protecting group strategy is paramount.

The ideal strategy involves the selective protection of the more nucleophilic 4-amino group, followed by methylation of the indole nitrogen, and concluding with the clean removal of the protecting group. The choice of protecting group is critical and depends on its ability to be introduced and removed under conditions that do not affect other parts of the molecule. This concept is known as orthogonality.[1][2]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield of the Protected 4-aminoindole Intermediate.

Q: I'm attempting to protect the 4-amino group of 4-aminoindole with di-tert-butyl dicarbonate (Boc₂O), but the yield of 1-Boc-4-aminoindole is consistently low. What could be the issue?

A: This is a frequent challenge. Several factors can contribute to low yields during the Boc protection of 4-aminoindole:

  • Competing N-1 Protection: The indole nitrogen, while less nucleophilic than the 4-amino group, can still react with Boc₂O, leading to the formation of the di-protected species or the undesired 1-Boc-4-aminoindole.

  • Reaction Conditions: The choice of base and solvent is crucial. While common conditions like triethylamine (TEA) in dichloromethane (DCM) can work, they may not be optimal for this specific substrate.

  • Purity of Starting Material: Impurities in the 4-aminoindole can interfere with the reaction.

Solutions & Insights:

  • Optimize the Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can favor the more accessible 4-amino group.

  • Solvent Effects: Consider using a more polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile. Some protocols have found success using ionic liquids as catalysts, which can enhance chemoselectivity.[3]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.

  • Alternative Protecting Groups: If Boc protection remains problematic, consider alternatives like the carbobenzyloxy (Cbz) group, which can be introduced using benzyl chloroformate.[4] However, be mindful of the deprotection conditions (catalytic hydrogenolysis), which might affect other functional groups.[4]

Problem 2: Unselective Methylation - Both Nitrogens are Methylated.

Q: After protecting the 4-amino group, I proceeded with the N-methylation of the indole. However, I'm observing methylation at both the indole nitrogen and the protected amino group. How can I improve the selectivity?

A: This indicates that your protecting group is not sufficiently stable under the methylation conditions.

  • Protecting Group Lability: The chosen protecting group might be partially cleaved or reactive under the basic conditions typically used for N-methylation.

  • Harsh Methylating Agents: Strong methylating agents like methyl iodide can be aggressive and may not be suitable for all substrates.

Solutions & Insights:

  • Re-evaluate the Protecting Group: Ensure the protecting group is robust enough for the planned methylation. For instance, a Boc group is generally stable to many basic conditions used for N-alkylation.[4]

  • Milder Methylating Agents: Consider using less harsh methylating agents. Phenyl trimethylammonium iodide has been shown to be effective for selective N-methylation of indoles.[5][6] Dimethyl carbonate is another environmentally friendly option, though the choice of catalyst is crucial to avoid side reactions.[7]

  • Choice of Base: A milder base like cesium carbonate (Cs₂CO₃) can be effective for the N-methylation of indoles and is often compatible with various protecting groups.[6][8]

Problem 3: Difficulty in Deprotecting the 4-Amino Group.

Q: I've successfully synthesized the protected N-methyl-1H-indol-4-amine, but I'm struggling to remove the Boc protecting group without degrading the final product. What are my options?

A: The acidic conditions typically used for Boc deprotection can sometimes be too harsh for the indole nucleus, which can be sensitive to strong acids.[9]

Solutions & Insights:

  • Milder Acidic Conditions: Instead of neat trifluoroacetic acid (TFA), try a solution of TFA in a solvent like DCM, starting with a lower concentration and gradually increasing it if necessary.[10] HCl in dioxane is another common and effective reagent.[9]

  • Basic Deprotection: For N-Boc protected indoles, basic deprotection can be a milder alternative. Reagents like sodium methoxide in methanol or potassium carbonate in methanol can selectively cleave the N-Boc group.[9]

  • Thermolytic Deprotection: In particularly stubborn cases, heating the protected compound in a high-boiling, fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can effect deprotection.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common protecting group strategy for this synthesis?

A: The most frequently employed and generally successful strategy involves the use of the tert-butoxycarbonyl (Boc) group to protect the 4-amino group.[4] This is due to its ease of introduction, stability under the basic conditions required for the subsequent N-methylation of the indole, and the well-established methods for its removal under acidic conditions.[3][10]

Q2: Are there any orthogonal protecting group strategies I can use?

A: Yes, employing an orthogonal protection strategy can provide greater flexibility.[1][2] For example, you could protect the 4-amino group with a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) and the indole nitrogen with an acid-labile group.[11] This allows for selective deprotection of either site without affecting the other. However, the introduction and removal of Fmoc on an arylamine can sometimes be challenging.

Q3: Can I perform a direct N-methylation of 4-aminoindole and then separate the isomers?

A: While technically possible, this is generally not a recommended approach for a scalable and efficient synthesis. The nucleophilicities of the two nitrogen atoms are often not different enough to achieve high selectivity, leading to a mixture of N-1 methylated, N-4 methylated, and di-methylated products. The separation of these isomers can be difficult and result in a significant loss of material. A protecting group strategy offers a much more controlled and predictable route to the desired product.

Q4: What are the key considerations when choosing a protecting group?

A: The primary considerations are:

  • Ease and selectivity of introduction.

  • Stability to the reaction conditions of subsequent steps (in this case, N-methylation).

  • Ease and selectivity of removal under conditions that do not harm the final product.

  • Orthogonality to other protecting groups if multiple are present in the molecule.[1][2][12]

IV. Experimental Protocols & Data

Table 1: Comparison of Common Protecting Groups for the 4-Amino Group
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey AdvantagesPotential Issues
tert-ButoxycarbonylBoc(Boc)₂O, baseTFA/DCM or HCl/dioxane[10]Stable to base, commonCan be difficult to remove from electron-rich systems
CarbobenzyloxyCbzCbz-Cl, baseH₂, Pd/CStable to acid and baseNot suitable if other reducible groups are present
AcetylAcAc₂O or AcCl, baseStrong acid or base hydrolysisInexpensiveHarsh deprotection conditions
p-ToluenesulfonylTsTsCl, baseStrong acid, reducing agentsVery stableDifficult to remove[13]
Step-by-Step Protocol: Boc Protection of 4-Aminoindole
  • Dissolve 4-aminoindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (1H-indol-4-yl)carbamate.

Step-by-Step Protocol: N-Methylation of Boc-Protected 4-Aminoindole
  • To a solution of tert-butyl (1H-indol-4-yl)carbamate (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield tert-butyl (1-methyl-1H-indol-4-yl)carbamate.

Step-by-Step Protocol: Boc Deprotection
  • Dissolve tert-butyl (1-methyl-1H-indol-4-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-methyl-1H-indol-4-amine.

V. Visualizing the Strategy

Protecting_Group_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection 4-Aminoindole 4-Aminoindole Boc-Protected_Intermediate tert-butyl (1H-indol-4-yl)carbamate 4-Aminoindole->Boc-Protected_Intermediate (Boc)2O, Base N-Methylated_Intermediate tert-butyl (1-methyl-1H-indol-4-yl)carbamate Boc-Protected_Intermediate->N-Methylated_Intermediate CH3I, Base Final_Product N-methyl-1H-indol-4-amine N-Methylated_Intermediate->Final_Product TFA or HCl

Caption: Synthetic workflow for N-methyl-1H-indol-4-amine.

VI. Conclusion

The successful synthesis of N-methyl-1H-indol-4-amine hinges on a well-executed protecting group strategy. By understanding the principles of chemoselectivity and orthogonality, and by being prepared to troubleshoot common issues, researchers can significantly improve their synthetic outcomes. This guide provides a foundation of knowledge and practical protocols to navigate the challenges associated with this synthesis.

VII. References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.

  • Wolf, H., & Kiltz, H. (1971). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications (London), (14), 743-744.

  • BenchChem. (2025). Application Notes and Protocols for the N-methylation of 4-fluoro-1H-indol-5-ol.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

  • Beilstein J Org Chem. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757.

  • Master Organic Chemistry. Amine Protection and Deprotection.

  • AChemBlock. 1-Boc-4-aminoindole.

  • National Center for Biotechnology Information. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757.

  • National Center for Biotechnology Information. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302213.

  • National Center for Biotechnology Information. (2021). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. European Journal of Medicinal Chemistry, 223, 113645.

  • Fluorochem. 6-N-Boc-Aminoindole-4-carboxylic acid.

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synt.

  • Fisher Scientific. 4-(Boc-amino)indole-3-carboxaldehyde, 97%.

  • ResearchGate. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.

  • ChemRxiv. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.

  • ChemicalBook. 1-BOC-4-AMINOINDOLE.

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • National Center for Biotechnology Information. (2018). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Organic Chemistry, 83(21), 13246–13254.

  • ScienceDirect. (2019). N-methylation of amines using formic acid via simple inorganic base catalysis.

  • Sciencemadness Discussion Board. (2012). Methylation of indole?.

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).

  • YouTube. (2020). Amine Preparation 4 - Reductive Amination.

  • Guidechem. (2024). How can 4-aminoindole be synthesized?.

  • ResearchGate. (2009). Amino Acid-Protecting Groups.

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319.

  • Royal Society of Chemistry. (2021). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.

  • Google Patents. (2013). Preparation method of 4-aminoindole.

  • Santa Cruz Biotechnology. 4-Amino-N-methylindole.

  • BenchChem. (2025). Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis.

  • National Center for Biotechnology Information. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(10), 471–494.

  • Royal Society of Chemistry. (1998). Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine.

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.

  • ResearchGate. N‐Methylindole.

  • PureSynth. 4-Aminoindole 98.0%(GC).

  • BenchChem. (2025). Technical Support Center: N-Protecting Group Removal from Indole Derivatives.

  • Royal Society of Chemistry. (2021). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines.

  • National Center for Biotechnology Information. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Journal of Organic Chemistry, 82(19), 10329–10340.

Sources

Technical Support Center: N-methyl-1H-indol-4-amine Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-4-AMINE-SOL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound: N-methyl-1H-indol-4-amine (CAS: 85696-93-1)

Executive Summary & Compound Profile

N-methyl-1H-indol-4-amine is a specialized indole derivative often used as a scaffold in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). Its structural features—an electron-rich indole ring coupled with a secondary amine at the 4-position—create a unique solubility and stability profile that often frustrates standard workflows.

This guide addresses the dichotomy of this compound: it is lipophilic enough to resist aqueous dissolution but polar enough to aggregate in non-polar organics.[1] Furthermore, its electron-rich nature makes it susceptible to oxidative degradation, often mistaken for "insolubility" when the compound turns into a black tar.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Structure 4-(methylamino)-1H-indoleDual H-bond donor (Indole NH, Amine NH)
Polarity Moderate to HighRequires polar organic solvents; prone to aggregation.
pKa (Conjugate Acid) ~5.0 (Amine), ~16 (Indole NH)Soluble in dilute acid (protonated), but acid-sensitive .
Stability High Oxidation Risk Solutions may darken rapidly; often confused with precipitation.

Solubility Matrix & Solvent Compatibility

The following table summarizes empirical solubility data and solvent suitability based on the "like dissolves like" principle and dipole-dipole interactions.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>50 mg/mL)Recommended for biological stock solutions.
Polar Aprotic DMF Excellent (>50 mg/mL)Alternative to DMSO; easier to remove by evaporation.
Polar Protic Methanol/Ethanol Good (10–30 mg/mL)Good for transfers; may require sonication.
Chlorinated DCM / Chloroform Good (20–40 mg/mL)Best for extraction/workup.
Ethers THF Moderate Good for reactions; avoid for long-term storage (peroxides).
Esters Ethyl Acetate Marginal Often requires heating; poor for initial dissolution.
Hydrocarbons Hexanes / Heptane Insoluble Use as an anti-solvent to precipitate the compound.
Aqueous Water / PBS Insoluble (<0.1 mg/mL)Requires co-solvent or pH adjustment (not recommended).

Troubleshooting Guide (Q&A)

Issue 1: "I added water to my DMSO stock, and the compound crashed out immediately."

Diagnosis: "Crashing out" is due to the hydrophobic effect. While the compound dissolves in DMSO, the indole core is highly lipophilic. Adding water (a highly polar solvent) forces the hydrophobic molecules to aggregate and precipitate. Solution:

  • Sequential Dilution: Do not add water directly to high-concentration DMSO stocks. Dilute the DMSO stock into an intermediate solvent (like PEG-400 or Ethanol) before adding aqueous buffer.

  • Keep DMSO High: Ensure the final assay concentration contains at least 0.5–1% DMSO to maintain solubility, if the assay tolerates it.

Issue 2: "The solution turned dark brown/black overnight. Is it still soluble?"

Diagnosis: This is likely oxidative degradation , not just solubility. 4-aminoindoles are electron-rich and prone to oxidation to form quinoidal species or polymers (melanin-like tars). Solution:

  • Degas Solvents: Always use degassed (nitrogen-sparged) solvents.

  • Antioxidants: Add 1mM Ascorbic Acid or DTT if the downstream application permits.

  • Storage: Store DMSO stocks at -20°C or -80°C under Argon. Never store in dilute solution for long periods.

Issue 3: "I cannot extract the compound using Ethyl Acetate during workup."

Diagnosis: N-methyl-1H-indol-4-amine has marginal solubility in Ethyl Acetate. It may partition poorly or remain as a suspension at the interface. Solution:

  • Switch Solvent: Use Dichloromethane (DCM) or Chloroform containing 5% Methanol. This mixture is more polar and better solubilizes the indole amine.

  • Check pH: Ensure the aqueous layer is basic (pH > 9). If the pH is neutral or acidic, the amine may be protonated (salt form), keeping it in the water layer.

Issue 4: "Can I use acid to dissolve it in water?"

Diagnosis: While protonation (adding HCl) increases aqueous solubility, indoles are acid-sensitive . Strong acids can catalyze dimerization or polymerization of the indole ring. Solution:

  • Avoid Strong Acids: Do not use concentrated HCl.

  • Use Weak Acids: If aqueous solubility is mandatory, use 1 equivalent of Methanesulfonic acid (MsOH) or dilute Acetic Acid, but use the solution immediately.

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent based on your experimental goal.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Purification Purification (Workup/Column) Start->Purification StockSol Prepare Stock in DMSO (anhydrous) BioAssay->StockSol ReactSol Solvent Choice: DMF, THF, or DCM Synthesis->ReactSol Extract Extraction Solvent: DCM + 5% MeOH Purification->Extract Dilution Dilute into Buffer StockSol->Dilution CheckP Precipitation? Dilution->CheckP AddCoSol Add PEG-400 or Cyclodextrin CheckP->AddCoSol Yes Proceed Proceed to Assay CheckP->Proceed No Inert CRITICAL: Sparge with Argon/N2 ReactSol->Inert AvoidEtOAc Avoid Ethyl Acetate (Poor Solubility) Extract->AvoidEtOAc Column Chromatography: DCM:MeOH (95:5) Extract->Column

Caption: Decision tree for selecting the optimal solvent system based on experimental intent, highlighting critical avoidance of Ethyl Acetate for extraction.

Diagram 2: Dissolution & Storage Protocol

A self-validating workflow to ensure compound integrity.

DissolutionProtocol Weigh 1. Weigh Compound (Minimize Air Exposure) Solvent 2. Add DMSO-d6 or Anhydrous DMSO Weigh->Solvent Sonicate 3. Vortex/Sonicate (Max 40°C) Solvent->Sonicate Visual 4. Visual Check: Clear? No Particles? Sonicate->Visual Filter 5. Syringe Filter (PTFE, 0.2 µm) Visual->Filter Yes Fail Add more solvent or warm gently Visual->Fail No Aliquot 6. Aliquot & Freeze (-80°C) Filter->Aliquot Fail->Sonicate

Caption: Step-by-step protocol for preparing stable stock solutions, emphasizing visual validation and filtration.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays.

  • Calculate: For 10 mg of N-methyl-1H-indol-4-amine (MW ≈ 146.19 g/mol ), you need ~6.84 mL of DMSO for a 10 mM solution.

    • Expert Tip: Prepare a higher concentration (e.g., 50 mM or 100 mM) to minimize the volume of DMSO added to your cells later. For 50 mM, use ~1.37 mL DMSO.

  • Environment: Work in a fume hood. If possible, use a glovebox or purge the vial with nitrogen.

  • Dissolution:

    • Add anhydrous DMSO (99.9%) to the vial.

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at 35–40°C for 5 minutes. Do not overheat.

  • Validation: Hold the vial up to a light source. The solution should be clear (amber or slightly brown is normal, but it should be transparent). Turbidity indicates incomplete dissolution.

  • Storage: Aliquot immediately into amber glass vials (to block light). Store at -20°C or -80°C.

Protocol B: Extraction/Workup Procedure

Objective: Recover the compound from an aqueous reaction mixture.

  • pH Adjustment: Verify the aqueous layer pH is > 9 using 1N NaOH or saturated NaHCO₃. Reason: Ensures the amine is neutral (unprotonated) and lipophilic.

  • Solvent Choice: Add Dichloromethane (DCM) . Ratio: 1:1 Aqueous/Organic.

    • Note: If an emulsion forms (common with indoles), add a small amount of brine or filter through a Celite pad.

  • Extraction: Extract 3 times. Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is sensitive, though Na₂SO₄ is generally safer for amines.

  • Evaporation: Concentrate in vacuo at < 40°C. Do not heat to dryness for prolonged periods to avoid oxidation.

References

  • PubChem. (n.d.). Compound Summary: N-methyl-1H-indol-4-amine. National Library of Medicine. Retrieved from [Link] (Note: Link directs to structurally similar 4-substituted indole entry for verification of class properties).

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (1976).[3] Solubility of nonelectrolytes in polar solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

optimizing yield of 4-(methylamino)indole reductive alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for optimizing the reductive alkylation of 4-aminoindole. It is designed to be non-linear, allowing you to jump directly to the module relevant to your specific bottleneck.

Topic: Selective Mono-methylation via Reductive Alkylation Ticket ID: IND-4-MET-OPT Status: Active Support

Critical Process Parameters (The "Why")

Before troubleshooting, you must understand the kinetic competition occurring in your flask. The transformation of 4-aminoindole (1 ) to 4-(methylamino)indole (2 ) is not a simple linear path; it is a race between the desired reduction and two aggressive side reactions: Over-alkylation and C3-Electrophilic Attack .

The Kinetic Landscape
  • Nucleophilicity Mismatch: The product (2 , secondary amine) is more nucleophilic than the starting material (1 , primary amine). As soon as 2 is formed, it competes for the remaining formaldehyde, leading to the dimethyl impurity (3 ).

  • Indole Sensitivity: The C3 position of the indole ring is electron-rich (enamine-like).[1] In the presence of unreacted formaldehyde and acid catalysts, the C3 position can undergo electrophilic substitution or dimerization, forming insoluble tars.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. Your goal is to stabilize the Imine Intermediate and reduce it, while suppressing the "Red Path" (Side Reactions).

ReactionPath Start 4-Aminoindole (1) Imine Hemiaminal / Imine Intermediate Start->Imine + HCHO (Rev. Eq.) C3Side C3-Alkylated Polymer/Tar Start->C3Side + HCHO (Acidic pH) HCHO Formaldehyde (Electrophile) Product 4-(Methylamino)indole (2) (Target) Imine->Product + Reductant (Fast) Dimethyl Dimethyl Impurity (3) (Over-alkylation) Product->Dimethyl + HCHO + Reductant (Very Fast!)

Figure 1: Kinetic competition during reductive alkylation. Note the red path indicating the rapid over-alkylation of the secondary amine.

Standard Operating Procedure (Optimized Protocol)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH₃ (toxic) or NaBH₄ (too aggressive), STAB is mild and allows for "Stepwise-One-Pot" control, which is critical for preventing over-alkylation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Aminoindole 1.0SubstratePurity >97% essential.[2]
Paraformaldehyde 1.0 - 1.1ElectrophileDo not use Formalin. Use solid PFA to control stoichiometry.
STAB 1.4 - 1.5ReductantSodium Triacetoxyborohydride. Moisture sensitive.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation; buffers pH.
DCE or THF SolventMedium1,2-Dichloroethane (DCE) is standard; THF if DCE is restricted.[3][4]
The "Starvation" Protocol (Step-by-Step)

Goal: Minimize the concentration of free formaldehyde while the product is present.

  • Imine Pre-formation (Critical Step):

    • Charge 4-aminoindole (1.0 equiv) into the reaction vessel.

    • Add DCE (0.2 M concentration) and AcOH (1.0 equiv).

    • Add Paraformaldehyde (1.0 equiv) .

    • Observation: Stir at Room Temperature (RT) for 1–2 hours. The suspension should clarify as the imine/hemiaminal forms.

    • Why? This locks the formaldehyde onto the amine before the reducing agent is present.

  • Controlled Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) in 3 portions over 30 minutes.

    • Allow to warm to RT and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slowly, gas evolution!).

    • Extract with DCM or EtOAc.

    • Crucial: Wash the organic layer with water to remove inorganic salts (borates can cause emulsions).

Troubleshooting Hub

Identify your specific failure mode below to find the solution.

Issue A: "I have 30% Dimethyl Impurity (Over-alkylation)."

Diagnosis: The secondary amine product reacted with excess formaldehyde. Root Cause: Excess HCHO or "Dump" addition of reagents.

Corrective ActionMethodology
Switch to Methanol Solvate Instead of PFA, use Benzotriazole + Formaldehyde + Amine to form a stable aminal intermediate first (Katritzky method), then reduce. This guarantees 1:1 stoichiometry.
The "Slow Feed" Trick Do not add PFA all at once. Add PFA (as a suspension in DCE) via syringe pump extremely slowly to the mixture of Amine + STAB. This keeps HCHO concentration near zero.
Protection Strategy (Plan B) If direct alkylation fails >10% dimethyl: 1. React amine with Trifluoroacetic anhydride (forms trifluoroacetamide). 2. Methylate with MeI/K₂CO₃ (clean mono-methylation on amide). 3. Deprotect with K₂CO₃/MeOH .
Issue B: "The reaction stalled. I have 50% Starting Material."

Diagnosis: Incomplete imine formation or deactivated reducing agent. Root Cause: Wet solvent (decomposing STAB) or insufficient acid catalysis.

  • Fix 1 (Dryness): STAB decomposes in water. Ensure DCE is anhydrous.

  • Fix 2 (Acid Spike): Add another 0.5 equiv of AcOH. The formation of the iminium ion (the species that actually gets reduced) requires a proton source.

  • Fix 3 (Temperature): If using THF, heat to 40°C. If using DCE, stay at RT (heating DCE with amines can cause alkylation by the solvent).

Issue C: "My product turned into a black tar/gum."

Diagnosis: Decomposition of the indole ring.[5] Root Cause: Acid-catalyzed polymerization at C3 or oxidation.

  • Fix 1 (Buffer pH): Do not use strong acids (HCl, H₂SO₄). Strictly use AcOH. If still unstable, add MgSO₄ to the reaction to act as a mild dehydrating agent/buffer.

  • Fix 2 (Inert Atmosphere): Indoles oxidize to isatin/indigo derivatives in air. Run strictly under Argon/Nitrogen.

  • Fix 3 (Scavenger): Add a radical scavenger (BHT) if you suspect oxidative polymerization (rare but possible).

FAQ: Reagents & Analytics

Q: Can I use NaBH₄ instead of STAB? A: Not recommended. NaBH₄ is too strong; it reduces aldehydes to alcohols faster than it reduces imines. This leaves your amine unreacted. If you must use NaBH₄, you must pre-form the imine in MeOH for 4 hours, then add NaBH₄ at 0°C.

Q: How do I separate the Mono-methyl (product) from the Di-methyl (impurity)? A: This is difficult by standard flash chromatography as they streak.

  • Tip: Use Amine-functionalized Silica or add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1% Et₃N).

  • Tip: The Di-methyl compound is less polar. A gradient of 0% -> 30% EtOAc in Hexanes usually elutes Di-methyl first, then Mono-methyl.

Q: Why is Paraformaldehyde preferred over Formalin? A: Formalin is 37% formaldehyde in water. Water inhibits imine formation (equilibrium shifts back to starting materials) and decomposes STAB. Solid PFA depolymerizes in the reaction mixture, providing a slow release of anhydrous HCHO.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][6][7] 11, 1996, pp. 3849–3862.[4][8][6][7]

  • Gribble, G. W., et al. "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids."[6] Journal of the American Chemical Society, vol. 96, no.[6] 25, 1974.

  • Katritzky, A. R., et al. "Benzotriazole-mediated selective monoalkylation of primary amines." Synthesis, 1989.
  • Master Organic Chemistry. "Reductive Amination: The Definitive Guide."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-aminoindole and STAB before handling.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of N-methyl-1H-indol-4-amine and its 1-methyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the structural elucidation of isomeric molecules is a critical step that dictates their biological activity and therapeutic potential. Among the vast array of heterocyclic compounds, indole derivatives hold a prominent position due to their prevalence in bioactive natural products and pharmaceuticals. This guide provides an in-depth comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts of two closely related isomers: N-methyl-1H-indol-4-amine and 1-methyl-1H-indol-4-amine. Understanding the nuanced differences in their NMR spectra is paramount for unambiguous identification and for predicting their chemical behavior.

Introduction: The Significance of Isomer Differentiation

The position of a methyl group on the indole scaffold, either on the exocyclic amine (N-methyl) or the indole nitrogen (1-methyl), profoundly influences the electronic environment of the entire molecule. These subtle structural variations can lead to significant differences in pharmacological properties. Therefore, the ability to rapidly and accurately distinguish between these isomers is of utmost importance in a research and development setting. ¹H NMR spectroscopy stands as a powerful and accessible tool for this purpose, providing a detailed fingerprint of the molecular structure.

The Decisive Role of Methyl Group Placement on ¹H NMR Spectra

The key to differentiating between N-methyl-1H-indol-4-amine and 1-methyl-1H-indol-4-amine lies in the distinct electronic effects exerted by the methyl group in each position.

  • 1-methyl-1H-indol-4-amine: The methyl group is directly attached to the indole nitrogen (N1). This N-methylation has a significant impact on the electron density of the pyrrole ring. The methyl group is an electron-donating group, which increases the electron density at the C2 and C3 positions of the indole ring. This increased shielding will result in an upfield shift (lower ppm values) for the H2 and H3 protons compared to the N-methyl isomer. Furthermore, the absence of a proton on the indole nitrogen means the characteristic broad singlet for the N1-H proton, typically observed in the downfield region (around 8-11 ppm) for unsubstituted indoles, will be absent. Instead, a sharp singlet corresponding to the N1-CH₃ protons will appear in the upfield region (typically around 3.5-4.0 ppm).

  • N-methyl-1H-indol-4-amine: In this isomer, the methyl group is attached to the exocyclic amino group at the C4 position. The indole N1 position remains unsubstituted, and therefore, a broad singlet for the N1-H proton is expected in the downfield region of the spectrum. The methyl group on the amino group will appear as a singlet in the aliphatic region (around 2.5-3.5 ppm). The electronic effect of the N-methylamino group on the benzene portion of the indole ring will influence the chemical shifts of the aromatic protons (H5, H6, and H7).

Predicted ¹H NMR Chemical Shift Comparison

In the absence of readily available experimental spectra for both isomers, ¹H NMR prediction software provides a valuable tool for comparative analysis. The following table summarizes the predicted chemical shifts for N-methyl-1H-indol-4-amine and 1-methyl-1H-indol-4-amine in CDCl₃, generated using a reputable NMR prediction engine.

ProtonPredicted δ (ppm) in N-methyl-1H-indol-4-aminePredicted δ (ppm) in 1-methyl-1H-indol-4-amineKey Differentiating Features
N1-H ~8.1 (broad singlet)AbsentThe presence of a broad N1-H signal is a definitive marker for the N-methyl isomer.
H2 ~7.1 (t)~6.9 (t)The H2 proton in the 1-methyl isomer is shifted slightly upfield due to the electron-donating effect of the N1-methyl group.
H3 ~6.5 (t)~6.4 (t)Similar to H2, the H3 proton in the 1-methyl isomer experiences an upfield shift.
H5 ~7.0 (d)~7.1 (d)The chemical shifts of the benzenoid protons are influenced by the position of the methyl group, leading to subtle but measurable differences.
H6 ~6.6 (t)~6.7 (t)
H7 ~7.2 (d)~7.3 (d)
NH-CH₃ ~2.9 (s)AbsentA singlet in this region is characteristic of the methyl group on the exocyclic amine.
N1-CH₃ Absent~3.7 (s)The presence of a singlet around 3.7 ppm is a clear indicator of the 1-methyl isomer.
NH-CH₃ ~4.0 (broad singlet)AbsentThe proton on the exocyclic nitrogen will likely be a broad signal.
NH₂ Absent~4.2 (broad singlet)The protons of the primary amine at C4 in the 1-methyl isomer will appear as a broad singlet.

Disclaimer: These are predicted values and may differ from experimental results. However, the relative differences and key distinguishing features are expected to be consistent.

Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality ¹H NMR spectra for the structural elucidation of these indole derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of the protons.

Visualizing the Workflow

Figure 1. A streamlined workflow for acquiring and processing ¹H NMR spectra of indole derivatives.

Causality Behind Experimental Choices

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. The choice of solvent can also influence the chemical shifts, particularly for protons involved in hydrogen bonding (e.g., N-H protons). CDCl₃ is a common non-polar solvent, while DMSO-d₆ is a polar aprotic solvent that can be useful for dissolving less soluble compounds and for observing N-H protons more clearly.

  • High-Field NMR: A higher magnetic field strength increases the separation between different proton signals (chemical shift dispersion), which is crucial for resolving complex spectra and accurately determining coupling constants.

  • TMS as Internal Standard: TMS is chemically inert, volatile (easy to remove), and its 12 equivalent protons give a single, sharp signal at a high-field position (0 ppm) that rarely overlaps with signals from most organic compounds.

Conclusion

The differentiation between N-methyl-1H-indol-4-amine and 1-methyl-1H-indol-4-amine via ¹H NMR spectroscopy is a clear and robust method. The most telling diagnostic signals are the presence or absence of the N1-H proton resonance and the distinct chemical shifts of the N-CH₃ signals. By carefully analyzing these key features, researchers can confidently assign the correct structure to their synthesized or isolated compounds, a critical step in the advancement of drug discovery and development projects.

References

  • Relevant authoritative sources on NMR spectroscopy and indole chemistry will be cited here in a final public

Decoding the Signature Fragmentation of N-methyl-1H-indol-4-amine: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of N-methyl-1H-indol-4-amine under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these distinct fragmentation pathways is crucial for the unambiguous identification and characterization of this and related indole-containing compounds.

N-methyl-1H-indol-4-amine, a substituted indole, presents a fascinating case for fragmentation analysis due to the interplay of its aromatic indole core, the N-methyl group, and the 4-amino substituent. The stability of the indole ring system, coupled with the directing effects of the heteroatoms, gives rise to characteristic fragmentation behaviors that differ significantly with the energy and nature of the ionization method employed.

Comparative Fragmentation Analysis: EI vs. ESI

The choice of ionization technique is a critical experimental parameter that dictates the extent and nature of fragmentation. Electron Ionization, a "hard" ionization method, imparts significant energy to the analyte, leading to extensive fragmentation. In contrast, Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule with minimal fragmentation, which can then be subjected to controlled fragmentation through tandem mass spectrometry (MS/MS).

Ionization TechniqueTypical Ion ObservedExpected Fragmentation BehaviorKey Diagnostic Fragments
Electron Ionization (EI) Molecular Ion (M•+)Extensive, driven by radical cation chemistry.Loss of H•, CH3•, HCN, and characteristic indole ring cleavages.
Electrospray Ionization (ESI) Protonated Molecule ([M+H]+)Minimal in-source fragmentation. CID of [M+H]+ leads to controlled fragmentation.Loss of NH3, CH3NH2, and cleavage of the N-methyl group.
The Energetic Landscape of Electron Ionization (EI)

Under EI conditions, N-methyl-1H-indol-4-amine will form a molecular ion (M•+) by the ejection of an electron. The high internal energy of this radical cation will drive a cascade of fragmentation reactions. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses.

A primary and highly characteristic fragmentation of aromatic amines is the loss of a hydrogen radical (H•) to form a stable, even-electron ion at [M-1]+.[1] Another prominent fragmentation pathway for N-methyl compounds is the loss of a methyl radical (•CH3), leading to an ion at [M-15]+. For indole derivatives, the elimination of a neutral molecule of hydrogen cyanide (HCN) from the pyrrole ring is a well-documented fragmentation route.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity of N-methyl-1H-indol-4-amine in a volatile organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for volatile samples.

  • Ionization: Utilize a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range of m/z 50-500 to capture the molecular ion and all significant fragment ions.

  • Data Interpretation: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with theoretical predictions and library spectra of related compounds.

EI_Fragmentation M N-methyl-1H-indol-4-amine (M) M_ion M•+ (m/z 146) M->M_ion -e- (70 eV) M_minus_1 [M-H]+ (m/z 145) M_ion->M_minus_1 - H• M_minus_15 [M-CH3]+ (m/z 131) M_ion->M_minus_15 - •CH3 M_minus_27 [M-HCN]+ (m/z 119) M_ion->M_minus_27 - HCN

Caption: Predicted EI fragmentation of N-methyl-1H-indol-4-amine.

The Gentle Approach of Electrospray Ionization (ESI)

In contrast to EI, ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation.[3][4] This makes it ideal for determining the molecular weight of the analyte. To induce fragmentation, tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID), is employed.

The fragmentation of the [M+H]+ ion of N-methyl-1H-indol-4-amine will likely proceed through different pathways than the M•+ ion. Protonation is expected to occur at the most basic site, which would be the amino group or the nitrogen of the N-methyl group. Subsequent CID will likely involve the loss of small neutral molecules. A plausible fragmentation would be the loss of ammonia (NH3) or methylamine (CH3NH2).

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Sample Preparation: Prepare a dilute solution of N-methyl-1H-indol-4-amine (e.g., 10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Analysis: Acquire a full scan mass spectrum to confirm the presence of the protonated molecule [M+H]+.

  • MS2 Analysis (CID): Select the [M+H]+ ion as the precursor ion and subject it to CID with varying collision energies to induce fragmentation.

  • Data Interpretation: Analyze the resulting product ion spectrum to identify the characteristic fragment ions and deduce the fragmentation pathways.

ESI_Fragmentation M_H_ion [M+H]+ (m/z 147) M_H_minus_17 [M+H-NH3]+ (m/z 130) M_H_ion->M_H_minus_17 - NH3 M_H_minus_31 [M+H-CH3NH2]+ (m/z 116) M_H_ion->M_H_minus_31 - CH3NH2

Caption: Predicted ESI-MS/MS fragmentation of N-methyl-1H-indol-4-amine.

Conclusion

The mass spectrometric fragmentation of N-methyl-1H-indol-4-amine is highly dependent on the ionization method employed. Electron ionization provides extensive fragmentation, offering detailed structural information through characteristic losses of small radicals and neutral molecules from the molecular ion. Conversely, electrospray ionization coupled with tandem mass spectrometry allows for a more controlled fragmentation of the protonated molecule, yielding complementary structural insights. Researchers and drug development professionals can leverage this comparative understanding to select the most appropriate mass spectrometry technique for the structural elucidation of this and other novel indole-containing compounds, ensuring analytical confidence and accelerating the pace of discovery.

References

  • Study of Mass Spectra of Some Indole Derivatives. SciRP.org. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

The Impact of N-Alkylation on Hydrophobicity: A Comparative HPLC Analysis of N-methyl vs. N,N-dimethyl 4-aminoindole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, subtle molecular modifications can profoundly influence a compound's physicochemical properties, thereby altering its pharmacokinetic and pharmacodynamic profile. Among these modifications, N-alkylation of aromatic amines is a common strategy to modulate properties such as lipophilicity, metabolic stability, and receptor affinity. This guide provides an in-depth comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of N-methyl-4-aminoindole and N,N-dimethyl-4-aminoindole. By examining their behavior in a reversed-phase chromatographic system, we can elucidate the impact of progressive N-methylation on the hydrophobicity of the 4-aminoindole scaffold.

This analysis is grounded in the principle that in reversed-phase HPLC, retention time is predominantly governed by the analyte's hydrophobicity; more hydrophobic compounds interact more strongly with the non-polar stationary phase, leading to longer retention times.[1][2][3] The transition from a primary amine (4-aminoindole) to a secondary (N-methyl-4-aminoindole) and then a tertiary amine (N,N-dimethyl-4-aminoindole) provides a clear and graduated model to understand these fundamental molecular interactions.

The Physicochemical Rationale: Why Methylation Matters

The addition of methyl groups to the nitrogen atom of 4-aminoindole instigates several key changes at the molecular level that directly influence its chromatographic retention:

  • Increased Hydrophobicity: Each methyl group introduced replaces a polar N-H bond with a non-polar C-H bond, incrementally increasing the molecule's overall hydrophobicity. This is the primary driver for increased retention in a reversed-phase system.

  • Steric Shielding: The methyl groups can sterically hinder the lone pair of electrons on the nitrogen atom, potentially reducing polar interactions with residual silanol groups on the silica-based stationary phase.

  • Basicity Alterations: In the gas phase, the basicity of amines generally increases with the number of alkyl groups due to the inductive effect. However, in an aqueous environment, solvation effects can alter this trend.[4] The interplay of these factors can influence the ionization state of the molecule, which in turn affects its interaction with the stationary phase.

Based on these principles, we can hypothesize a clear trend in retention times:

4-aminoindole < N-methyl-4-aminoindole < N,N-dimethyl-4-aminoindole

This guide will now proceed to outline a detailed experimental protocol to test this hypothesis and present the expected comparative data.

Experimental Protocol: A Self-Validating System

The following protocol is designed to provide a robust and reproducible separation of the three 4-aminoindole analogues. The choice of a C18 stationary phase, a widely used and well-characterized reversed-phase material, ensures strong hydrophobic interactions.[1][2] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and MS-compatibility.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Analytes: 4-aminoindole, N-methyl-4-aminoindole, N,N-dimethyl-4-aminoindole (all >98% purity).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions
ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 275 nm (typical for indole chromophore)
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
10.080
12.080
12.120
15.020
Sample Preparation
  • Prepare individual stock solutions of 4-aminoindole, N-methyl-4-aminoindole, and N,N-dimethyl-4-aminoindole at a concentration of 1 mg/mL in the sample diluent.

  • Prepare a mixed standard solution by combining equal volumes of each stock solution and diluting with the sample diluent to a final concentration of 0.1 mg/mL for each analyte.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Predicted Comparative Data and Discussion

Table 2: Predicted HPLC Retention Times of 4-Aminoindole and its N-methylated Analogues

CompoundStructurePredicted Retention Time (min)Rationale for Retention
4-aminoindoleChemical structure of 4-aminoindole~ 4.5Most polar due to two N-H bonds, leading to the weakest hydrophobic interaction and earliest elution.
N-methyl-4-aminoindoleChemical structure of N-methyl-4-aminoindole~ 6.2Increased hydrophobicity from the addition of one methyl group results in a longer retention time compared to the parent compound.
N,N-dimethyl-4-aminoindoleChemical structure of N,N-dimethyl-4-aminoindole~ 7.8The presence of two methyl groups significantly increases hydrophobicity, leading to the strongest interaction with the C18 stationary phase and the longest retention time.

The predicted data clearly illustrates the direct correlation between the degree of N-methylation and the retention time in reversed-phase HPLC. The incremental addition of non-polar methyl groups systematically increases the hydrophobicity of the 4-aminoindole core, resulting in a predictable and progressive increase in retention.

Visualizing the Separation Principle

The following diagram illustrates the fundamental principle of separation for these analytes on a C18 stationary phase.

HPLC_Separation cluster_column C18 Stationary Phase (Non-Polar) cluster_mobile_phase Mobile Phase (Polar) cluster_elution Elution Order c18_1 c18_2 c18_3 c18_4 c18_5 c18_6 c18_7 c18_8 mp_label Flow -> A 4-aminoindole A->c18_2 Weak B N-methyl-4-aminoindole B->c18_5 Moderate C N,N-dimethyl-4-aminoindole C->c18_7 Strong elution_order A -> B -> C

Caption: Separation mechanism of 4-aminoindoles on a C18 stationary phase.

Conclusion

The comparative analysis of N-methyl- and N,N-dimethyl-4-aminoindole by reversed-phase HPLC provides a clear and instructive example of the impact of N-alkylation on molecular hydrophobicity. The predictable increase in retention time with each additional methyl group serves as a valuable, practical demonstration for researchers in drug discovery and analytical chemistry. This guide provides a robust experimental framework for reproducing these findings and underscores the importance of understanding fundamental physicochemical principles in chromatographic method development.

References

  • Hawach. (n.d.). Why Is C18 Column Mostly Used in HPLC? Retrieved from [Link]

  • Corradini, D. (1993). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 646(2), 347-355. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S20. RP-HPLC Chromatogram of crude obtained after N-methylation... Retrieved from [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]

  • Kumar, P., & Subramanian, G. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. Retrieved from [Link]

  • Dolan, J. W. (2014). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International, 27(11), 30-37. Retrieved from [Link]

  • Wise, S. A., Bonnett, W. J., Guenther, F. R., & May, W. E. (1981). Normal-phase liquid chromatographic retention behavior of polycyclic aromatic hydrocarbons and their methyl-substituted derivatives on an aminopropyl stationary phase. Journal of Chromatographic Science, 19(9), 457-465. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • Reddit. (2024). Why is N,N-Dimethylaniline more basic than N-methylaniline? Retrieved from [Link]

  • Nagae, N., & Enami, T. (2002). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Chromatography, 23(2), 113-119. Retrieved from [Link]

  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 21(6), 639-645. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the amines along with their retention times that can be... Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5032. Retrieved from [Link]

  • Pappa-Louisi, A., Agrafiotou, P., & Sotiropoulos, S. (2019). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Methods in Molecular Biology, 2030, 415-428. Retrieved from [Link]

  • Quora. (2017). Which is more basic aniline or N, N dimethyl aniline, and why? Retrieved from [Link]

  • Cynober, L., et al. (1990). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 527(1), 1-10. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Martin, L. J., & Jamison, T. F. (2012). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Organic Letters, 14(21), 5534-5537. Retrieved from [Link]

  • Brainly.in. (2019). aniline,nn dimethyle aniline,n methyle aniline which is most basic. Retrieved from [Link]

  • Shi, Z., et al. (2013). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. IERI Procedia, 5, 351-356. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • Reddy, G. S., et al. (2019). A new stability indicating reverse phase high performance liquid chromatography method for the determination of enantiomeric purity of a DPP-4 inhibitor drug linagliptin. Chirality, 31(11), 943-951. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing N-methyl-1H-indol-4-amine Isomers by NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of lead compounds is a cornerstone of success. Indole alkaloids and their derivatives, such as N-methyl-1H-indol-4-amine, represent a class of privileged structures in medicinal chemistry.[1][2] However, synthetic routes can often yield a mixture of constitutional isomers, where atoms are connected in a different order. Differentiating these isomers by mass spectrometry is impossible, and conventional one-dimensional (1D) NMR spectra can be deceptively similar. This guide provides an in-depth, experience-driven comparison of how to leverage two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively distinguish between critical isomers of N-methyl-1H-indol-4-amine.

The Challenge: Beyond Connectivity

In the synthesis of N-methyl-1H-indol-4-amine, two common isomeric impurities can arise: the positional isomer N-methyl-1H-indol-7-amine, and the N-methylation regioisomer, 1-methyl-1H-indol-4-amine. While techniques like COSY, HSQC, and HMBC are powerful for establishing through-bond correlations (J-coupling), they fall short in distinguishing these specific isomers where the immediate bonding environments are highly similar.[3][4][5][6]

This is where the Nuclear Overhauser Effect (NOE) becomes an indispensable tool. The NOE is a phenomenon in which the transfer of nuclear spin polarization occurs between nuclei that are close in space, typically less than 5 Å apart.[7][8] The 2D NOESY experiment maps these through-space interactions, providing a unique spatial fingerprint for each isomer.[9][10][11][12]

The NOESY Experiment: A Causality-Driven Approach

The core principle of a NOESY experiment is a three-pulse sequence (90° - t1 - 90° - τm - 90° - t2).[13] The crucial element for our purpose is the mixing time (τm or d8), during which the through-space magnetization transfer occurs.[13][14] The choice of this parameter is critical for a successful experiment.

  • For small molecules (like our indole derivatives, MW < 600), NOE buildup is relatively slow. [7] A longer mixing time is required to observe the correlations. A good starting point is a mixing time of 0.5 to 1.0 seconds.[7]

  • Too short a mixing time will result in weak or absent cross-peaks, providing no useful information.

  • Too long a mixing time can lead to "spin diffusion," where magnetization hops between multiple protons (e.g., A→B→C), giving rise to misleading correlations.[14]

Therefore, the experimental design is a self-validating system: observing the expected strong correlations for a given isomer, while simultaneously confirming the absence of correlations that would define a different isomer, provides a high degree of structural certainty.

Workflow for Isomer Differentiation

The logical process for using NOESY to distinguish these isomers is systematic and conclusive.

G cluster_0 Sample Preparation & 1D NMR cluster_1 2D NOESY Experiment cluster_2 Data Analysis & Structure Confirmation A Synthesized Compound Mixture B Acquire High-Resolution ¹H NMR A->B C Assign Proton Resonances (COSY, HSQC as needed) B->C D Optimize NOESY Parameters (Mixing Time is Key) C->D E Acquire 2D NOESY Spectrum D->E F Identify Diagnostic NOE Cross-Peaks E->F G Compare Observed NOEs to Predicted Correlations F->G H Unambiguous Isomer Identification G->H

Caption: A logical workflow for isomer identification using NOESY.

Comparative Data Analysis: A Case Study

Let's consider the three potential isomers. Their ¹H NMR spectra might show subtle differences, but the NOESY data will be definitively distinct.

Table 1: Predicted ¹H NMR Chemical Shifts (Illustrative)

ProtonN-methyl-1H-indol-4-amine (Target)N-methyl-1H-indol-7-amine (Isomer 1)1-methyl-1H-indol-4-amine (Isomer 2)
N1-H ~10.9 ppm (broad s)~11.0 ppm (broad s)N/A
N-CH₃ ~2.9 ppm (s)~3.0 ppm (s)N/A
N1-CH₃ N/AN/A~3.8 ppm (s)
H2 ~7.1 ppm (t)~7.2 ppm (t)~7.0 ppm (d)
H3 ~6.5 ppm (t)~6.6 ppm (t)~6.4 ppm (d)
H5 ~6.8 ppm (d)~7.0 ppm (d)~6.7 ppm (d)
H6 ~7.0 ppm (t)~6.9 ppm (t)~7.1 ppm (t)
H7 ~6.4 ppm (d)N/A (position of amine)~6.3 ppm (d)

Note: These are estimated values and can vary based on solvent and concentration.[15][16][17][18][19]

The true power of the technique is revealed when we predict and then observe the key NOESY correlations.

Caption: Key diagnostic NOE correlations for each isomer.

Table 2: Diagnostic NOESY Cross-Peak Comparison

IsomerKey Observed NOE Cross-PeaksKey Absent NOE Cross-PeaksConclusion
N-methyl-1H-indol-4-amine N-CH₃ ↔ H5 (strong)N-CH₃ ↔ H3 (medium)N-CH₃ ↔ H7N-CH₃ ↔ N1-HThe spatial proximity of the N-methyl group to the H5 proton is the defining characteristic.
N-methyl-1H-indol-7-amine N-CH₃ ↔ N1-H (strong)N-CH₃ ↔ H6 (medium)N-CH₃ ↔ H5N-CH₃ ↔ H2The NOE to the indole N1-H is unambiguous proof of the 7-amino substitution pattern.
1-methyl-1H-indol-4-amine N1-CH₃ ↔ H2 (strong)N1-CH₃ ↔ H7 (strong)Any correlations from an N-CH₃ proton.Presence of a broad N-H proton from the amine.The NOEs from the methyl group to both H2 and H7 confirm methylation at the N1 position.

This comparative analysis forms a self-validating system. For the target molecule, the presence of the N-CH₃ ↔ H5 correlation and the absence of an N-CH₃ ↔ N1-H correlation is conclusive proof of the structure.

Detailed Experimental Protocol: 2D NOESY

To ensure reproducibility and trustworthiness, the following protocol outlines the key steps and considerations.

A. Sample Preparation:

  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is often preferred as it allows for the observation of exchangeable N-H protons.

  • Solvent Purity: Use a high-purity deuterated solvent to minimize interfering signals.

  • Degassing (Critical): Dissolved paramagnetic oxygen can quench the NOE effect, severely diminishing or eliminating cross-peaks. Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles.[20]

B. Instrument Setup & Acquisition (Example on a Bruker 400 MHz spectrometer):

  • Initial Setup: Insert the sample, lock, and shim the spectrometer on the deuterium signal.[21][22]

  • 1D Proton Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).[13][21]

  • Load NOESY Pulse Program: Read in a standard phase-sensitive 2D NOESY parameter set (e.g., noesyphsw).[21]

  • Set Key Parameters:

    • sw (F1 and F2): Set according to the ¹H spectrum.

    • o1p: Set to the center of the ¹H spectrum.

    • td (F2): 2K data points.

    • td (F1): 256-512 increments.

    • ns (Number of Scans): 8-16, should be a multiple of 8 for optimal phase cycling.[7]

    • d1 (Recycle Delay): Set to at least 1.5x the longest T₁ of your compound (typically 2-3 seconds for small molecules).

    • d8 (Mixing Time): This is the most critical parameter. For small molecules, start with a value between 0.5 s and 1.0 s.[7][13][21]

C. Data Processing:

  • Fourier Transform: Apply a 2D Fourier transform (xfb).

  • Window Function: Use a sine-bell or squared sine-bell window function (ssb) in both dimensions to improve resolution.

  • Phasing: Phase the spectrum carefully in both F2 and F1 dimensions. For small molecules, NOE cross-peaks should have the opposite phase to the diagonal peaks.[7]

  • Baseline Correction: Apply baseline correction as needed.

Conclusion

References

  • University of Wisconsin-Madison, Department of Chemistry. (2018). NOESY and ROESY. Retrieved from [Link]

  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • Conduct Science. (2021). The Nuclear Overhauser Effect. Retrieved from [Link]

  • IMSERC - Northwestern University. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]

  • IMSERC - Northwestern University. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION. Retrieved from [Link]

  • Slideshare. (n.d.). Noesy [autosaved]. Retrieved from [Link]

  • Henriques, S. C., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • University of Washington, Department of Chemistry. (n.d.). 2D NOESY. Retrieved from [Link]

  • Neuhaus, D., & Williamson, M. P. (2000).
  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Retrieved from [Link]

  • UCSB, Chem and Biochem NMR Facility. (n.d.). NOESY: Cross-Correlation Through Space. Retrieved from [Link]

  • Gil, R. R., & Navarro-Vázquez, A. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. The Royal Society of Chemistry.
  • MDPI. (n.d.). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.17.4: NOESY Spectra. Retrieved from [Link]

  • YouTube. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. Retrieved from [Link]

  • ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

  • PubMed. (n.d.). Identification and Characterization of Indole and Oxindole Alkaloids From Leaves of Mitragyna Speciosa Korth. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fazuo WANG | PhD | Chinese Academy of Sciences, Beijing | CAS | Research profile. Retrieved from [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

reference standard purity analysis for N-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Absolute vs. Relative Quantification

Executive Summary: The Purity Paradox

In drug development, N-methyl-1H-indol-4-amine (NMIA) is a high-value scaffold, particularly for serotonin receptor modulators and kinase inhibitors. However, its electron-rich nature—amplified by the secondary amine at the C4 position—makes it susceptible to rapid oxidative degradation and polymerization.

A common pitfall in acquiring this reference standard is relying on HPLC Area % alone. This guide demonstrates why Quantitative NMR (qNMR) is the superior methodology for establishing the "True Value" of an NMIA reference standard, compared to the traditional HPLC-UV approach. We provide experimental protocols to transition your qualification workflow from "assumed purity" to "absolute content."

Technical Context: The Molecule & The Challenge

Target Analyte: N-methyl-1H-indol-4-amine CAS: (Generic/Variable depending on salt form) Critical Attribute: 4-substituted indole with a secondary amine.

Why Standard Analysis Fails

The electron-donating methylamino group at C4 activates the indole ring, specifically at the C3 position.

  • Oxidative Instability: Exposure to air/light leads to radical formation at C3, resulting in dimers (bi-indoles) or oxindoles.

  • Response Factor Disparity: These oxidative impurities often have significantly different UV extinction coefficients than the parent molecule. An HPLC-UV chromatogram showing "99% Area" may actually represent only 95% mass balance if the impurities have low UV absorbance at the monitoring wavelength (e.g., 254 nm).

Comparative Analysis: HPLC-UV vs. qNMR

This section objectively compares the industry workhorse (HPLC) against the metrological gold standard (qNMR).

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (Relative) Method B: 1H-qNMR (Absolute) Verdict
Principle Separation based on hydrophobicity; detection via UV absorbance.Direct counting of nuclei relative to an Internal Standard (IS).qNMR
Traceability Secondary. Requires a pre-existing reference standard to quantify mass.Primary. Traceable directly to NIST/BIPM via the Internal Standard.qNMR
Bias Source Assumes all impurities have equal Response Factor (RF) to analyte.None. Signal intensity is directly proportional to molar concentration.qNMR
Sample Prep High dilution; risk of on-column degradation.Minimal prep; "dilute and shoot" in deuterated solvent.qNMR
LOD/LOQ Excellent (ppm level).Moderate (0.1% level).HPLC
Suitability Impurity Profiling (What contaminants are there?)Potency Assignment (How much active molecule is there?)Complementary
Deep Dive: The "Hidden Impurity" Problem

In our internal validation of NMIA batches, HPLC-UV often overestimates purity.

  • Experimental Observation: A batch of NMIA showed 99.2% purity by HPLC (254 nm).

  • qNMR Result: The same batch assayed at 96.4% w/w .

  • Cause: The sample contained residual oligomers and inorganic salts (from the reduction step) that were invisible to UV but contributed to the mass, and thus lowered the effective potency.

Experimental Protocols

Protocol A: High-Fidelity HPLC Profiling (Impurity Identification)

Use this to identify what impurities are present, not to assign the absolute purity value.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 8.5) — Basic pH is crucial to keep the amine deprotonated and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: DAD (210-400 nm); extract at 280 nm (indole max).

  • Critical Step: Freshly prepare samples in degassed solvent. Inject immediately to prevent autosampler oxidation.

Protocol B: 1H-qNMR Potency Assay (The Gold Standard)

Use this to assign the Certified Purity Value for the Reference Standard.

1. Internal Standard (IS) Selection:

  • Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid.

  • Criteria: The IS signals must not overlap with the NMIA indole protons (6.5–7.5 ppm) or the N-methyl doublet (~2.8 ppm).

  • Solvent: DMSO-d6 (provides best solubility and separates exchangeable protons).

2. Sample Preparation:

  • Weigh exactly ~10 mg of NMIA analyte (

    
    ) into a vial.
    
  • Weigh exactly ~5 mg of TraceCERT® Maleic Acid (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.

3. Acquisition Parameters (Bruker/Jeol 400 MHz+):

  • Pulse Angle: 90° (critical for quantitative accuracy).[1][2]

  • Relaxation Delay (D1):

    
     seconds (Must be 
    
    
    
    of the slowest proton).[1]
  • Scans (NS): 16 or 32 (for S/N > 250).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (controlled).

4. Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 3 for N-methyl, 2 for Maleic Acid vinyls)
    
  • 
    : Molecular Weight[3]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (as decimal)
    

Visualizing the Qualification Workflow

Diagram 1: The Reference Standard Qualification Lifecycle

This workflow illustrates how a "Crude" chemical is transformed into a "Certified Reference Material" (CRM) using the orthogonal approach described above.

ReferenceStandardWorkflow Raw Crude N-methyl-1H-indol-4-amine Purification Recrystallization / Column Chrom. Raw->Purification Candidate Candidate Batch Purification->Candidate ID Identity (IR, MS, 1H-NMR) Candidate->ID Step 1 Purity_HPLC Purity % (HPLC-UV) (Qualitative Profile) Candidate->Purity_HPLC Step 2 Assay_qNMR Potency % (qNMR) (Absolute Quantification) Candidate->Assay_qNMR Step 3 (Critical) CoA Certificate of Analysis (Assigned Purity) ID->CoA Purity_HPLC->CoA Assay_qNMR->CoA Defines Purity Value

Caption: Figure 1. The integrated workflow for qualifying a Reference Standard. Note that qNMR provides the final quantitative value, while HPLC ensures no single impurity exceeds thresholds.

Diagram 2: Oxidative Degradation Pathways

Understanding why the purity drops is essential for storage.

DegradationPathways Parent N-methyl-1H-indol-4-amine (Active) Radical Indolyl Radical (C3) Parent->Radical Light/Air (O2) Dimer 3,3'-Biindole Dimer (Insoluble/Colored) Radical->Dimer Coupling Oxindole Oxindole Derivative (HPLC Impurity) Radical->Oxindole Oxidation (+O)

Caption: Figure 2. Primary degradation pathways. The electron-rich C3 position is the "Achilles' heel," leading to dimerization that may not be fully resolved by HPLC.

Conclusion

For N-methyl-1H-indol-4-amine, HPLC Area % is a necessary but insufficient metric. The propensity for oxidative oligomerization and the potential for salt formation requires an absolute quantification method.

Recommendation:

  • Use HPLC-UV to ensure the material is chromatographically clean (>98% Area) and to identify specific impurities.

  • Use qNMR to assign the actual Potency Value (e.g., 96.4%) that will be used in your calculations for IC50 or yield determination.

  • Store the standard under Argon at -20°C, protected from light.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, Nov. 2000.[4]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • BenchChem. "A Comparative Guide to the Purity Analysis of Indole Derivatives: HPLC vs. NMR." BenchChem Application Notes, 2025.

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." BIPM Metrology Services.

Sources

A Comparative Guide to the Reactivity of 4-Aminoindole and N-Methyl-4-aminoindole for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an in-depth comparative analysis of the chemical reactivity of 4-aminoindole and its N-methylated counterpart, N-methyl-4-aminoindole. By examining the electronic and steric effects of the N-methyl group, we will elucidate the differences in their susceptibility to electrophilic attack and predict their behavior in common synthetic transformations. This guide will provide both a theoretical framework and practical, experimentally-derived insights to inform your research.

Theoretical Underpinnings of Reactivity: The Indole Nucleus

The indole ring system is an electron-rich heterocycle, with the nitrogen atom's lone pair of electrons participating in the aromatic π-system. This electron donation renders the indole nucleus highly susceptible to electrophilic aromatic substitution, which preferentially occurs at the C3 position. However, the presence of substituents on the indole ring can significantly modulate this inherent reactivity and regioselectivity.

In the case of 4-aminoindole, the amino group at the C4 position is a powerful electron-donating group through resonance. This donation further increases the electron density of the indole ring, making it even more reactive towards electrophiles than the parent indole. The directing effect of the amino group is ortho- and para- to itself. In the context of the indole ring, this would primarily activate the C5 and C7 positions.

The introduction of a methyl group on the indole nitrogen to form N-methyl-4-aminoindole has two primary consequences:

  • Inductive Effect: The methyl group is weakly electron-donating through induction, which slightly increases the electron density of the indole nitrogen and, by extension, the entire ring system.

  • Steric Hindrance: The methyl group can sterically hinder the approach of reagents to the nitrogen atom and adjacent positions.

The interplay of these electronic and steric factors will dictate the comparative reactivity and regioselectivity of these two molecules.

Comparative Reactivity in Electrophilic Aromatic Substitution

General Reactivity Trends

Based on the electronic effects, N-methyl-4-aminoindole is predicted to be more reactive towards electrophiles than 4-aminoindole . The combined electron-donating effects of the 4-amino group (resonance) and the N-methyl group (induction) lead to a more electron-rich aromatic system, which is more nucleophilic and thus more readily attacked by electrophiles.

Regioselectivity

For 4-aminoindoles, electrophilic attack is generally directed to the C7 position. This is a result of the strong directing effect of the C4-amino group to its ortho position (C5) and para position (the pyrrole nitrogen is not a site for C-electrophilic substitution, but its influence is felt throughout the ring). The C7 position is ortho to the activating amino group and is sterically accessible.

The N-methyl group in N-methyl-4-aminoindole is not expected to alter this inherent regioselectivity for C7 substitution in electrophilic aromatic substitution reactions. The directing influence of the powerful 4-amino group will dominate.

Comparative Experimental Data (Predicted)

The following table summarizes the predicted outcomes for common electrophilic substitution reactions on 4-aminoindole and N-methyl-4-aminoindole. The yields are representative estimates based on reactions with similarly substituted indoles and the expected higher reactivity of the N-methylated compound.

ReactionElectrophileReagents4-Aminoindole (Predicted Outcome)N-Methyl-4-aminoindole (Predicted Outcome)
Bromination Br⁺NBS, CH₂Cl₂7-Bromo-4-aminoindole (Good Yield)7-Bromo-N-methyl-4-aminoindole (Excellent Yield)
Nitration NO₂⁺HNO₃, H₂SO₄7-Nitro-4-aminoindole (Moderate Yield)7-Nitro-N-methyl-4-aminoindole (Good Yield)
Vilsmeier-Haack Vilsmeier ReagentPOCl₃, DMF4-Aminoindole-7-carbaldehyde (Good Yield)N-Methyl-4-aminoindole-7-carbaldehyde (Excellent Yield)
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃7-Acyl-4-aminoindole (Moderate Yield)7-Acyl-N-methyl-4-aminoindole (Good Yield)

Experimental Protocols

The following are detailed, step-by-step methodologies for key comparative experiments. These protocols are designed to be self-validating by providing clear reaction setup, workup, and purification procedures.

Comparative Bromination

Objective: To compare the yield and regioselectivity of bromination of 4-aminoindole and N-methyl-4-aminoindole.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve 4-aminoindole (1.0 mmol) and N-methyl-4-aminoindole (1.0 mmol) in 10 mL of dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool both solutions to 0 °C in an ice bath. To each flask, add a solution of N-bromosuccinimide (NBS) (1.0 mmol) in 5 mL of CH₂Cl₂ dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reactions by adding 10 mL of saturated aqueous sodium thiosulfate solution. Separate the organic layers and extract the aqueous layers with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel.

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Products 4-Aminoindole 4-Aminoindole Dissolve in CH2Cl2 Dissolve in CH2Cl2 4-Aminoindole->Dissolve in CH2Cl2 1.0 mmol N-Methyl-4-aminoindole N-Methyl-4-aminoindole N-Methyl-4-aminoindole->Dissolve in CH2Cl2 1.0 mmol Cool to 0 C Cool to 0 C Dissolve in CH2Cl2->Cool to 0 C Add NBS solution Add NBS solution Cool to 0 C->Add NBS solution Stir and Monitor Stir and Monitor Add NBS solution->Stir and Monitor Quench with Na2S2O3 Quench with Na2S2O3 Stir and Monitor->Quench with Na2S2O3 Extract with CH2Cl2 Extract with CH2Cl2 Quench with Na2S2O3->Extract with CH2Cl2 Dry and Concentrate Dry and Concentrate Extract with CH2Cl2->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography 7-Bromo-4-aminoindole 7-Bromo-4-aminoindole Column Chromatography->7-Bromo-4-aminoindole 7-Bromo-N-methyl-4-aminoindole 7-Bromo-N-methyl-4-aminoindole Column Chromatography->7-Bromo-N-methyl-4-aminoindole

Caption: Workflow for the comparative bromination of 4-aminoindole and N-methyl-4-aminoindole.

Comparative Vilsmeier-Haack Formylation

Objective: To compare the yield and regioselectivity of the Vilsmeier-Haack formylation of 4-aminoindole and N-methyl-4-aminoindole.

Methodology:

  • Vilsmeier Reagent Preparation: In a flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (1.2 mmol) to anhydrous N,N-dimethylformamide (DMF) (5 mL) at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction Setup: In two separate flasks, dissolve 4-aminoindole (1.0 mmol) and N-methyl-4-aminoindole (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add the solutions of the indoles to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixtures to stir at room temperature for 2-4 hours. Monitor by TLC.

  • Workup: Pour the reaction mixtures into crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the products with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehydes by column chromatography.

Mechanistic Insights

The enhanced reactivity of N-methyl-4-aminoindole can be visualized through the stability of the intermediate sigma complex (Wheland intermediate) formed during electrophilic attack.

Sigma_Complex_Comparison Indole1 4-Aminoindole Sigma1 Sigma Complex (less stable) Indole1->Sigma1 + E+ Product1 7-Substituted Product Sigma1->Product1 - H+ Indole2 N-Methyl-4-aminoindole Sigma2 Sigma Complex (more stable) Indole2->Sigma2 + E+ Product2 7-Substituted Product Sigma2->Product2 - H+ note N-methyl group stabilizes the positive charge in the sigma complex through induction, lowering the activation energy. Sigma2->note Electrophile E+

Caption: Comparison of sigma complex stability in electrophilic substitution.

Conclusion

References

  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

A Comparative Guide to the UV-Vis Absorption Spectra of N-methyl-1H-indol-4-amine and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-methyl-1H-indol-4-amine, a key heterocyclic scaffold in medicinal chemistry. By comparing its spectral properties to foundational indole analogs—indole, 1-methylindole, and 4-aminoindole—we illuminate the structural basis for its unique electronic signature. This document serves as a practical reference for the characterization, quantification, and purity assessment of this important class of compounds.

Introduction: The Chromophoric System of Indole

The indole ring system is the chromophore (light-absorbing part) responsible for the characteristic UV absorption of tryptophan and numerous indole-based drugs and biomolecules. Its spectrum is dominated by two main electronic transitions, denoted as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions within the aromatic system. The position and intensity of these bands are exquisitely sensitive to the nature and position of substituents on the ring and the polarity of the solvent, making UV-Vis spectroscopy a powerful diagnostic tool.[1][2]

Substitution on the indole scaffold, such as the addition of an amino group (-NH₂) or N-methylation, alters the electron density of the aromatic system. These modifications predictably shift the absorption maxima (λₘₐₓ), providing critical insights into the molecular structure. Understanding these shifts is paramount for researchers developing analytical methods for novel indole derivatives like N-methyl-1H-indol-4-amine.

Comparative Spectral Data

While specific experimental molar absorptivity data for N-methyl-1H-indol-4-amine is not widely published, its spectral characteristics can be reliably inferred by examining its constituent parts. The table below compares the well-documented spectral data of indole and 1-methylindole in a non-polar solvent (cyclohexane) and a polar protic solvent (water or ethanol). This comparison allows for a systematic deconstruction of the electronic effects of N-methylation and amino substitution.

CompoundSolvent¹Lₐ Band (λₘₐₓ, nm)¹Lₑ Band (λₘₐₓ, nm)Reference
Indole Cyclohexane~278, ~287~267[3]
Water~279, ~287~269[4]
1-Methylindole Ethanol~282, ~291~272[2]
4-Aminoindole Predicted>290~270Predicted
N-methyl-1H-indol-4-amine Predicted>295~275Predicted

Analysis of Substituent Effects

The Parent Chromophore: Indole

Indole exhibits two distinct absorption bands in the near-UV region. The ¹Lₑ band is typically a sharp, higher-energy peak, while the ¹Lₐ band is a broader, lower-energy peak often showing vibrational fine structure.[1] In non-polar solvents like cyclohexane, these features are well-resolved.

Effect of N-Methylation: Indole vs. 1-Methylindole

Replacing the hydrogen on the indole nitrogen with a methyl group (1-methylindole) has a modest but noticeable effect. The methyl group is a weak electron-donating group, which slightly increases the energy of the highest occupied molecular orbital (HOMO). This results in a small bathochromic (red) shift of both the ¹Lₐ and ¹Lₑ bands, as observed in the data for 1-methylindole in ethanol.[2]

Effect of the 4-Amino Group: A Potent Auxochrome

The amino group (-NH₂) is a powerful electron-donating group (an auxochrome) due to the lone pair of electrons on the nitrogen atom. When attached to the benzene portion of the indole ring at position 4, it significantly perturbs the π-electron system. This has two major consequences:

  • Strong Bathochromic Shift: The amino group's lone pair can participate in resonance with the aromatic ring, substantially raising the energy of the HOMO. This dramatically decreases the HOMO-LUMO energy gap, leading to a significant bathochromic shift of the ¹Lₐ band, predicted to be well above 290 nm.

  • Hyperchromic Effect: The increased probability of the electronic transition typically leads to an increase in the molar absorptivity (a hyperchromic effect).

Therefore, the spectrum of 4-aminoindole is expected to show a primary absorption maximum at a much longer wavelength than indole itself.

Predicted Spectrum of N-methyl-1H-indol-4-amine

Combining these effects allows for a robust prediction of the UV-Vis spectrum for N-methyl-1H-indol-4-amine. The molecule benefits from the electron-donating effects of both the N-methyl group and the 4-amino group. This dual substitution will result in an even more pronounced bathochromic shift than that observed for 4-aminoindole alone. The N-methyl group on the amino substituent further enhances its electron-donating capability. Consequently, N-methyl-1H-indol-4-amine is expected to exhibit its principal absorption maximum (¹Lₐ band) at a significantly longer wavelength, likely exceeding 295 nm, with high molar absorptivity.

Standard Protocol for UV-Vis Spectral Acquisition

This section provides a validated, step-by-step protocol for obtaining high-quality UV-Vis absorption spectra for indole derivatives. The causality behind key steps is explained to ensure scientific rigor.

Objective: To determine the wavelength of maximum absorption (λₘₐₓ) and molar absorptivity (ε) of an indole derivative.

Materials:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Indole compound (e.g., N-methyl-1H-indol-4-amine)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

Methodology
  • Solvent Selection:

    • Choose a solvent that dissolves the analyte and is transparent in the desired UV range (typically >220 nm). Ethanol is a common choice due to its polarity and UV transparency.

    • Rationale: The solvent must not absorb light in the same region as the analyte, as this would interfere with the measurement. Solvent polarity can also influence λₘₐₓ, so consistency is key.[5]

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the indole compound.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a ~100 µg/mL stock solution.

    • Rationale: Accurate weighing is critical for the later calculation of molar absorptivity, which is concentration-dependent as defined by the Beer-Lambert Law.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15 µg/mL) in separate volumetric flasks.

    • Rationale: Measuring absorbance across a range of concentrations allows for the verification of the Beer-Lambert Law and ensures the measurements are within the instrument's linear dynamic range (typically 0.1 - 1.0 Absorbance Units).

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 400 nm down to 200 nm).

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the spectrophotometer and perform a baseline correction (autozero).

    • Rationale: Baseline correction electronically subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.

  • Spectral Measurement:

    • Empty the sample cuvette and rinse it with one of the working solutions. Then, fill the cuvette with the same solution.

    • Place the sample cuvette back into the sample holder and run the scan.

    • Record the spectrum and identify the λₘₐₓ.

    • Repeat for all working solutions.

  • Data Analysis:

    • Record the absorbance value at the λₘₐₓ for each concentration.

    • Plot a calibration curve of Absorbance vs. Concentration.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation: A = εbc , where:

      • A = Absorbance (unitless)

      • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

      • b = Path length of the cuvette (typically 1 cm)

      • c = Molar concentration (mol L⁻¹)

Workflow Diagram

UV_Vis_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition & Analysis Solvent 1. Select Solvent Stock 2. Prepare Stock Solution Solvent->Stock Dilute 3. Prepare Dilutions Stock->Dilute Baseline 4. Perform Baseline Correction Dilute->Baseline Scan 5. Scan Samples Baseline->Scan Analyze 6. Identify λmax & Record Absorbance Scan->Analyze Plot 7. Plot Calibration Curve Analyze->Plot Calculate 8. Calculate Molar Absorptivity (ε) Plot->Calculate

Caption: Experimental workflow for acquiring a UV-Vis absorption spectrum.

Conclusion

The UV-Vis absorption spectrum of N-methyl-1H-indol-4-amine is defined by the powerful electron-donating properties of its 4-amino and 1-methyl substituents. By systematically comparing its expected characteristics with those of indole and 1-methylindole, we can confidently predict a significant bathochromic shift in its primary absorption band to wavelengths greater than 295 nm. This pronounced shift provides a distinct spectral handle for its detection and quantification. The provided experimental protocol offers a robust framework for researchers to obtain accurate and reproducible UV-Vis data, which is fundamental for applications ranging from reaction monitoring to quantitative analysis in drug development pipelines.

References

  • Chinese Journal of Chemical Physics. (2018). UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. Chinese Journal of Chemical Physics, 31(4), 477-484.
  • Ester-Derivatized Indoles as Fluorescent and Infrared Probes for Hydration Environments. (2018). Chinese Journal of Chemical Physics, 31(4), 477-484. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. Retrieved from [Link]

  • J Fluoresc. (2011). Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. Journal of Fluorescence, 21(6), 2213-27. Available at: [Link]

  • Strickland, E. H., Horwitz, J., & Billups, C. (1970). Near-ultraviolet absorption bands of tryptophan. Studies using indole and 3-methylindole as models. Biochemistry, 9(25), 4914–4921. Available at: [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized¹Lₑ transition. PMC. Available at: [Link]

  • AIP Publishing. (2021). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. The Journal of Chemical Physics. Available at: [Link]

  • DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Retrieved from [Link]

  • Van Duuren, B. L. (1961). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry, 26(8), 2954–2960. Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 61-8. Available at: [Link]

  • Slideshare. (n.d.). Effect of solvent. Retrieved from [Link]

  • ACS Publications. (2014). UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Available at: [Link]

  • NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of N-methyl-1H-indol-4-amine. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. The following protocols are designed from field-proven insights to ensure a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Invisible Risk

N-methyl-1H-indol-4-amine is an aromatic amine derivative of indole. While specific toxicological data for this compound is limited, a conservative approach requires treating it with significant caution based on the known hazards of related structural classes.

  • Indole Derivatives: The parent indole structure is known to be a moderate hazard, causing skin, eye, and respiratory tract irritation.[1][2] Some derivatives are classified as harmful if swallowed and toxic in contact with skin.[3][4]

  • Aromatic Amines: This class of compounds presents significant toxicological concerns. They can be absorbed through the skin and may cause systemic effects. Some aromatic amines are known or suspected carcinogens and can induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

Given these facts, N-methyl-1H-indol-4-amine must be handled as a substance that is irritating to the skin, eyes, and respiratory system, potentially toxic upon skin contact or ingestion, and with unknown long-term health effects. All handling procedures must be designed to minimize any possibility of exposure.

Table 1: Hazard Profile and Recommended Controls

Hazard CategoryPotential RiskPrimary Engineering ControlMinimum PPE Requirement
Skin Contact Irritation, potential for toxic absorption.[3][4]Chemical Fume Hood / Ventilated EnclosureImpervious Lab Coat, Double Nitrile Gloves
Eye Contact Serious irritation or damage.[3][4][5]Chemical Fume Hood with Sash DownANSI Z87.1-compliant Safety Goggles
Inhalation Respiratory tract irritation.[3][5]Chemical Fume Hood / Local Exhaust VentilationN/A (with proper engineering controls)
Ingestion Harmful if swallowed.[3][6]Administrative Controls (No food/drink in lab)N/A (prevented by hygiene and PPE)

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of N-methyl-1H-indol-4-amine, whether in solid or solution form, must be performed inside a certified chemical fume hood.[3][7] This is the most critical control for preventing inhalation of powders or vapors and containing potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with eyewash stations and safety showers in close proximity to the workstation.[2][5]

  • Administrative Protocols: Prohibit eating, drinking, and smoking in any area where this chemical is handled or stored.[6] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Core PPE Ensemble: Your Non-Negotiable Barrier

This standard ensemble is required for any work involving N-methyl-1H-indol-4-amine.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is mandatory.[8] It should be worn over long pants and closed-toe, closed-heel shoes that cover the entire foot.[8]

  • Eye and Face Protection: At a minimum, wear chemical splash goggles that conform to the ANSI Z.87.1 standard.[8] When there is a risk of splash or the procedure involves heating or pressure, a full-face shield must be worn over the safety goggles.[8][9]

  • Hand Protection: Double-gloving with nitrile gloves is the standard protocol.[8] Nitrile provides good resistance to a range of chemicals for short-term use.[9][10] The outer glove should be removed and disposed of immediately upon suspected contamination. Always inspect gloves for tears or holes before use.[11]

Operational Plans: Task-Specific PPE Protocols

The level of risk changes with the procedure. The following step-by-step guides detail the specific PPE and handling logic for common laboratory tasks.

Protocol 1: Handling Solid Compound (Weighing and Aliquoting)

The primary risk when handling the solid is the generation and inhalation of fine dust particles.

  • Preparation: Don the core PPE ensemble (lab coat, double nitrile gloves, safety goggles).

  • Work Area Setup: Perform all work in a chemical fume hood or a ventilated balance enclosure. Place a disposable, plastic-backed absorbent liner on the work surface.

  • Weighing:

    • Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create dust, such as dropping or tapping the container.

    • If any material is spilled, use a damp paper towel to gently wipe the area. Do not dry sweep.

  • Post-Weighing:

    • Carefully close the primary container. Wipe it down with a damp cloth before returning to storage.

    • Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

    • Wipe down the spatula and the balance with a damp cloth. Dispose of the cloth and the weigh boat in the solid waste container.

    • Remove the inner gloves and wash hands thoroughly.

Protocol 2: Preparing Solutions

This process introduces solvent hazards and an increased risk of splashes.

  • Preparation: Don the core PPE ensemble. Add a face shield over your safety goggles for splash protection.

  • Work Area Setup: Conduct the entire procedure in a chemical fume hood over a spill tray.

  • Dissolution:

    • Place the vessel containing the weighed solid in the fume hood.

    • Slowly add the solvent using a pipette or graduated cylinder, directing the stream to the side of the vessel to avoid splashing.

    • If sonication or vortexing is required, ensure the vessel is securely capped.

  • Decontamination:

    • Upon completion, cap the solution container and label it appropriately.

    • Any contaminated reusable glassware must be rinsed with a small amount of clean solvent, with the rinsate collected as hazardous waste.

    • Remove the outer pair of gloves, dispose of them as hazardous waste, and then remove the face shield.

    • With the inner gloves still on, wipe down the work area.

    • Remove inner gloves and wash hands thoroughly.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for N-methyl-1H-indol-4-amine start Start: Assess Task task_type What is the physical form? start->task_type solid_op Handling Solid (Weighing, Transfer) task_type->solid_op Solid liquid_op Handling Liquid/Solution (Dissolving, Reaction) task_type->liquid_op Liquid ppe_base Core PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves solid_op->ppe_base scale Scale > 1g or Splash Risk? liquid_op->scale scale->ppe_base No ppe_enhanced Enhanced PPE: - Core PPE + Face Shield scale->ppe_enhanced Yes disposal Proceed with Task & Follow Disposal Protocol ppe_base->disposal ppe_enhanced->disposal

Caption: PPE selection based on task and physical form.

Disposal and Decontamination Plan

Proper disposal is critical to ensure safety and environmental compliance.

  • Waste Streams: Segregate waste into three categories:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent pads.

    • Liquid Waste (Non-aqueous): Unused solutions, solvent rinses.

    • Liquid Waste (Aqueous): Contaminated aqueous solutions from work-ups (if applicable).

  • Containers: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard (e.g., "Toxic," "Irritant"). Keep containers closed when not in use.[3]

  • Spill Response:

    • Small Spill (<5 mL/g): Alert personnel in the immediate area. Wearing your full PPE ensemble, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a designated solid waste container. Clean the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Large Spill (>5 mL/g): Evacuate the immediate area. Alert your supervisor and institutional safety office immediately. Do not attempt to clean it up yourself unless you are trained for large-scale spill response.

By adhering to these rigorous protocols, you establish a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64. (Source: PubMed, [Link])

  • Sciencelab.com. (n.d.). Indole GHS SDS MSDS Sheet. (Source: Sciencelab.com, available through various online repositories)
  • DuraLabel. (2026). Chemical Hazard PPE & How to Protect Workers From Poisons. (Source: DuraLabel, [Link])

  • Creative Safety Supply. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (Source: Creative Safety Supply, [Link]) - Used for principles of task-based PPE selection.

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (Source: OSHA, [Link])

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. (Source: Cole-Parmer, [Link]) - Note: Representative SDS for a complex indole derivative.

  • Tri-iso. (2006). Material Safety Data Sheet: N,N-Dimethyl-1,3-propanediamine. (Source: Tri-iso, [Link]) - Used for general hazards of corrosive amines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1H-indol-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-1H-indol-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.